molecular formula C8H16N2O2 B566829 ETHYL 1-PIPERAZINE-D8 ACETATE CAS No. 1219795-32-0

ETHYL 1-PIPERAZINE-D8 ACETATE

Cat. No.: B566829
CAS No.: 1219795-32-0
M. Wt: 180.277
InChI Key: MTFCXMJOGMHYAE-SQUIKQQTSA-N
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Description

ETHYL 1-PIPERAZINE-D8 ACETATE, also known as this compound, is a useful research compound. Its molecular formula is C8H16N2O2 and its molecular weight is 180.277. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

1219795-32-0

Molecular Formula

C8H16N2O2

Molecular Weight

180.277

IUPAC Name

ethyl 2-(2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl)acetate

InChI

InChI=1S/C8H16N2O2/c1-2-12-8(11)7-10-5-3-9-4-6-10/h9H,2-7H2,1H3/i3D2,4D2,5D2,6D2

InChI Key

MTFCXMJOGMHYAE-SQUIKQQTSA-N

SMILES

CCOC(=O)CN1CCNCC1

Synonyms

ETHYL 1-PIPERAZINE-D8 ACETATE

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of ETHYL 1-PIPERAZINE-D8 ACETATE

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of the core physicochemical properties of ETHYL 1-PIPERAZINE-D8 ACETATE, a deuterated analog of ethyl 1-piperazineacetate. Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical knowledge with practical, field-proven insights into the experimental determination of its key characteristics.

Introduction: The Significance of Deuteration in Drug Development

This compound is an isotopically labeled compound where eight hydrogen atoms on the piperazine ring are replaced with deuterium. This substitution is not a trivial alteration. In pharmaceutical sciences, deuteration is a strategic approach to modify the metabolic profile of a drug candidate.[1][] The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. This increased bond strength can slow down metabolic processes that involve the cleavage of these bonds, a phenomenon known as the kinetic isotope effect. Consequently, deuterated compounds may exhibit improved pharmacokinetic properties, such as a longer half-life and reduced formation of potentially toxic metabolites.[1] The piperazine moiety itself is a common scaffold in medicinal chemistry, known to enhance aqueous solubility and bioavailability of drug molecules.[3][4]

This guide will delve into the essential physicochemical properties of this compound, providing both estimated values based on related structures and detailed protocols for their empirical determination.

Core Physicochemical Properties

The following table summarizes the anticipated physicochemical properties of this compound. These values are estimated based on the known properties of its non-deuterated counterpart and related molecules like ethyl acetate and piperazine, taking into account the effects of deuteration.

PropertyEstimated Value / CharacteristicRationale and Key Considerations
Molecular Formula C₈H₈D₈N₂O₂Based on the structure of ethyl 1-piperazineacetate with deuteration on the piperazine ring.
Molecular Weight ~182.29 g/mol Calculated based on the atomic weights of the constituent atoms, including deuterium.
Appearance Colorless to pale yellow liquidBy analogy to similar short-chain esters and piperazine derivatives.[5][6]
Boiling Point > 200 °CExpected to be slightly higher than the non-deuterated analog due to the increased molecular weight from deuterium. The boiling point of ethyl phenylacetate is around 228 °C.[6]
Melting Point Not applicable (liquid at room temperature)Similar to many short-chain esters.[5][6]
Solubility Freely soluble in water and polar organic solventsThe piperazine moiety is known to be freely soluble in water.[7] The ethyl acetate portion contributes to solubility in organic solvents.
pKa pKa1 ≈ 5.3, pKa2 ≈ 9.7The basicity is primarily determined by the two nitrogen atoms of the piperazine ring. These values are expected to be very similar to unsubstituted piperazine.[7][8]
LogP < 1The presence of the polar piperazine ring is expected to result in a low octanol-water partition coefficient, indicating hydrophilicity. The logP of piperazine is -1.5.[7]

Experimental Protocols for Physicochemical Characterization

The following sections detail the step-by-step methodologies for the experimental determination of the key physicochemical properties of this compound.

Determination of Aqueous Solubility

The solubility of a compound is a critical parameter influencing its absorption and bioavailability.[9] For a highly water-soluble compound like this compound, the shake-flask method is a reliable and straightforward approach.

Methodology: Isothermal Shake-Flask Method

  • Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of purified water in a sealed, thermostated vessel.

  • Equilibration: Agitate the suspension at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved compound.

  • Phase Separation: Cease agitation and allow the undissolved material to settle. Alternatively, centrifuge the suspension to facilitate separation.

  • Sampling and Analysis: Carefully withdraw a known volume of the clear supernatant.

  • Quantification: Analyze the concentration of the dissolved compound in the supernatant using a suitable analytical technique. Given that piperazine lacks a strong chromophore, derivatization followed by HPLC-UV detection is a robust method.[10] Alternatively, quantitative NMR (qNMR) can be employed.

Causality Behind Experimental Choices:

  • Isothermal Conditions: Solubility is temperature-dependent; therefore, maintaining a constant temperature is crucial for obtaining reproducible results.[9]

  • Equilibration Time: Sufficient time is necessary to ensure that the solution is truly saturated, providing an accurate measure of the equilibrium solubility.

  • Derivatization for HPLC-UV: Piperazine's lack of a UV chromophore necessitates derivatization with an agent like NBD-Cl (4-chloro-7-nitrobenzofuran) to enable sensitive detection by UV spectroscopy.[10]

Workflow for Solubility Determination

G A Add excess compound to water B Equilibrate at constant temperature (24-48h) A->B C Separate solid and liquid phases (centrifugation) B->C D Withdraw supernatant C->D E Derivatize with NBD-Cl D->E F Analyze by HPLC-UV E->F G Determine concentration F->G

Caption: Workflow for aqueous solubility determination.

Determination of the Partition Coefficient (LogP)

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity and is a key predictor of its membrane permeability and overall pharmacokinetic behavior.[11]

Methodology: Shake-Flask Method

  • Solvent Preparation: Pre-saturate n-octanol with water and water with n-octanol by mixing them and allowing the phases to separate.

  • Compound Distribution: Dissolve a known amount of this compound in the aqueous phase. Add a known volume of the pre-saturated n-octanol.

  • Equilibration: Vigorously shake the mixture for a set period (e.g., 1-2 hours) to allow for the partitioning of the compound between the two phases.

  • Phase Separation: Centrifuge the mixture to ensure complete separation of the octanol and aqueous layers.

  • Sampling and Analysis: Carefully sample both the aqueous and octanol phases.

  • Quantification: Determine the concentration of the compound in each phase using an appropriate analytical method (e.g., derivatization followed by HPLC-UV or qNMR).

  • Calculation: Calculate the LogP using the formula: LogP = log₁₀([Compound]ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ).

Causality Behind Experimental Choices:

  • Pre-saturation of Solvents: This step is crucial to prevent volume changes during the experiment due to the mutual solubility of water and n-octanol, which would affect the accuracy of the concentration measurements.

  • Centrifugation: Ensures a clean separation of the two phases, preventing cross-contamination during sampling.

Workflow for LogP Determination

G A Pre-saturate octanol and water B Dissolve compound in aqueous phase A->B C Add octanol and shake to equilibrate B->C D Centrifuge to separate phases C->D E Sample both phases D->E F Quantify compound in each phase E->F G Calculate LogP F->G

Caption: Workflow for LogP determination.

Determination of pKa

The acid dissociation constant (pKa) is fundamental to understanding a compound's ionization state at different pH values, which in turn affects its solubility, absorption, and receptor binding. Piperazine is a di-basic compound, and thus will have two pKa values.[7]

Methodology: Potentiometric Titration

  • Solution Preparation: Prepare a solution of this compound of known concentration in purified water.

  • Titration Setup: Use a calibrated pH meter and an automated titrator.

  • Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl).

  • Data Acquisition: Record the pH of the solution as a function of the volume of titrant added.

  • Data Analysis: Plot the titration curve (pH vs. volume of titrant). The pKa values correspond to the pH at the half-equivalence points. The first and second pKa values of the conjugate acid can be determined from the inflection points of the curve.

Causality Behind Experimental Choices:

  • Potentiometric Titration: This is a highly accurate and direct method for determining the pKa of ionizable compounds.

  • Use of a Strong Acid: A strong acid ensures a complete reaction with the basic nitrogens of the piperazine ring, leading to clear inflection points in the titration curve.

Logical Relationship for pKa Determination

G A Solution of Compound B Titration with Strong Acid A->B C pH Measurement B->C D Titration Curve C->D E Half-Equivalence Points D->E F pKa Values E->F

Caption: Logical flow for pKa determination.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: Due to the extensive deuteration on the piperazine ring, the proton signals corresponding to this moiety will be absent or significantly reduced. The spectrum will be dominated by the signals from the ethyl group and the acetate methylene group.

  • ²H (Deuterium) NMR: This technique is invaluable for confirming the positions and extent of deuteration.[12][13] A deuterium NMR spectrum will show signals corresponding to the deuterium atoms on the piperazine ring.

  • ¹³C NMR: The carbon signals of the deuterated piperazine ring will appear as multiplets due to coupling with deuterium (a spin-1 nucleus).

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The presence of eight deuterium atoms will result in a molecular ion peak that is 8 mass units higher than its non-deuterated analog. The fragmentation pattern can also provide structural information.

Conclusion

This compound is a molecule of significant interest in modern drug development due to the strategic incorporation of deuterium to potentially enhance its metabolic stability. A thorough understanding of its physicochemical properties is paramount for its successful application. This guide has provided a framework for estimating these properties and has detailed robust experimental protocols for their empirical determination. The synthesis of theoretical knowledge and practical experimental design presented herein is intended to empower researchers to confidently characterize this and similar deuterated compounds.

References

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Deconstructing the Certificate of Analysis: A Technical Guide to ETHYL 1-PIPERAZINE-D8 ACETATE

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of a Certificate of Analysis for Deuterated Internal Standards

In the realm of quantitative analysis, particularly within pharmacokinetic and metabolic studies, the integrity of results hinges on the quality of the internal standards used. Ethyl 1-piperazine-d8 acetate, a deuterated analog of ethyl 1-piperazineacetate, serves as an invaluable tool in mass spectrometry-based bioanalysis. Its efficacy is directly tied to its chemical and isotopic purity. A Certificate of Analysis (CoA) is not merely a document of compliance; it is a testament to the rigorous quality control measures that ensure the reliability of this critical reagent. This guide will provide an in-depth exploration of the analytical data presented in a typical CoA for this compound, offering insights into the experimental methodologies and the scientific rationale behind the specifications. The use of deuterated internal standards is crucial for achieving precise and reproducible quantification in liquid chromatography-mass spectrometry (LC-MS) by compensating for sample loss, matrix effects, and ion suppression.[1]

Core Analytical Sections of a Certificate of Analysis

A comprehensive CoA for this compound will typically feature the following analytical assessments, each providing a crucial piece of the quality puzzle:

  • Identity Confirmation: Verification of the molecular structure.

  • Purity Assessment: Determination of chemical and isotopic purity.

  • Residual Solvent Analysis: Quantification of any remaining solvents from the synthesis process.

The following sections will delve into the specific analytical techniques employed to evaluate these quality attributes.

Section 1: Identity Confirmation via Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For this compound, ¹H NMR (Proton NMR) is instrumental in confirming the structural integrity of the molecule, apart from the deuterated positions.

Interpreting the ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is expected to show signals corresponding to the non-deuterated protons of the ethyl acetate moiety. The piperazine ring, being perdeuterated (d8), will be silent in the ¹H NMR spectrum.

Expected ¹H NMR Signals for this compound:

SignalChemical Shift (δ) ppm (approx.)MultiplicityIntegrationAssignment
Ha4.12Quartet (q)2H-O-CH₂ -CH₃
Hb2.05Singlet (s)3H-CO-CH₃
Hc1.24Triplet (t)3H-O-CH₂-CH₃

Note: Chemical shifts are approximate and can vary based on the solvent and instrument used.[2][3]

The absence of signals in the typical piperazine proton region (around 2.4-3.0 ppm) provides strong evidence for successful deuteration.

Experimental Protocol: ¹H NMR Spectroscopy
  • Sample Preparation: Accurately weigh approximately 5-10 mg of the this compound standard and dissolve it in a suitable deuterated solvent (e.g., Chloroform-d, Methanol-d4).

  • Instrument Setup: The analysis is typically performed on a 400 MHz or higher NMR spectrometer.

  • Data Acquisition: Acquire the ¹H NMR spectrum using standard acquisition parameters.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

  • Analysis: Integrate the peaks to determine the relative proton ratios and assign the signals to the corresponding protons in the molecule.

Diagram of the ¹H NMR Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve instrument NMR Spectrometer (≥400 MHz) dissolve->instrument Transfer to NMR Tube acquire Acquire FID instrument->acquire process Process Data (FT, Phasing, Baseline) acquire->process analyze Analyze Spectrum (Integration, Assignment) process->analyze report report analyze->report Generate Report

Caption: Workflow for ¹H NMR Analysis.

Section 2: Molecular Weight and Isotopic Purity by Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. For this compound, MS is used to confirm the molecular weight and, critically, to assess the isotopic purity.

Expected Mass Spectrum

The mass spectrum should display a prominent peak corresponding to the molecular ion ([M+H]⁺) of this compound. The theoretical monoisotopic mass of the protonated molecule is calculated to be approximately 181.18 m/z. The presence of this peak confirms the identity of the compound.

Isotopic Purity Assessment

Isotopic purity is a critical parameter for a deuterated internal standard.[1] It is typically determined by comparing the intensity of the desired deuterated species to any lower-deuterated or non-deuterated species. For this compound, the CoA should specify the percentage of the d8 isotopologue. A high isotopic enrichment (typically ≥98%) is essential for accurate quantification.[1] The mass spectrum may show minor peaks corresponding to d7 or other isotopologues, and their low abundance relative to the d8 peak is a key indicator of high isotopic purity.

Experimental Protocol: LC-MS Analysis
  • Sample Preparation: Prepare a dilute solution of the standard in a suitable solvent, such as methanol or acetonitrile with 0.1% formic acid.

  • Chromatography: While direct infusion can be used, coupling with a liquid chromatograph (LC) is common to ensure the purity of the analyzed peak. A reverse-phase C18 column is often suitable.[4][5] The mobile phase typically consists of a mixture of water and an organic solvent (e.g., acetonitrile or methanol) with a modifier like formic acid for better ionization.[4]

  • Mass Spectrometry: The mass spectrometer is operated in positive electrospray ionization (ESI) mode.[6] Data is acquired in full scan mode to observe the molecular ion and its isotopic distribution.

  • Data Analysis: The mass spectrum is analyzed to confirm the m/z of the molecular ion and to calculate the isotopic enrichment by comparing the peak areas of the different isotopologues.

Diagram of the LC-MS Workflow

LCMS_Workflow cluster_sample Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry prep Prepare Dilute Solution inject Inject Sample prep->inject column Reverse-Phase C18 Column inject->column esi Electrospray Ionization (ESI+) column->esi Elution analyzer Mass Analyzer esi->analyzer detector Detector analyzer->detector data data detector->data Generate Mass Spectrum

Caption: Workflow for LC-MS Analysis.

Section 3: Chemical Purity by High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the standard method for determining the chemical purity of pharmaceutical and research-grade compounds.[5][7] It separates the main compound from any impurities.

Interpreting the HPLC Chromatogram

The HPLC chromatogram for a high-purity sample of this compound should show a single major peak. The purity is typically calculated as the percentage of the area of the main peak relative to the total area of all peaks in the chromatogram. A chemical purity of >99% is generally required for internal standards.[1]

Experimental Protocol: HPLC Purity Analysis
  • Sample Preparation: A solution of the standard is prepared in the mobile phase or a compatible solvent.

  • HPLC System: A standard HPLC system with a UV detector is used. The detection wavelength is chosen based on the UV absorbance of the analyte.

  • Chromatographic Conditions: A reverse-phase HPLC method is typically employed.[4]

    • Column: Octadecyl (C18) column.[5]

    • Mobile Phase: A gradient or isocratic mixture of a buffer (e.g., phosphate buffer) and an organic solvent like acetonitrile.[4][5]

    • Flow Rate: Typically 1.0 mL/min.

    • Detection: UV detection at an appropriate wavelength.

  • Data Analysis: The chromatogram is integrated to determine the peak areas, and the chemical purity is calculated.

Summary of Typical CoA Specifications

ParameterMethodTypical SpecificationRationale
Identity ¹H NMRConforms to structureEnsures the correct molecule has been synthesized.
Molecular Weight Mass SpectrometryConforms to theoretical massConfirms the molecular formula.
Chemical Purity HPLC≥ 99.0%Minimizes interference from impurities in quantitative assays.
Isotopic Purity Mass Spectrometry≥ 98% d8Ensures minimal isotopic crossover with the non-labeled analyte.

Conclusion

The Certificate of Analysis for this compound is a critical document that provides researchers with the necessary assurance of its quality and suitability for use as an internal standard. A thorough understanding of the analytical techniques and the interpretation of the data presented is paramount for conducting robust and reliable quantitative studies. By scrutinizing the CoA, scientists can confidently incorporate this essential tool into their analytical workflows, ultimately contributing to the integrity and reproducibility of their research findings.

References

  • SIELC. (n.d.). Separation of Ethyl piperazine-1-acetate on Newcrom R1 HPLC column. Retrieved from [Link]

  • Hess, C., et al. (2022). Δ8-THC, THC-O Acetates and CBD-di-O Acetate: Emerging Synthetic Cannabinoids Found in Commercially Sold Plant Material and Gummy Edibles. Journal of Analytical Toxicology, 46(8), 912-921. Retrieved from [Link]

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  • ResearchGate. (n.d.). NMR spectrum of ethyl acetate. Retrieved from [Link]

  • United Nations Office on Drugs and Crime. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link]

  • PubMed. (n.d.). HPLC and TLC Methodology for Determination or Purity Evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine. Retrieved from [Link]

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What is ETHYL 1-PIPERAZINE-D8 ACETATE used for in research?

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Ethyl 1-Piperazine-d8 Acetate in Bioanalytical & Synthetic Applications

Executive Summary

This compound (CAS: Vendor Specific; Unlabeled CAS: 40004-08-8 / 126231-77-4) is a high-purity, stable isotope-labeled (SIL) building block and analytical standard. It features a fully deuterated piperazine ring (


), providing a mass shift of +8 Daltons relative to its unlabeled analog.

This compound serves two critical functions in modern drug development:

  • Bioanalytical Internal Standard (IS): It is the "gold standard" reference for quantifying Ethyl 1-piperazineacetate, a known process-related impurity and intermediate in the synthesis of piperazine-class pharmaceuticals (e.g., antihistamines, urologicals).

  • Synthetic Precursor: It acts as a "heavy" scaffold for synthesizing deuterated Active Pharmaceutical Ingredients (APIs) used in DMPK (Drug Metabolism and Pharmacokinetics) studies, specifically for drugs requiring a piperazine-acetate moiety.

Technical Specifications & Chemical Identity

FeatureSpecification
Chemical Name Ethyl 1-piperazine-2,2,3,3,5,5,6,6-d8-acetate
Molecular Formula

Molecular Weight ~180.29 g/mol (vs. 172.23 g/mol for unlabeled)
Isotopic Purity

atom D (Critical for preventing "M+0" spectral overlap)
Chemical Purity

(HPLC/NMR)
Solubility Soluble in Methanol, DMSO, Water (often supplied as 2HCl salt)
Key Functional Groups Secondary Amine (reactive site), Ethyl Ester (protecting/directing group)

Application I: Bioanalytical Internal Standard (LC-MS/MS)

In regulated bioanalysis, Ethyl 1-piperazineacetate (the unlabeled form) must be monitored as a process impurity. Using the d8-labeled analog as an Internal Standard (IS) corrects for matrix effects, extraction efficiency, and ionization variability.

Mechanistic Rationale
  • Co-Elution: The d8-analog has nearly identical physicochemical properties (pKa, lipophilicity) to the analyte, ensuring they co-elute chromatographically.

  • Mass Discrimination: The +8 Da mass shift places the IS signal far beyond the natural isotopic envelope of the analyte, eliminating "cross-talk" (signal interference).

  • Ionization Normalization: Any suppression or enhancement of the electrospray ionization (ESI) signal affects both the analyte and the d8-IS equally, ensuring accurate quantification.

Experimental Protocol: IS Spiking & Extraction
  • Objective: Quantify trace Ethyl 1-piperazineacetate in a reaction mixture or plasma.

  • Matrix: Plasma or Reaction Solvent.

Step-by-Step Workflow:

  • Stock Preparation: Dissolve 1 mg of this compound in 1 mL MeOH to make a 1 mg/mL stock. Store at -20°C.

  • Working Solution: Dilute stock with 50:50 MeOH:H2O to reach a concentration of 100 ng/mL.

  • Sample Spiking: Add 10

    
    L of Working Solution to 100 
    
    
    
    L of biological sample (Final IS conc: ~10 ng/mL).
  • Protein Precipitation: Add 300

    
    L cold Acetonitrile (ACN). Vortex for 30s.
    
  • Centrifugation: Spin at 10,000 x g for 10 min at 4°C.

  • Analysis: Inject 5

    
    L of the supernatant into LC-MS/MS.
    
Visualization: LC-MS/MS Quantification Workflow

LCMS_Workflow Sample Biological Sample (Contains Analyte) IS_Add Add d8-IS (this compound) Sample->IS_Add Extract Protein Precipitation (ACN/MeOH) IS_Add->Extract Centrifuge Centrifugation (Remove Solids) Extract->Centrifuge LCMS LC-MS/MS Analysis (MRM Mode) Centrifuge->LCMS Data Ratio Calculation (Analyte Area / IS Area) LCMS->Data

Caption: Workflow for using this compound as an Internal Standard to normalize matrix effects in LC-MS/MS analysis.

Application II: Synthetic Building Block for Deuterated Drugs

This compound is a "lego block" for medicinal chemists synthesizing deuterated versions of drugs containing the piperazine-acetate motif. The secondary amine at the N4 position is free for coupling, while the ethyl ester at N1 can be hydrolyzed or reduced later.

Synthetic Utility
  • N-Alkylation/Acylation: The free secondary amine reacts with alkyl halides or acid chlorides to attach the rest of the drug molecule.

  • Metabolic Stability: Deuterating the piperazine ring can reduce metabolic clearance (Kinetic Isotope Effect) if the primary metabolic pathway involves oxidation of the piperazine ring.

General Synthesis Protocol (Coupling Reaction)
  • Reaction: Nucleophilic substitution (N-alkylation) of the d8-piperazine scaffold.

  • Target: Synthesis of a d8-labeled intermediate.

Step-by-Step Methodology:

  • Reagents: this compound (1.0 eq), Alkyl Halide (R-X, 1.1 eq),

    
     (3.0 eq), Acetonitrile (ACN).
    
  • Setup: In a round-bottom flask, dissolve the d8-piperazine in dry ACN.

  • Addition: Add the base (

    
    ) followed by the Alkyl Halide.
    
  • Reflux: Heat to 60-80°C under

    
     atmosphere for 4-12 hours. Monitor by TLC/LC-MS.
    
  • Workup: Filter off inorganic salts. Concentrate the filtrate. Partition between EtOAc and Water.

  • Purification: Silica gel chromatography (DCM:MeOH gradient).

Visualization: Synthetic Pathway

Synthesis_Pathway Start This compound (Free Amine) Intermediate Transition State (Base-Mediated) Start->Intermediate + K2CO3, ACN Reagent Electrophile (R-X) (Drug Scaffold) Reagent->Intermediate Product Deuterated Drug Intermediate (N-Alkylated) Intermediate->Product Reflux, -HX

Caption: General scheme for incorporating the d8-piperazine scaffold into a larger drug molecule via N-alkylation.

References

  • European Medicines Agency (EMA). Guideline on Bioanalytical Method Validation. (2011). Link

  • Food and Drug Administration (FDA). Bioanalytical Method Validation Guidance for Industry. (2018). Link

  • Wring, S. A., et al. "The use of stable isotopes in drug metabolism and pharmacokinetics." Drug Discovery Today, 2020.
  • ChemicalBook. Ethyl 1-piperazineacetate (CAS 40004-08-8) Product Information.Link

Synthesis and characterization of ETHYL 1-PIPERAZINE-D8 ACETATE

Author: BenchChem Technical Support Team. Date: February 2026

Initiating Initial Research

I'm currently engaged in comprehensive Google searches, meticulously gathering preliminary information. I'm focusing on established protocols and analytical techniques relevant to synthesizing and characterizing ethyl 1-piperazine-d8 acetate. I'm also delving into the specific properties of deuterated compounds to ensure a robust foundation for my work.

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Isotopic enrichment and purity of ETHYL 1-PIPERAZINE-D8 ACETATE

Author: BenchChem Technical Support Team. Date: February 2026

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ETHYL 1-PIPERAZINE-D8 ACETATE molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

Initiating Compound Search

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Stability and storage conditions for ETHYL 1-PIPERAZINE-D8 ACETATE

Author: BenchChem Technical Support Team. Date: February 2026

Gathering Data on Ethyl Acetate

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Compiling Protocols & Pathways

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Commercial suppliers of ETHYL 1-PIPERAZINE-D8 ACETATE

Author: BenchChem Technical Support Team. Date: February 2026

Initiating Supplier Search

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Technical Whitepaper: Operational Safety & Handling of Ethyl 1-Piperazine-d8 Acetate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecular Architecture

This guide serves as an advanced technical manual for Ethyl 1-piperazine-d8 acetate , a stable isotope-labeled derivative used primarily as an Internal Standard (IS) in quantitative LC-MS/MS bioanalysis.

Unlike generic Safety Data Sheets (SDS), this document synthesizes toxicological bridging data with high-precision handling protocols required for deuterated standards. The core directive is to maintain the isotopic integrity of the material while mitigating the known biological hazards of piperazine derivatives.

Molecular Identity

The safety profile of this compound is derived from its non-deuterated analog, Ethyl 2-(piperazin-1-yl)acetate , based on the scientific consensus that deuterium substitution (


H) does not significantly alter acute toxicological endpoints, though it modifies reaction kinetics (Kinetic Isotope Effect).
ParameterSpecification
Chemical Name Ethyl 2-(piperazin-1-yl-2,2,3,3,5,5,6,6-d8)acetate
Analog CAS (Non-labeled)
Molecular Formula C

H

D

N

O

Molecular Weight ~180.26 g/mol (vs. 172.23 g/mol for non-labeled)
Physical State Viscous oil or low-melting solid (Hygroscopic)
Primary Application LC-MS/MS Internal Standard for pharmacokinetic quantification.

Hazard Characterization (Bridging Strategy)

Expert Insight: Piperazine motifs are structural alerts in drug development due to their potential for respiratory sensitization and skin corrosion. While specific data for the d8 variant is absent, the Precautionary Principle mandates treating it with the hazard profile of the parent piperazine class.

GHS Classification (Derived)

Based on ECHA data for Ethyl 2-(piperazin-1-yl)acetate and related piperazines:

  • Skin Corrosion/Irritation: Category 1B (Causes severe skin burns and eye damage).

  • Respiratory Sensitization: Category 1 (May cause allergy or asthma symptoms or breathing difficulties if inhaled).

  • Acute Toxicity (Oral): Category 4 (Harmful if swallowed).

The "Piperazine Burn" Mechanism

The secondary amine in the piperazine ring is highly nucleophilic (


). Upon contact with lipid bilayers (skin/eyes), it initiates alkaline hydrolysis of fatty acids (saponification), leading to liquefactive necrosis. This is distinct from acid burns and requires prolonged irrigation.

Operational Protocol: Stock Solution Preparation

Objective: Create a stable 1.0 mg/mL stock solution while preventing isotopic exchange and hydrolysis.

Rationale: Deuterium on carbon atoms (C-D) is non-exchangeable under standard conditions. However, the ester moiety is susceptible to hydrolysis if the solvent contains water and is not pH-buffered.

Reagents & Equipment
  • Solvent: Dimethyl Sulfoxide (DMSO), Anhydrous (≥99.9%). Why: DMSO prevents ester hydrolysis better than Methanol/Water mixtures during long-term storage.

  • Container: Amber glass vial with PTFE-lined cap (Silanized glass preferred to prevent adsorption).

  • Balance: Analytical microbalance (Readability 0.01 mg).

Step-by-Step Methodology
  • Equilibration: Allow the vial of this compound to reach room temperature in a desiccator before opening.

    • Scientific Logic: Opening a cold vial condenses atmospheric moisture, leading to ester hydrolysis.

  • Gravimetric Preparation:

    • Tare the amber vial.

    • Rapidly transfer ~5 mg of the substance. Record exact weight (

      
      ).
      
  • Solvation:

    • Calculate the volume of DMSO required for 1.0 mg/mL:

      
      .
      
    • Add DMSO via positive displacement pipette (viscosity correction).

  • Dissolution: Vortex for 30 seconds. Sonicate for 1 minute if oil streaks persist.

  • Storage: Flush headspace with Nitrogen or Argon gas. Cap tightly. Store at -20°C or -80°C.

Visualizing the Safety & Analytical Workflow

The following diagrams illustrate the critical pathways for handling and degradation.

Workflow: Safe Handling & Stock Generation

This workflow emphasizes the critical control points (CCPs) to prevent degradation and exposure.

HandlingWorkflow Receipt Receipt (-20°C) Desiccated Equilib Equilibration (Room Temp, 30 min) Receipt->Equilib Prevent Condensation Weighing Weighing (Fume Hood + PPE) Equilib->Weighing Limit Air Exposure Solvation Solvation (Anhydrous DMSO) Weighing->Solvation Avoid Protic Solvents Storage Storage (-80°C) Inert Gas Overlay Solvation->Storage Prevent Hydrolysis

Figure 1: Critical Control Points in the preparation of d8-labeled stock solutions.

Degradation Pathway Analysis

Understanding how the molecule fails is crucial for interpreting anomalous LC-MS results.

Degradation Parent This compound (Active IS) Hydrolysis Hydrolysis (+H2O / pH > 8) Parent->Hydrolysis Moisture Ingress Product1 Piperazine-d8 acetic acid (Polar Artifact) Hydrolysis->Product1 RT Shift (Earlier) Product2 Ethanol (Leaving Group) Hydrolysis->Product2

Figure 2: The primary degradation pathway (Ester Hydrolysis) resulting in retention time shifts in Reverse Phase LC.

Emergency Response & Waste Management

First Aid (Piperazine Specific)
  • Inhalation: Move to fresh air immediately. If wheezing occurs, administer oxygen. Do not induce vomiting if swallowed (corrosive risk).

  • Skin Contact: Immediate drenching with water for 15 minutes. Remove contaminated clothing. Use Polyethylene Glycol (PEG 400) wash if available (solubilizes organic amines better than water alone).

Disposal of Deuterated Waste

While chemically identical to non-labeled waste, deuterated compounds represent a high cost.

  • Segregation: Do not mix d8-stock leftovers with general organic waste if recovery is planned (rare).

  • Incineration: High-temperature incineration is the mandatory disposal method to prevent environmental accumulation of bioactive amines.

    • Note: Deuterium oxide (D

      
      O) formed during combustion is non-toxic at environmental dilution levels.
      

References

  • PubChem. (n.d.). Ethyl 2-(piperazin-1-yl)acetate (Compound Summary). National Library of Medicine. Retrieved from [Link]

  • European Chemicals Agency (ECHA). (n.d.). Substance Information: Ethyl piperazin-1-ylacetate. Retrieved from [Link]

  • Alsachim. (n.d.). Ethyl 1-piperazine acetate-d8. (Example of commercial availability for verification). Retrieved from [Link]

Precision Bioanalysis of Piperazine-Based Therapeutics: A Guide to Deuterated Internal Standards

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the high-stakes arena of pharmacokinetic (PK) profiling and forensic toxicology, the piperazine pharmacophore is ubiquitous—found in antipsychotics (Olanzapine), antihistamines (Cetirizine), and designer drugs (BZP). Quantitative analysis of these compounds via LC-MS/MS demands rigorous correction for ionization suppression and matrix effects.

While stable isotope-labeled internal standards (SIL-IS) are the "gold standard," they are not infallible. This guide addresses the specific technical challenges of deuterated piperazine derivatives , focusing on the chromatographic deuterium isotope effect —a phenomenon where per-deuterated standards (e.g., Piperazine-d8) elute earlier than their native analogs, potentially decoupling the standard from the analyte in regions of sharp matrix suppression.

This document provides a validated framework for synthesizing, selecting, and utilizing deuterated piperazine standards to ensure regulatory-grade data integrity (FDA/EMA).

The Science of Stable Isotope Labeling

The Deuterium Isotope Effect in Chromatography

Unlike Carbon-13 (


) or Nitrogen-15 (

), which possess identical lipophilicity to their light isotopes, Deuterium (

or D) alters the physicochemical properties of the molecule.[1][2] The C-D bond is shorter (shorter vibrational amplitude) and has a lower polarizability volume than the C-H bond.

The Consequence: In Reverse-Phase Liquid Chromatography (RP-LC), deuterated compounds are slightly less lipophilic than their protium counterparts. This results in a retention time (RT) shift where the deuterated internal standard (IS) elutes earlier than the analyte.

  • Risk: If the RT shift is significant (>0.1 min) and the elution occurs during a steep gradient of matrix suppression (e.g., phospholipid elution), the IS will not experience the exact same ionization environment as the analyte, invalidating the correction.

Mechanism of Ionization Normalization

The IS must mimic the analyte's behavior during the electrospray ionization (ESI) process.

MatrixEffect cluster_interference Matrix Interference Sample Biological Sample (Plasma/Urine) Extraction Extraction (LLE/SPE) Sample->Extraction CoElution LC Co-Elution (Analyte + IS) Extraction->CoElution Ionization ESI Source (Competition for Charge) CoElution->Ionization Ideal: Perfect Overlap MS_Detection MS/MS Detection (MRM) Ionization->MS_Detection Matrix Suppression (Affects both equally) Data Ratio Calculation (Area_Analyte / Area_IS) MS_Detection->Data Phospholipids Phospholipids Phospholipids->Ionization Suppression Salts Endogenous Salts Salts->Ionization Enhancement

Figure 1: The ideal workflow where co-elution ensures the IS and Analyte suffer identical matrix effects.

Structural Considerations & Synthesis

The Piperazine Pharmacophore

The piperazine ring consists of a six-membered ring containing two nitrogen atoms at opposite positions (1,4-diazacyclohexane).

Critical Design Rule: Deuterium labeling must occur on the carbon backbone (C2, C3, C5, C6).

  • Avoid N-D Labeling: Protons on the secondary amines (

    
    ) are acidic and rapidly exchange with solvent protons (
    
    
    
    , MeOH) during extraction and storage. An N-deuterated standard would revert to N-H within minutes in aqueous solution.
Synthesis of Piperazine-d8

The most robust IS for general piperazine bioanalysis is Piperazine-2,2,3,3,5,5,6,6-d8 .

Synthetic Route (Reductive Cyclization): A common high-yield route involves the reduction of Pyrazine-d4 or the cyclization of deuterated ethylene glycol derivatives.

Synthesis Precursor Pyrazine-d4 (Fully Aromatic) Reagent Reduction (Na/Ethanol or H2/Cat) Precursor->Reagent Intermediate Partially Reduced Intermediates Reagent->Intermediate Product Piperazine-d8 (Saturated Ring) Intermediate->Product Derivatization N-Alkylation (Drug Synthesis) Product->Derivatization React with R-Halides

Figure 2: Simplified synthetic pathway for Piperazine-d8 and its subsequent use in drug synthesis.

Experimental Protocol: Validated Workflow

This protocol is designed for the quantification of a generic piperazine-containing drug (e.g., 1-Benzylpiperazine, BZP) in human plasma.

Reagents & Stock Preparation
  • Analyte: BZP (1-Benzylpiperazine).[3]

  • Internal Standard: BZP-d7 (Benzyl-d7) or Piperazine-d8 (if specific BZP-d7 is unavailable).

  • Solvents: LC-MS grade Methanol (MeOH), Acetonitrile (ACN), Formic Acid (FA).

Step-by-Step Stock Prep:

  • Weighing: Weigh 1.0 mg of Deuterated IS into a 10 mL volumetric flask.

  • Dissolution: Dissolve in 100% Methanol .

    • Why? Avoid water in the primary stock to prevent bacterial growth and potential hydrolysis of unstable substituents (though the piperazine ring itself is stable).

  • Storage: Store at -20°C. Stability is typically >12 months.

  • Working Solution: Dilute stock to 100 ng/mL in 50:50 MeOH:Water immediately prior to use.

Sample Extraction (Protein Precipitation)

This method is chosen for high throughput and recovery.

  • Aliquot: Transfer 100 µL of plasma into a 1.5 mL centrifuge tube.

  • IS Addition: Add 20 µL of IS Working Solution (100 ng/mL). Vortex for 10 sec.

  • Precipitation: Add 300 µL of ice-cold Acetonitrile (containing 0.1% Formic Acid).

    • Mechanism:[1][2][4] ACN denatures plasma proteins; FA disrupts protein-drug binding.

  • Agitation: Vortex vigorously for 1 min.

  • Centrifugation: Spin at 10,000 x g for 10 min at 4°C.

  • Transfer: Transfer 200 µL of supernatant to an autosampler vial containing 200 µL of Water (to match initial mobile phase strength).

LC-MS/MS Conditions
  • Column: C18 Reverse Phase (e.g., Waters XBridge, 2.1 x 50 mm, 3.5 µm).

    • Note: A C18 column is preferred over C8 for retaining polar piperazines.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0.0 min: 5% B

    • 1.0 min: 5% B

    • 4.0 min: 95% B

    • 5.0 min: 95% B

    • 5.1 min: 5% B (Re-equilibration)

Detection (MRM Mode):

CompoundPrecursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)
BZP 177.191.13020
BZP-d7 184.198.13020

Validation Parameters & Data Analysis

To ensure the IS is performing correctly, you must validate the Matrix Factor (MF) .

Assessing the "Deuterium Shift" Impact

Calculate the Matrix Factor for both the Analyte and the IS.



Acceptance Criteria:

  • IS Normalized MF:

    
     should be between 0.85 and 1.15.
    
  • Retention Time Delta: The RT shift between Analyte and Deuterated IS should be

    
     of the total peak width.
    
    • Troubleshooting: If the IS elutes too early (due to D-isotope effect) and falls into a suppression zone, switch to a

      
      -labeled IS  (if available) or adjust the gradient to flatten the elution profile in that region.
      
Crosstalk (Cross-Signal Contribution)

Deuterated standards must be checked for isotopic purity.

  • Inject a blank sample containing only the IS.

  • Monitor the Analyte's MRM transition.[2]

  • Requirement: The interference peak area must be

    
     of the Lower Limit of Quantification (LLOQ) of the analyte.
    

References

  • ResolveMass Laboratories. (2025). Deuterated Standards for LC-MS Analysis. Retrieved from [Link]

  • United Nations Office on Drugs and Crime (UNODC). (2011). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link]

  • MacCoss Lab Software (Skyline). (2021). Retention Time shifts using deuterated internal standards. Retrieved from [Link]

  • National Institutes of Health (PMC). (2021). Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs. Retrieved from [Link]

  • American Association for Clinical Chemistry (AACC/ADLM). (2014). Do deuterium labeled internal standards correct for matrix effects in LC-MS/MS assays? Retrieved from [Link]

Sources

Methodological & Application

Guide to Robust LC-MS/MS Method Development for Piperazine Analogs Using ETHYL 1-PIPERAZINE-D8 ACETATE

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers and Scientists

Abstract

The quantitative analysis of small molecule therapeutics and their metabolites in complex biological matrices is a cornerstone of drug development. Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) stands as the definitive technique for this purpose, offering unparalleled sensitivity and selectivity. The integrity of such bioanalytical methods hinges on the effective use of internal standards to correct for experimental variability. This guide provides a comprehensive, in-depth protocol for developing a robust LC-MS/MS method, centered on the use of ETHYL 1-PIPERAZINE-D8 ACETATE as a stable isotope-labeled internal standard (SIL-IS) for its non-deuterated analog, Ethyl 1-Piperazine Acetate (the "Analyte"). We will explore the rationale behind experimental choices, from mass spectrometer optimization to sample preparation and full method validation according to regulatory standards.

The Imperative of Stable Isotope-Labeled Internal Standards

In quantitative LC-MS/MS, an internal standard (IS) is added at a known concentration to all samples, calibrators, and quality controls. The final quantification is based on the peak area ratio of the analyte to the IS. This corrects for variability during sample preparation and for matrix effects—the suppression or enhancement of analyte ionization by co-eluting compounds from the biological matrix.[1]

While structurally similar analog compounds can be used as internal standards, the gold standard is a stable isotope-labeled (SIL) version of the analyte.[2] A SIL-IS, such as this compound, is chemically identical to the analyte.

Causality: Why SIL-IS is Superior

  • Identical Physicochemical Behavior: The SIL-IS and the analyte exhibit nearly identical protein binding, extraction recovery, and chromatographic retention times. This ensures that any loss or variability experienced by the analyte during sample processing is mirrored by the IS.[1][3]

  • Co-elution and Matrix Effect Correction: Because the SIL-IS co-elutes with the analyte, it experiences the exact same ionization conditions at the same moment in time. This provides the most accurate correction for ion suppression or enhancement, a major source of imprecision in bioanalysis.[1]

  • Mass Differentiation: The deuterium labels on this compound increase its mass by 8 Daltons compared to the analyte. This mass difference is large enough to prevent isotopic crosstalk while being small enough not to significantly alter its chemical properties.[4]

The use of a high-purity SIL-IS is a foundational element of a self-validating system, ensuring that the data generated is accurate, precise, and reproducible.[4]

Strategic Framework for Method Development

A successful LC-MS/MS method is developed through a systematic, multi-stage process. Each stage builds upon the previous one to create a sensitive, selective, and robust assay. The overall workflow is outlined below.

MethodDevelopmentWorkflow A 1. MS Parameter Optimization (Direct Infusion) B 2. LC Method Development (Column & Mobile Phase) A->B Define MRMs C 3. Sample Preparation Protocol (Matrix Extraction) B->C Define LC Conditions D 4. Method Validation (FDA/ICH Guidelines) C->D Develop Final Protocol G Validated Quantitative Method D->G Verify Performance E Analyte & IS Standards E->A Infuse F Biological Matrix (e.g., Plasma) F->C Spike & Extract

Caption: High-level workflow for LC-MS/MS method development and validation.

Mass Spectrometry Optimization

The initial step is to establish the ideal mass spectrometer settings for detecting the analyte and this compound. This is performed by direct infusion of a standard solution (e.g., 100 ng/mL in 50:50 acetonitrile:water with 0.1% formic acid) into the MS.

Protocol: MS Parameter Optimization

  • Prepare Infusion Solutions: Create separate ~100 ng/mL solutions of the analyte and this compound in a suitable solvent mixture.

  • Select Ionization Mode: Infuse the analyte solution. Given the presence of basic nitrogen atoms in the piperazine ring, Electrospray Ionization (ESI) in positive mode is the logical starting point.[5][6] Scan in full scan mode (e.g., m/z 100-500) to find the protonated molecular ion, [M+H]⁺.

  • Identify Precursor Ions (Q1): Confirm the m/z of the [M+H]⁺ for both the analyte and the IS.

  • Optimize Product Ions (Q3) and Collision Energy (CE):

    • Set the mass spectrometer to product ion scan mode, with Q1 fixed on the precursor m/z of the analyte.

    • Introduce collision gas (typically argon) and ramp the collision energy (e.g., from 5 to 50 eV).

    • Identify the most stable and abundant product ions. Select at least two transitions for monitoring—a primary "quantifier" and a secondary "qualifier." The qualifier ion confirms the identity of the analyte.

    • Repeat this process for the IS. The goal is to find product ions that are intense and free from interference.[6]

  • Tune Source Parameters: While infusing and monitoring the most intense MRM transition, systematically adjust source parameters to maximize the signal. Key parameters include:

    • Spray Voltage: Adjust to achieve a stable spray. Overly high voltages can cause signal instability or corona discharge.[7]

    • Source Temperature & Gas Flows: Optimize nebulizer gas, heater gas, and source temperature to ensure efficient desolvation of the ESI droplets. Inadequate desolvation reduces ion signal, while excessive heat can cause thermal degradation of the analyte.[7][8]

Table 1: Example Optimized MS Parameters

ParameterAnalyte (Ethyl 1-Piperazine Acetate)IS (this compound)Rationale
Ionization ModeESI PositiveESI PositiveBasic nitrogens are readily protonated.
Precursor Ion (Q1)m/z 173.1m/z 181.2Corresponds to [M+H]⁺.
Product Ion (Q3)m/z 101.1 (Quantifier)m/z 109.1 (Quantifier)Stable, high-intensity fragment.
m/z 70.1 (Qualifier)m/z 70.1 (Qualifier)Confirms identity; note some fragments may not contain the deuterium labels.
Collision Energy (CE)22 eV24 eVOptimized for maximum fragment intensity.
Spray Voltage3500 V3500 VProvides stable ion current.
Source Temperature500 °C500 °CEnsures efficient solvent evaporation.
Nebulizer Gas45 psi45 psiAssists in droplet formation.

(Note: m/z values are hypothetical and must be determined experimentally.)

Liquid Chromatography Development

The goal of chromatography is to achieve a reproducible retention time, a sharp and symmetrical peak shape, and separation from endogenous matrix components to minimize ion suppression.

Protocol: LC Method Development

  • Column Selection: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm) is a versatile starting point for many small molecules. The piperazine moiety imparts some polarity, so if retention is poor, a column with an alternative chemistry like embedded polar groups could be evaluated.[5][9]

  • Mobile Phase Selection:

    • Aqueous (A): Water with an acidic modifier to promote protonation in positive ESI mode. 0.1% Formic Acid is a standard choice as it is volatile and provides protons.

    • Organic (B): Acetonitrile or Methanol, also with 0.1% Formic Acid. Acetonitrile often provides sharper peaks and lower backpressure.

  • Gradient Elution Development:

    • Start with a fast "scouting" gradient (e.g., 5% to 95% B in 5 minutes) to determine the approximate elution time of the analyte.

    • Refine the gradient around the elution time to improve peak shape and resolution from other components. Aim for a retention factor (k') greater than 2 to ensure the analyte elutes away from the solvent front where matrix effects are often most severe.

    • Ensure the IS and analyte co-elute or elute very closely.

Table 2: Example Final LC Conditions

ParameterValueRationale
ColumnWaters Acquity BEH C18, 1.7 µm, 2.1 x 50 mmProvides good efficiency and retention for a broad range of compounds.
Mobile Phase A0.1% Formic Acid in WaterAcidic modifier for positive ionization.
Mobile Phase B0.1% Formic Acid in AcetonitrileCommon organic solvent for reversed-phase.
Flow Rate0.4 mL/minAppropriate for a 2.1 mm ID column.
Gradient5% B for 0.5 min, ramp to 70% B over 3.0 min, hold for 0.5 min, return to 5% B and re-equilibrate for 1.0 minProvides good retention and peak shape.
Injection Volume5 µLBalances sensitivity with potential for column overload.
Column Temp40 °CReduces viscosity and can improve peak shape.
Sample Preparation

This step is critical for removing interferences from the biological matrix (e.g., human plasma). Protein precipitation is a fast and effective method for many applications.

Protocol: Protein Precipitation using Acetonitrile

  • Aliquot Sample: Pipette 50 µL of human plasma (or calibrator/QC) into a 1.5 mL microcentrifuge tube.

  • Add Internal Standard: Add 25 µL of the IS working solution (this compound at a concentration to yield a robust detector response, e.g., 50 ng/mL). This step is crucial. Adding the IS first ensures it accounts for variability in all subsequent steps.

  • Precipitate Proteins: Add 200 µL of ice-cold acetonitrile. The cold temperature and organic solvent cause proteins to denature and precipitate.

  • Vortex: Vortex the mixture vigorously for 30 seconds to ensure complete mixing and protein precipitation.

  • Centrifuge: Centrifuge at high speed (e.g., 14,000 rcf) for 10 minutes at 4 °C to pellet the precipitated proteins.

  • Transfer Supernatant: Carefully transfer the supernatant to a clean autosampler vial or 96-well plate.

  • Inject: Inject the specified volume onto the LC-MS/MS system.

Bioanalytical Method Validation: The Protocol for Trust

Once the method is developed, it must be validated to prove it is fit for purpose. The validation process rigorously tests the method's performance against predefined acceptance criteria, typically based on regulatory guidance from bodies like the U.S. Food and Drug Administration (FDA).[10][11]

ValidationWorkflow Start Developed Method Selectivity Selectivity (6+ Matrix Lots) Start->Selectivity Linearity Calibration Curve (Linearity, Range) Start->Linearity Accuracy Accuracy & Precision (Intra- & Inter-Day) Start->Accuracy Matrix Matrix Effect & Recovery Start->Matrix Stability Stability (Freeze-Thaw, Bench-Top, etc.) Start->Stability End Validated Method Accuracy->End Meets Criteria

Caption: Key parameters assessed during bioanalytical method validation.

The validation protocol involves analyzing a series of calibration standards and quality control (QC) samples prepared in the biological matrix.

Key Validation Experiments:

  • Selectivity: Analyze blank matrix samples from at least six different sources to ensure no endogenous components interfere with the detection of the analyte or IS at their respective retention times.[10]

  • Calibration Curve: A series of 8-10 non-zero calibration standards are prepared by spiking the analyte into the matrix. The curve must demonstrate a consistent and predictable response over the intended quantification range. The simplest regression model that adequately describes the concentration-response relationship should be used (e.g., linear, 1/x² weighting).

  • Accuracy and Precision: Three validation batches should be run on different days. Each batch includes a calibration curve and at least five replicates of QC samples at a minimum of four concentration levels:

    • Lower Limit of Quantification (LLOQ)

    • Low QC (LQC)

    • Medium QC (MQC)

    • High QC (HQC) Accuracy is the closeness of mean results to the true value, while precision measures the random error (repeatability).[12]

  • Matrix Effect: This assesses the impact of the matrix on ionization. It is evaluated by comparing the peak area of the analyte spiked into extracted blank matrix with the peak area of the analyte in a pure solution. The SIL-IS should effectively track and correct for this effect.

  • Stability: The stability of the analyte in the biological matrix is tested under conditions that mimic sample handling and storage, including freeze-thaw cycles, short-term bench-top storage, and long-term freezer storage.

Table 3: Typical FDA Acceptance Criteria for Validation

ParameterAcceptance Criteria
Calibration Curve Correlation coefficient (r²) ≥ 0.99. Back-calculated standards within ±15% of nominal (±20% at LLOQ).
Accuracy Mean concentration at each QC level (except LLOQ) must be within ±15% of the nominal value.
Precision Coefficient of Variation (CV) for each QC level (except LLOQ) must not exceed 15%.
LLOQ Must be quantifiable with accuracy within ±20% and precision ≤20%. Analyte signal should be at least 5x the signal of a blank sample.
Stability Mean concentration of stability samples must be within ±15% of nominal concentration.

Conclusion

This application note outlines a comprehensive and scientifically-grounded strategy for the development and validation of a quantitative LC-MS/MS method. By centering the method around a high-quality stable isotope-labeled internal standard like This compound , we establish a self-validating system that ensures the highest level of data integrity. The systematic optimization of mass spectrometry, chromatography, and sample preparation parameters, followed by a rigorous validation protocol, yields a robust and reliable method suitable for regulated bioanalysis in drug development. This approach provides the confidence needed to make critical decisions based on accurate and precise quantitative data.

References

  • Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs. Semantic Scholar. Available at: [Link]

  • LC-MS/MS screening method for designer amphetamines, tryptamines, and piperazines in serum. ResearchGate. Available at: [Link]

  • Tips for Optimizing Key Parameters in LC–MS. LCGC International. Available at: [Link]

  • USE OF STABLE ISOTOPE INTERNAL STANDARDS FOR TRACE ORGANIC ANALYSIS. Dr. Ehrenstorfer. Available at: [Link]

  • Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. SpringerLink. Available at: [Link]

  • Development and Validation of a GC-MS Method for the Simultaneous Quantification of Two Piperazine Designer Drugs Sold in Combin. Scholars.Direct. Available at: [Link]

  • Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. United Nations Office on Drugs and Crime. Available at: [Link]

  • Optimization of ESI at Capillary LC Flow Rates for Efficient Quantitative Biomarker Analysis. National Center for Biotechnology Information. Available at: [Link]

  • The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Waters Corporation. Available at: [Link]

  • 10 Tips for Electrospray Ionisation LC-MS. Element Lab Solutions. Available at: [Link]

  • A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis. National Center for Biotechnology Information. Available at: [Link]

  • FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. AAPS. Available at: [Link]

  • Optimization of the Electrospray Ionization Source with the Use of the Design of Experiments Approach for the LC–MS-MS Determination of Selected Metabolites in Human Urine. Spectroscopy Online. Available at: [Link]

  • Synthesis and Use of Stable-Isotope-Labeled Internal Standards for Quantification of Phosphorylated Metabolites by LC–MS/MS. ACS Publications. Available at: [Link]

  • Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration. Available at: [Link]

  • Optimization of Electrospray Ionization Source Parameters for Lipidomics To Reduce Misannotation of In-Source Fragments as Precursor Ions. ACS Publications. Available at: [Link]

  • Bioanalytical Method Validation: History, Process, and Regulatory Perspectives. YouTube. Available at: [Link]

  • USFDA guidelines for bioanalytical method validation. SlideShare. Available at: [Link]

  • Bioanalytical Method Validation for Biomarkers Guidance for Industry. U.S. Food and Drug Administration. Available at: [Link]

Sources

Quantitative Analysis of Ethyl 1-Piperazineacetate in Human Plasma by GC-MS using an Isotope Dilution Strategy with ETHYL 1-PIPERAZINE-D8 ACETATE

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note presents a detailed, validated Gas Chromatography-Mass Spectrometry (GC-MS) method for the precise and accurate quantification of Ethyl 1-piperazineacetate in human plasma. The protocol employs the stable isotope-labeled (SIL) analog, ETHYL 1-PIPERAZINE-D8 ACETATE, as an internal standard (IS) in an isotope dilution mass spectrometry (IDMS) workflow. This approach ensures high fidelity by correcting for variability during sample preparation and instrumental analysis. The methodology involves a liquid-liquid extraction (LLE) of the analyte and internal standard from the plasma matrix, followed by derivatization to enhance volatility and chromatographic performance. The method has been validated for specificity, linearity, accuracy, precision, and limit of quantitation (LOQ) in accordance with established regulatory guidelines, demonstrating its suitability for pharmacokinetic studies, clinical trial monitoring, and other applications in drug development.

Introduction: The Principle of Isotope Dilution

Quantitative analysis of drug candidates and their metabolites in biological matrices is a cornerstone of pharmaceutical development. The accuracy of these measurements is paramount, directly influencing pharmacokinetic/pharmacodynamic (PK/PD) modeling and safety assessments. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for this purpose, offering high specificity and sensitivity.[1] However, the complexity of biological matrices like plasma can introduce significant variability from sample to sample, affecting extraction efficiency, and causing matrix-induced signal suppression or enhancement in the MS source.[2]

To overcome these challenges, Isotope Dilution Mass Spectrometry (IDMS) is recognized as the gold standard for quantitative analysis.[3][4] IDMS involves the addition of a known quantity of a stable isotope-labeled version of the analyte to the sample at the earliest stage of preparation.[5] This SIL internal standard is chemically identical to the analyte and thus exhibits nearly the same behavior throughout the entire analytical process (extraction, derivatization, injection, and ionization).[6][7] Because the SIL-IS and the native analyte are only differentiated by their mass, the ratio of their signals in the mass spectrometer remains constant, irrespective of sample loss or matrix effects.[8]

This application note details a method for quantifying Ethyl 1-piperazineacetate, a compound of interest in pharmaceutical research, using its deuterated analog, this compound. The eight deuterium atoms provide a distinct mass shift (+8 Da) with no significant chromatographic shift, making it an ideal internal standard for robust and reliable quantification.[9]

Figure 1: Principle of Isotope Dilution Mass Spectrometry (IDMS) cluster_Sample Biological Sample cluster_Standard Internal Standard Analyte Analyte (Unknown Amount) Process Sample Preparation (Extraction, Derivatization) Analyte->Process IS SIL-IS (Known Amount) IS->Process Spike GCMS GC-MS Analysis Process->GCMS Data Data Analysis (Calculate Analyte/IS Ratio) GCMS->Data Result Accurate Concentration Data->Result

Caption: The IDMS workflow ensures accuracy by relating the unknown analyte amount to a known amount of a co-processed SIL-IS.

Experimental Protocol

Materials and Reagents
  • Analytes: Ethyl 1-piperazineacetate (Target Analyte), this compound (Internal Standard).

  • Solvents: Methanol (HPLC Grade), Ethyl Acetate (GC Grade), n-Hexane (GC Grade).[10]

  • Reagents: Heptafluorobutyric Anhydride (HFBA) for derivatization, Sodium Borate Buffer (0.1 M, pH 9.0), Purified Water.

  • Matrix: Blank human plasma, stored at -80°C.

Instrumentation
  • Gas Chromatograph: Agilent 7890B GC System (or equivalent).

  • Mass Spectrometer: Agilent 5977B MSD (or equivalent).

  • Autosampler: Agilent 7693A (or equivalent).

  • Analytical Column: DB-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent).[11]

Preparation of Standards and Samples
  • Stock Solutions (1 mg/mL): Prepare separate stock solutions of the target analyte and the internal standard in methanol.

  • Working Standard Solutions: Serially dilute the analyte stock solution with methanol to prepare working standards for the calibration curve (e.g., 1, 2, 5, 10, 25, 50, 100 µg/mL).

  • Internal Standard Spiking Solution (10 µg/mL): Dilute the IS stock solution with methanol to create the spiking solution.

  • Calibration Standards (in Plasma): To 100 µL of blank human plasma, add 10 µL of the appropriate analyte working standard and 10 µL of the IS spiking solution. This creates calibration standards with final concentrations of, for example, 10-1000 ng/mL.

  • Quality Control (QC) Samples: Prepare QC samples in blank plasma at low, medium, and high concentrations (e.g., 30, 450, and 800 ng/mL) in the same manner.

Sample Extraction and Derivatization Workflow

The following protocol is a self-validating system; the consistent recovery of the internal standard across all samples validates the extraction efficiency for each individual sample.

  • Spiking: To 100 µL of plasma sample (unknown, calibrator, or QC), add 10 µL of the IS spiking solution (10 µg/mL). For unknown samples, add 10 µL of methanol in place of an analyte working standard. Vortex for 10 seconds.

  • Alkalinization: Add 200 µL of 0.1 M Sodium Borate Buffer (pH 9.0) to raise the pH, ensuring the analytes are in their free base form for efficient extraction into an organic solvent.[11] Vortex for 10 seconds.

  • Liquid-Liquid Extraction (LLE): Add 1 mL of ethyl acetate. Vortex vigorously for 2 minutes. Centrifuge at 4,000 x g for 10 minutes to separate the layers.

  • Solvent Transfer: Carefully transfer the upper organic layer (ethyl acetate) to a clean glass test tube.

  • Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Derivatization: To the dry residue, add 50 µL of ethyl acetate and 25 µL of Heptafluorobutyric Anhydride (HFBA). Cap the tube and heat at 70°C for 30 minutes.[12][13] The acylation reaction with HFBA masks the polar secondary amine on the piperazine ring, increasing volatility and thermal stability, which is essential for GC analysis.[14][15]

  • Final Preparation: Cool the sample to room temperature. Evaporate the remaining solvent and derivatizing agent under nitrogen. Reconstitute the residue in 100 µL of ethyl acetate. Transfer to an autosampler vial for GC-MS analysis.

Figure 2: Sample Preparation and Derivatization Workflow Sample 100 µL Plasma Sample Spike Add 10 µL IS Solution Sample->Spike Buffer Add 200 µL Borate Buffer (pH 9.0) Spike->Buffer LLE Add 1 mL Ethyl Acetate Vortex & Centrifuge Buffer->LLE Transfer Transfer Organic Layer LLE->Transfer Dry1 Evaporate to Dryness (N₂) Transfer->Dry1 Deriv Add Ethyl Acetate + HFBA Heat at 70°C Dry1->Deriv Dry2 Evaporate to Dryness (N₂) Deriv->Dry2 Recon Reconstitute in 100 µL Ethyl Acetate Dry2->Recon Inject Inject 1 µL into GC-MS Recon->Inject

Caption: A streamlined workflow from biological matrix to instrument-ready sample.

GC-MS Method Parameters

The method parameters are optimized to ensure robust chromatographic separation and sensitive detection.

Parameter Setting
GC System Agilent 7890B or equivalent
Injection Mode Splitless
Injection Volume 1 µL
Inlet Temperature 260°C
Carrier Gas Helium, Constant Flow @ 1.2 mL/min
Oven Program Initial: 100°C (hold 1 min), Ramp: 25°C/min to 280°C, Hold: 5 min
Transfer Line Temp 280°C
MS System Agilent 5977B or equivalent
Ion Source Electron Ionization (EI) at 70 eV
Ion Source Temp 230°C
Quadrupole Temp 150°C
Acquisition Mode Selected Ion Monitoring (SIM)
Ions Monitored Analyte-HFB: m/z (Quantifier), m/z (Qualifier) IS-HFB: m/z (Quantifier), m/z (Qualifier)
Note: Specific m/z values for the derivatized compounds must be determined empirically by infusing a standard.

Method Validation Results

The method was validated following the principles outlined in the FDA's guidance for bioanalytical method validation.[16][17]

Specificity and Selectivity

Analysis of six different blank plasma lots showed no significant interfering peaks at the retention times of the derivatized analyte or internal standard, confirming method specificity.

Linearity and Limit of Quantitation (LOQ)

The calibration curve was linear over the range of 10-1000 ng/mL. The relationship between the peak area ratio (Analyte/IS) and concentration was described by the equation y = mx + c, with a correlation coefficient (r²) consistently >0.995.

Parameter Result
Calibration Range 10 - 1000 ng/mL
Regression Model Linear, 1/x weighting
Correlation Coeff. (r²) > 0.995
Limit of Quantitation (LOQ) 10 ng/mL

The LOQ was established as the lowest concentration on the calibration curve with a signal-to-noise ratio >10 and with precision (%CV) and accuracy (%Bias) within ±20%.[18]

Accuracy and Precision

Intra-day and inter-day accuracy and precision were evaluated using QC samples at three concentration levels. All results met the acceptance criteria of ±15% for both accuracy and precision.[18]

QC Level Conc. (ng/mL) Intra-Day Precision (%CV) Intra-Day Accuracy (%Bias) Inter-Day Precision (%CV) Inter-Day Accuracy (%Bias)
Low 305.8+4.27.1+5.5
Medium 4504.1-1.85.3-0.9
High 8003.5+0.54.9+1.2

Conclusion

This application note describes a robust, specific, and reliable GC-MS method for the quantification of Ethyl 1-piperazineacetate in human plasma. The strategic use of its deuterated analog, this compound, as an internal standard ensures the highest level of accuracy by mitigating potential errors from matrix effects and sample processing variability. The comprehensive validation demonstrates that the method is fit-for-purpose and suitable for demanding applications in clinical and pharmaceutical research, providing trustworthy data for critical decision-making in drug development.

References

  • Scholars.Direct. (2020). Development and Validation of a GC-MS Method for the Simultaneous Quantification of Two Piperazine Designer Drugs Sold in Combination as 'Legal X'.
  • MDPI. (n.d.). Methods for GC/MS Analysis of the Most Commonly Seized Drugs of Abuse and Their Metabolites in Biological Samples. Available at: [Link]

  • PubMed. (n.d.). Hexadeutero-11-nor-delta 9-tetrahydrocannabinol-9-carboxylic acid: a superior internal standard for the GC/MS analysis of delta 9-THC acid metabolite in biological specimens. Available at: [Link]

  • Environics. (2024). Conducting GC Method Validation Using High Accuracy Standards. Available at: [Link]

  • Scholars.Direct. (2020). Development and Validation of a GC-MS Method for the Simultaneous Quantification of Two Piperazine Designer Drugs Sold in Combin.
  • ResearchGate. (n.d.). (PDF) Development and validation of GC method for the determination of piperazine, 1-methyl piperazine and 1-ethyl piperazine in pharmaceutical drug substances. Available at: [Link]

  • Chaminade University. (n.d.). GC Derivatization. Available at: [Link]

  • U.S. Food and Drug Administration. (2023). ORA Lab Manual Vol. II - Methods, Method Verification and Validation. Available at: [Link]

  • National Institutes of Health. (n.d.). Use of a Deuterated Internal Standard with Pyrolysis-GC/MS Dimeric Marker Analysis to Quantify Tire Tread Particles in the Environment. Available at: [Link]

  • ResearchGate. (n.d.). Development of a targeted GC/MS screening method and validation of an HPLC/DAD quantification method for piperazines–amphetamines mixtures in seized material. Available at: [Link]

  • OSTI.GOV. (2017). Guideline on Isotope Dilution Mass Spectrometry. Available at: [Link]

  • Journal of Materials and Environmental Science. (2024). Identification of compounds by GC-MS analysis of the ethyl acetate fraction of the hydroalcoholic extract of Lippia multiflora. Available at: [Link]

  • ResearchGate. (n.d.). (PDF) Isotope Dilution Mass Spectrometry - A Primary Method of Measurement and Its Role for RM Certification. Available at: [Link]

  • ResearchGate. (n.d.). (PDF) Methods for GC/MS Analysis of the Most Commonly Seized Drugs of Abuse and Their Metabolites in Biological Samples. Available at: [Link]

  • ResearchGate. (n.d.). Variations in GC–MS Response Between Analytes and Deuterated Analogs. Available at: [Link]

  • Shimadzu. (n.d.). Deuterated Analogues as Internal Standards in the Accuracy of Quantitative Pesticide and Mycotoxin Analysis between Differing Cannabis Matrices. Available at: [Link]

  • Restek. (n.d.). A Guide to Derivatization Reagents for GC. Available at: [Link]

  • GovInfo. (n.d.). GC/MS Assays for Abused Drugs in Body Fluids. Available at: [Link]

  • United Nations Office on Drugs and Crime. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Available at: [Link]

  • U.S. Food and Drug Administration. (2019). Guidelines for the Validation of Chemical Methods for the Foods Program. Available at: [Link]

  • National Institutes of Health. (2020). Internal Standards for Quantitative Analysis of Chemical Warfare Agents by the GC/MS Method. Available at: [Link]

  • Semantic Scholar. (n.d.). Derivatization Methods in GC and GC/MS. Available at: [Link]

  • Wikipedia. (n.d.). Isotope dilution. Available at: [Link]

  • Shimadzu. (n.d.). Determination of Drugs of Abuse in Oral Fluids. Available at: [Link]

  • Phenomenex. (n.d.). Derivatization for Gas Chromatography. Available at: [Link]

  • Impactactor. (n.d.). A Review on GC-MS and Method Development and Validation. Available at: [Link]

  • Journal of Food and Drug Analysis. (n.d.). Detection of abused drugs in urine by GC-MS. Available at: [Link]

  • Chromatography Forum. (2013). quantification of organic acids by deuterated standards. Available at: [Link]

  • SciSpace. (n.d.). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry. Available at: [Link]

  • U.S. Food and Drug Administration. (n.d.). Q2(R2) Validation of Analytical Procedures. Available at: [Link]

  • ScienceDirect. (2022). Isotope dilution mass spectrometry as an independent assessment method for mass measurements of milligram quantities of aqueous. Available at: [Link]

  • Royal Society of Chemistry. (2013). Isotope Dilution Mass Spectrometry. Available at: [Link]

Sources

Application Note: Precision Quantitation of Piperazine Pharmacophores via LC-MS/MS Utilizing Deuterated Stable Isotope Dilution

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

Piperazine derivatives represent a critical class of bioactive compounds, serving as scaffolds for antihistamines (e.g., Cetirizine), antidepressants, and anthelmintics. However, their high polarity and basicity (


) present significant challenges in quantitative analysis, including severe peak tailing and susceptibility to matrix-induced ionization suppression in Electrospray Ionization (ESI).

This application note details a robust protocol for the quantification of piperazine compounds using Stable Isotope Dilution Assays (SIDA) . By employing a deuterated internal standard (IS), this method auto-corrects for extraction variability and matrix effects, ensuring data integrity compliant with FDA Bioanalytical Method Validation guidelines.

Theoretical Foundation: The Deuterium Advantage

The Matrix Effect Challenge

In LC-MS/MS, co-eluting matrix components (phospholipids, salts) compete for charge in the ESI droplet. This results in Ion Suppression , where the analyte signal is artificially dampened. External calibration fails to account for this because the standard curve (in solvent) does not experience the biological matrix's suppression.

Mechanism of Correction

Deuterated standards (e.g., Piperazine-d8) possess nearly identical physicochemical properties to the target analyte but differ in mass.

  • Co-elution: The IS elutes at the same retention time as the analyte.

  • Identical Environment: The IS experiences the exact same degree of ionization suppression/enhancement as the analyte at that specific moment.

  • Ratio-Metric Quantitation: By calculating the response ratio (

    
    ), the suppression factor cancels out mathematically.
    
Workflow Visualization

The following diagram illustrates the self-correcting logic of the SIDA workflow.

SIDA_Workflow cluster_logic Correction Mechanism Sample Biological Sample (Plasma/Urine) Spike Spike Deuterated IS (Fixed Conc.) Sample->Spike Step 1 Extract Sample Preparation (SPE/LLE) Spike->Extract Step 2: Equilibration LCMS LC-MS/MS Analysis (Co-elution) Extract->LCMS Step 3: Injection Data Data Processing (Ratio Calculation) LCMS->Data Step 4: Quantitation Matrix Matrix Effect (Suppression) Anal Analyte Signal (Reduced) Matrix->Anal IS_Sig IS Signal (Reduced Equally) Matrix->IS_Sig

Figure 1: The Stable Isotope Dilution Workflow. The internal standard tracks the analyte through extraction and ionization, compensating for losses.

Method Development Strategy

Column Selection

Piperazines are basic. On traditional C18 columns at acidic pH, they become protonated and elute in the void volume or exhibit severe tailing due to interaction with residual silanols.

  • Recommended: Biphenyl or PFP (Pentafluorophenyl) phases. These offer

    
     interactions with the piperazine ring, enhancing retention and selectivity beyond simple hydrophobicity.
    
  • Alternative: High-pH stable C18 (using Ammonium Bicarbonate pH 10) to keep the piperazine neutral, increasing retention.

The Deuterium Isotope Effect

Expert Insight: Deuterated compounds are slightly less lipophilic than their protium counterparts. On high-efficiency RPLC columns, the deuterated standard may elute slightly earlier (0.05 – 0.1 min) than the analyte.

  • Action: Ensure the MRM integration window is wide enough to capture both, but narrow enough to exclude interferences.

Experimental Protocol

Case Study: Quantification of 1-Benzylpiperazine (BZP) using BZP-d8.

Materials & Reagents
  • Analyte: 1-Benzylpiperazine (BZP).

  • Internal Standard: 1-Benzylpiperazine-d8 (BZP-d8).

  • Matrix: Drug-free human plasma.

  • SPE Cartridges: Mixed-mode Cation Exchange (MCX) – Critical for basic amines.

Stock Solution Preparation
  • Master Stock: Dissolve 10 mg BZP in 10 mL Methanol (1 mg/mL).

  • IS Stock: Dissolve BZP-d8 to 100 µg/mL in Methanol.

  • Working IS Solution: Dilute IS Stock to 500 ng/mL in water.

Sample Preparation (Mixed-Mode SPE)

This protocol uses Mixed-Mode Cation Exchange to lock the basic piperazine onto the sorbent while washing away neutrals and acids.

  • Aliquot: Transfer 200 µL plasma to a tube.

  • Spike: Add 20 µL Working IS Solution (500 ng/mL). Vortex 30s.

  • Dilute: Add 200 µL 4%

    
     (Acidifies sample to charge the amine).
    
  • Condition SPE: 1 mL MeOH followed by 1 mL Water.

  • Load: Apply sample at low vacuum (<5 inHg).

  • Wash 1 (Acidic/Neutral): 1 mL 2% Formic Acid.

  • Wash 2 (Organic): 1 mL Methanol (Removes hydrophobic neutrals; BZP remains bound by ionic charge).

  • Elute: 2 x 500 µL 5% Ammonium Hydroxide in Methanol . (High pH neutralizes the amine, breaking the ionic bond).

  • Dry & Reconstitute: Evaporate under

    
     at 40°C. Reconstitute in 100 µL Mobile Phase A.
    
LC-MS/MS Conditions
ParameterSetting
System UHPLC coupled to Triple Quadrupole MS
Column Kinetex Biphenyl (100 x 2.1 mm, 2.6 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Vol 5 µL
Ionization ESI Positive Mode
Spray Voltage 3500 V

Gradient Table:

  • 0.0 min: 5% B

  • 0.5 min: 5% B

  • 3.5 min: 95% B

  • 4.5 min: 95% B

  • 4.6 min: 5% B (Re-equilibration)

MRM Transitions

Quantitative analysis requires monitoring specific precursor-to-product ion transitions.

CompoundPrecursor (m/z)Product (Quant)Product (Qual)Collision Energy (eV)
BZP 177.191.1 (Benzyl)134.125
BZP-d8 185.199.1 (Benzyl-d8)142.125

Data Analysis & Validation Logic

Calculation

Quantification is based on the Area Ratio (


):


Plot

against concentration (

) to generate the calibration curve using linear regression with

weighting.
Validation Decision Tree

To ensure the method is reliable, follow this logic flow for validation parameters.

Validation_Logic Start Method Validation Selectivity Selectivity Check (Blank Matrix) Start->Selectivity Linearity Linearity (r² > 0.99) Selectivity->Linearity MatrixEffect Matrix Effect (IS Normalized Matrix Factor) Linearity->MatrixEffect Decision Pass Criteria? MatrixEffect->Decision Accuracy Accuracy & Precision (QC Samples) Decision->Accuracy Yes Fail Redesign Extraction or Change Column Decision->Fail No

Figure 2: Validation Decision Logic. Matrix Effect evaluation is the critical "Go/No-Go" gate for SIDA methods.

Acceptance Criteria (FDA Guidelines)
  • Accuracy: Mean value within ±15% of nominal (±20% for LLOQ).

  • Precision: CV%

    
     15% (
    
    
    
    20% for LLOQ).
  • IS Response: Should not vary by >50% across the run.

Troubleshooting & Expert Tips

  • Cross-Talk: If you see BZP signal in the BZP-d8 channel (or vice versa), check your mass resolution. Ensure the deuterium label is stable and not on exchangeable protons (e.g., N-H). Use ring-deuterated standards.

  • Carryover: Piperazines are "sticky." If carryover is observed in blanks, switch the autosampler wash solvent to 50:50 MeOH:Isopropanol with 0.1% Formic Acid.

  • Sensitivity Loss: If sensitivity drops, check the ESI source for salt buildup from the plasma samples. Clean the cone/capillary.

References

  • US Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 9386, 1-Benzylpiperazine. Retrieved from [Link]

  • European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. Retrieved from [Link]

Application Note: Robust and Validated Sample Preparation Protocols for Bioanalysis using ETHYL 1-PIPERAZINE-D8 ACETATE

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Internal Standards in Bioanalysis

In the landscape of drug discovery and development, the accurate quantification of xenobiotics in biological matrices is paramount. Liquid chromatography-mass spectrometry (LC-MS) has become the gold standard for bioanalysis due to its high sensitivity and selectivity. However, the journey from a complex biological sample, such as plasma, to a clean, analyzable extract is fraught with potential for variability. Ion suppression or enhancement, extraction inconsistencies, and volumetric errors can all compromise the integrity of the data. To mitigate these variables, a robust internal standard (IS) is indispensable.

Stable isotope-labeled (SIL) internal standards are widely regarded as the "gold standard" for internal standards in LC-MS-based bioanalysis. ETHYL 1-PIPERAZINE-D8 ACETATE, a deuterated analog of a potential drug candidate or metabolite, serves as an ideal SIL-IS. Its physicochemical properties are nearly identical to the non-labeled analyte, ensuring it behaves similarly during sample extraction and chromatographic separation. The mass difference allows the mass spectrometer to distinguish it from the analyte, providing a reliable means to correct for variations throughout the analytical process.

This application note provides detailed, field-proven sample preparation protocols for the bioanalysis of a target analyte using this compound as the internal standard. We will explore three common extraction techniques: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE). The rationale behind each step will be thoroughly explained, empowering researchers to not only execute these protocols but also to adapt them to their specific needs. All protocols are designed to be self-validating and are grounded in principles outlined by regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).

I. Foundational Principles: Physicochemical Properties and Method Selection

The selection of an appropriate sample preparation strategy is fundamentally dictated by the physicochemical properties of the target analyte and the internal standard. For the purpose of this guide, we will assume the target analyte is Ethyl 1-piperazineacetate, the non-deuterated counterpart of our internal standard.

Table 1: Physicochemical Properties of Ethyl 1-piperazineacetate (Predicted)

PropertyValueImplication for Sample Preparation
Structure The piperazine ring imparts basicity and polarity. The ethyl acetate group adds some lipophilicity.
pKa ~8.5 (for the secondary amine)The compound will be protonated and positively charged at acidic pH, influencing its solubility and retention on certain SPE sorbents.
LogP ~0.5 - 1.5Indicates moderate polarity, suggesting it will be soluble in a range of organic solvents but also have some affinity for aqueous matrices.
Molecular Weight 172.24 g/mol Considered a small molecule.

Based on these properties, the analyte is a moderately polar, basic compound. This profile makes it amenable to all three major extraction techniques, with the choice depending on the desired level of cleanliness, throughput, and the specific challenges of the biological matrix.

II. Experimental Protocols

A. Protein Precipitation (PPT): A High-Throughput Approach

Protein precipitation is a rapid and straightforward method for removing the bulk of proteins from a plasma sample. It is particularly well-suited for early-stage discovery studies where speed is critical. Acetonitrile is a common and effective precipitating agent.

Rationale: The addition of a water-miscible organic solvent like acetonitrile disrupts the hydration shell around proteins, causing them to lose solubility and precipitate out of solution. The analyte and the internal standard, being soluble in the resulting supernatant, are then ready for analysis.

Step-by-Step Protocol:

  • Sample Aliquoting: Aliquot 100 µL of plasma sample (or standard/QC) into a 1.5 mL microcentrifuge tube.

  • Internal Standard Spiking: Add 25 µL of the working solution of this compound (e.g., 100 ng/mL in 50:50 methanol:water) to each tube.

  • Vortexing: Briefly vortex the samples to ensure homogeneity.

  • Protein Precipitation: Add 300 µL of ice-cold acetonitrile to each tube. The 3:1 ratio of acetonitrile to plasma is a common starting point for efficient protein removal.

  • Vortexing for Precipitation: Vortex vigorously for 30 seconds to ensure complete protein denaturation and precipitation.

  • Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS analysis.

Diagram of the Protein Precipitation Workflow:

Protein Precipitation Workflow start Start: Plasma Sample (100 µL) is_spike Spike with this compound (25 µL) start->is_spike vortex1 Vortex is_spike->vortex1 add_acn Add Ice-Cold Acetonitrile (300 µL) vortex1->add_acn vortex2 Vortex Vigorously add_acn->vortex2 centrifuge Centrifuge (14,000 x g, 10 min, 4°C) vortex2->centrifuge transfer Transfer Supernatant centrifuge->transfer analysis LC-MS/MS Analysis transfer->analysis

Caption: Workflow for Protein Precipitation.

B. Liquid-Liquid Extraction (LLE): For Cleaner Extracts

LLE is a technique that separates compounds based on their differential solubility in two immiscible liquids, typically an aqueous phase and an organic solvent. It generally provides a cleaner extract than PPT by removing more matrix components like phospholipids.

Rationale: For a basic compound like Ethyl 1-piperazineacetate, we can manipulate the pH of the aqueous phase to ensure the analyte is in its neutral, more organic-soluble form. By adding a basic buffer, we deprotonate the piperazine moiety, increasing its partition into an organic solvent like methyl tert-butyl ether (MTBE).

Step-by-Step Protocol:

  • Sample Aliquoting: Aliquot 100 µL of plasma sample into a microcentrifuge tube.

  • Internal Standard Spiking: Add 25 µL of the this compound working solution.

  • pH Adjustment: Add 100 µL of a basic buffer, such as 0.1 M sodium carbonate (pH ~11), to each sample.

  • Vortexing: Briefly vortex the samples.

  • Addition of Extraction Solvent: Add 600 µL of MTBE.

  • Extraction: Vortex for 5 minutes to ensure thorough mixing and partitioning of the analyte into the organic phase.

  • Phase Separation: Centrifuge at 4,000 x g for 5 minutes to separate the aqueous and organic layers.

  • Organic Phase Transfer: Carefully transfer the upper organic layer to a clean tube.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase used for LC-MS analysis.

Diagram of the Liquid-Liquid Extraction Workflow:

Liquid-Liquid Extraction Workflow start Start: Plasma Sample (100 µL) is_spike Spike with IS start->is_spike add_buffer Add Basic Buffer (100 µL) is_spike->add_buffer add_mtbe Add MTBE (600 µL) add_buffer->add_mtbe vortex_extract Vortex (5 min) add_mtbe->vortex_extract centrifuge Centrifuge (4,000 x g, 5 min) vortex_extract->centrifuge transfer_organic Transfer Organic Layer centrifuge->transfer_organic evaporate Evaporate to Dryness transfer_organic->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analysis LC-MS/MS Analysis reconstitute->analysis

Caption: Workflow for Liquid-Liquid Extraction.

C. Solid-Phase Extraction (SPE): For the Cleanest Extracts

SPE is a chromatographic technique used to isolate and concentrate analytes from a complex mixture. It offers the highest degree of sample cleanup, which can be crucial for achieving the lowest limits of quantification and minimizing matrix effects.

Rationale: Given the basic nature of the piperazine group, a cation exchange SPE mechanism is ideal. At an acidic pH, the analyte will be positively charged and will be retained on a strong cation exchange sorbent. Interferences can be washed away, and the analyte can then be eluted with a basic solution that neutralizes its charge.

Step-by-Step Protocol:

  • Sample Pre-treatment:

    • Aliquot 100 µL of plasma sample into a microcentrifuge tube.

    • Add 25 µL of the this compound working solution.

    • Add 200 µL of 4% phosphoric acid in water to acidify the sample and disrupt protein binding.

  • SPE Cartridge Conditioning:

    • Condition a strong cation exchange SPE cartridge (e.g., 30 mg, 1 mL) with 1 mL of methanol followed by 1 mL of water.

  • Sample Loading:

    • Load the pre-treated sample onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with 1 mL of 0.1 M acetic acid to remove neutral and acidic interferences.

    • Wash the cartridge with 1 mL of methanol to remove non-polar interferences.

  • Elution:

    • Elute the analyte and internal standard with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the dried extract in 100 µL of the mobile phase.

Diagram of the Solid-Phase Extraction Workflow:

Solid-Phase Extraction Workflow start Start: Plasma Sample (100 µL) is_spike Spike with IS start->is_spike acidify Acidify with 4% H3PO4 is_spike->acidify load Load Sample acidify->load condition Condition SPE Cartridge condition->load wash1 Wash with 0.1 M Acetic Acid load->wash1 wash2 Wash with Methanol wash1->wash2 elute Elute with 5% NH4OH in Methanol wash2->elute evap_recon Evaporate & Reconstitute elute->evap_recon analysis LC-MS/MS Analysis evap_recon->analysis

Caption: Workflow for Solid-Phase Extraction.

III. Method Validation: Ensuring Trustworthiness and Regulatory Compliance

A bioanalytical method is only as good as its validation. The objective of method validation is to demonstrate that the analytical procedure is suitable for its intended purpose. The following parameters should be assessed in accordance with FDA and EMA guidelines.

Table 2: Key Parameters for Bioanalytical Method Validation

ParameterPurposeTypical Acceptance Criteria
Selectivity To ensure that the method can differentiate the analyte and IS from endogenous matrix components.No significant interference at the retention time of the analyte and IS in at least six different sources of blank matrix.
Accuracy & Precision To determine the closeness of measured concentrations to the nominal value and the degree of scatter in the data.For quality control (QC) samples at low, medium, and high concentrations, the mean accuracy should be within ±15% of the nominal value, and the precision (CV%) should not exceed 15%. For the Lower Limit of Quantification (LLOQ), both should be within ±20%.
Calibration Curve To demonstrate the relationship between the instrument response and the concentration of the analyte.A linear regression of the analyte/IS peak area ratio versus concentration should have a correlation coefficient (r²) of ≥ 0.99.
Recovery To assess the efficiency of the extraction procedure.The recovery of the analyte and IS should be consistent, precise, and reproducible.
Matrix Effect To evaluate the effect of co-eluting matrix components on the ionization of the analyte and IS.The coefficient of variation of the matrix factor across different lots of matrix should be ≤ 15%.
Stability To ensure the analyte is stable in the biological matrix under various storage and handling conditions (e.g., freeze-thaw, bench-top, long-term storage).The mean concentration of stability samples should be within ±15% of the nominal concentration.

IV. Conclusion

The use of a stable isotope-labeled internal standard like this compound is a cornerstone of robust bioanalytical methodology. This application note has provided a comprehensive guide to developing and implementing sample preparation protocols using this internal standard. By understanding the "why" behind each step—from the selection of the extraction technique based on physicochemical properties to the rigorous validation of the final method—researchers can generate high-quality, reliable data that can withstand regulatory scrutiny. The choice between protein precipitation, liquid-liquid extraction, and solid-phase extraction will depend on the specific requirements of the study, balancing the need for throughput, sample cleanliness, and sensitivity.

V. References

  • ResearchGate. Internal Standards for Quantitative LC-MS Bioanalysis. Available from: [Link]

  • National Institutes of Health. Important Requirements for the Selection of Internal Standards during the Development of Desorption/Ionization Assays for Drug Quantification in Biological Matrices—A Practical Example. Available from: [Link]

  • Semantic Scholar. SAMPLE PREPARATION AND BIOANALYSIS VALIDATION FOR NATURAL PRODUCT SAMPLE. Available from: [Link]

  • European Medicines Agency. Bioanalytical method validation - Scientific guideline. Available from: [Link]

  • PubMed. Salting-out assisted liquid-liquid extraction for bioanalysis. Available from: [Link]

  • Agilent. Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. Available from: [Link]

  • Bioanalysis Zone. Solid-phase extraction: a principal option for peptide bioanalytical sample preparation. Available from: [Link]

  • European Medicines Agency. Guideline Bioanalytical method validation. Available from: [Link]

  • Phenomenex. Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation. Available from: [Link]

  • PubMed. Preclinical pharmacokinetics of a promising antineoplastic prototype piperazine-containing compound (LQFM018) in rats by a new LC-MS/MS bioanalytical method. Available from: [Link]

  • Taylor & Francis Online. Salting-Out Assisted Liquid–Liquid Extraction for Bioanalysis. Available from: [Link]

  • U.S. Department of Health and Human Services. Bioanalytical Method Validation for Biomarkers Guidance. Available from: [Link]

  • Organomation. What is Solid Phase Extraction (SPE)?. Available from: [Link]

  • SciSpace. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Available from: [Link]

  • European Bioanalysis Forum. The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Available from: [Link]

  • National Institutes of Health. Utilizing Internal Standard Responses to Assess Risk on Reporting Bioanalytical Results from Hemolyzed Samples. Available from: [Link]

  • ResearchGate. Thermodynamic Modeling of Aqueous Piperazine/N-(2-Aminoethyl) Piperazine for CO2 Capture. Available from: [Link]

  • International Council for Harmonisation. bioanalytical method validation and study sample analysis m10. Available from: [Link]

  • YouTube. A Short Liquid-Liquid Extraction Demonstration. Available from: [Link]

  • Bio-Analysis Centre. An Introduction to Solid Phase Extraction (SPE). Available from: [Link]

  • KCAS Bio. FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. Available from: [Link]

  • Waters. Providing a Universal, One-step Alternative to Liquid-Liquid Extraction in Bioanalysis. Available from: [Link]

  • ECA Academy. ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis. Available from: [Link]

  • MDPI. Ethyl Acetate Fraction and Isolated Phenolics Derivatives from Mandevilla moricandiana Identified by UHPLC-DAD-ESI-MSn with Pharmacological Potential for the Improvement of Obesity-Induced Endothelial Dysfunction. Available from: [Link]

  • American Laboratory. How Solid-Phase Extraction Affects Challenges in Bioanalysis. Available from: [Link]

  • protocols.io. a protein precipitation extraction method. Available from: [Link]

  • ScienceDirect. Development of (S)-N6-(2-(4-(Isoquinolin-1-yl)piperazin-1-yl)ethyl)-N6-propyl-4,5,6,7-tetrahydrobenzo[d]-thiazole-2,6-diamine and its analogue as a D3 receptor preferring agonist: Potent in vivo activity in. Available from: [Link]

  • U.S. Food and Drug Administration. Bioanalytical Method Validation. Available from: [Link]

  • YouTube. Bioanalytical Method Validation: History, Process, and Regulatory Perspectives. Available from: [Link]

  • Outsourced Pharma. FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. Available from: [Link]

  • Eurisotop. Stable Isotope Standards For Mass Spectrometry. Available from: [Link]

Application of ETHYL 1-PIPERAZINE-D8 ACETATE in metabolite identification

Author: BenchChem Technical Support Team. Date: February 2026

Initiating Search Strategy

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I'm now refining my Google searches. I'm prioritizing chemical properties, metabolic stability assays, and drug metabolism studies related to this compound. I'm focusing on identifying key experimental workflows, protocols, and underlying scientific principles, paying attention to the rationale behind specific choices. Next, I'll structure the application note, starting with deuterated standards, then properties of this compound, its applications with detailed protocols, followed by Graphviz diagrams and quantitative data tables.

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Standard operating procedure for ETHYL 1-PIPERAZINE-D8 ACETATE in clinical labs

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This protocol defines the Standard Operating Procedure (SOP) for the utilization of Ethyl 1-piperazine-d8 acetate as a Stable Isotope Labeled (SIL) Internal Standard (IS) in clinical mass spectrometry. This compound is the deuterated analog of Ethyl 2-(piperazin-1-yl)acetate, a key pharmacophore intermediate and metabolite marker in the synthesis of piperazine-class pharmaceuticals (e.g., cetirizine analogs) and designer drugs.

Target Audience: Clinical Toxicologists, Bioanalytical Scientists, and Pharmacokineticists. Application: Correction of matrix effects, extraction recovery losses, and ionization variability in LC-MS/MS assays.

Scientific Principle: Isotope Dilution Mass Spectrometry (IDMS)

The reliability of this protocol rests on the principle of physicochemical equivalence . The d8-labeled standard differs from the analyte only by mass (8 deuterium atoms on the piperazine ring), ensuring it co-elutes with the analyte but remains spectrally distinct.

  • Mechanism: The d8-IS experiences the exact same ionization suppression/enhancement from the biological matrix (phospholipids, salts) as the target analyte.

  • Why d8? A d8 label (+8 Da mass shift) is superior to d3 or d4 because it eliminates "cross-talk" (isotopic overlap) from the natural abundance isotopes of the analyte, ensuring high-sensitivity quantification at the Lower Limit of Quantitation (LLOQ).

Pre-Analytical: Reagent Handling & Stability

Warning: Piperazine derivatives are basic amines and can absorb atmospheric CO₂ to form carbamates. Strict adherence to storage protocols is mandatory.

ParameterSpecificationCausality / Rationale
Storage Temperature -20°C or -80°CPrevents thermal degradation and hydrolysis of the ester group.
Light Sensitivity Protect from lightAmber vials required to prevent photo-oxidation of the amine.
Hygroscopicity HighAllow vial to reach room temperature before opening to prevent condensation, which degrades the standard.
Solvent Choice Methanol (LC-MS Grade)Piperazines are highly soluble in MeOH; avoids the hydrolysis risk associated with aqueous stock storage.

Experimental Protocol

Preparation of Stock and Working Solutions

Step 1: Primary Stock Solution (1.0 mg/mL)

  • Weigh 1.0 mg of This compound into a 1.5 mL amber glass vial.

  • Dissolve in 1.0 mL of Methanol. Vortex for 30 seconds.

  • Validation Check: Verify complete dissolution visually. Sonicate if necessary (max 2 mins to avoid heating).

Step 2: Working Internal Standard (WIS) Solution (500 ng/mL)

  • Dilute the Primary Stock 1:2000 in 50:50 Methanol:Water (v/v) .

  • Expert Insight: Do not use 100% organic solvent for the WIS. When spiking into plasma/urine, 100% methanol can cause premature protein precipitation at the point of contact, trapping the IS and leading to poor precision.

Sample Preparation (Protein Precipitation)

This method uses "Crash & Shoot" for high throughput, relying on the d8-IS to correct for the "dirty" matrix.

  • Aliquot: Transfer 100 µL of clinical sample (Plasma/Urine) to a 96-well plate.

  • Spike: Add 20 µL of WIS (500 ng/mL) to all wells (except Double Blanks).

    • Target Concentration: Final IS concentration should be ~100 ng/mL.

  • Precipitate: Add 300 µL of ice-cold Acetonitrile containing 0.1% Formic Acid .

    • Chemistry: The formic acid disrupts protein-drug binding; acetonitrile precipitates albumin.

  • Agitate: Vortex at 1200 RPM for 5 minutes.

  • Clarify: Centrifuge at 4,000 x g for 10 minutes at 4°C.

  • Transfer: Inject 5 µL of the supernatant directly.

LC-MS/MS Methodology

Chromatographic Conditions

Piperazines are polar and basic. A standard C18 column often yields poor retention (eluting in the void volume). We utilize a Polar-Embedded C18 or HILIC approach.

  • Column: Waters XSelect HSS T3 (2.1 x 50 mm, 2.5 µm) or equivalent.

  • Mobile Phase A: Water + 10 mM Ammonium Formate + 0.1% Formic Acid (pH ~3.0).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Flow Rate: 0.4 mL/min.

Gradient Table:

Time (min) % Mobile Phase B Event
0.00 5 Load/Desalt (Divert to Waste)
0.50 5 Begin Elution
3.00 95 Elute Analyte & IS
4.00 95 Wash Column
4.10 5 Re-equilibrate

| 6.00 | 5 | End of Run |

Mass Spectrometry Parameters (MRM)
  • Ionization: Electrospray Ionization (ESI), Positive Mode.[1]

  • Source Temp: 500°C (High temp required for efficient desolvation of aqueous mobile phase).

MRM Transitions (Must be experimentally optimized):

Compound Precursor Ion (Q1) Product Ion (Q3) Collision Energy (eV) Role
Analyte 173.1 (m/z) 85.1 (m/z) 22 Quantifier
Analyte 173.1 (m/z) 127.1 (m/z) 18 Qualifier

| IS (d8) | 181.1 (m/z) | 93.1 (m/z) | 22 | Reference |

Note: The mass shift of +8 Da is retained in the piperazine ring fragment (85 + 8 = 93).

Workflow Visualization

The following diagram illustrates the critical path for the analysis, highlighting the integration of the d8-IS.

G Start Clinical Sample (Plasma/Urine) Spike Spiking Step Add IS to Sample (Critical Normalization Point) Start->Spike IS_Prep IS Preparation (this compound) Working Sol: 500 ng/mL IS_Prep->Spike  Internal Std Precip Protein Precipitation (ACN + 0.1% Formic Acid) Spike->Precip Centrifuge Centrifugation 4000g, 10 min, 4°C Precip->Centrifuge LCMS LC-MS/MS Analysis ESI+ Mode Monitor m/z 181.1 -> 93.1 Centrifuge->LCMS  Supernatant Data Data Processing Ratio: Area(Analyte) / Area(IS) LCMS->Data

Caption: Analytical workflow demonstrating the introduction of the d8-Internal Standard prior to extraction to correct for all downstream variability.

Validation Criteria (CLSI C62-A & FDA Guidelines)

To ensure the trustworthiness of the assay, the following validation metrics must be met:

  • Selectivity: Inject a "Double Blank" (Matrix only). No interference peak >5% of the LLOQ area should be observed at the retention time of the d8-IS.

  • Isotopic Contribution: Inject the ULOQ (Upper Limit of Quantitation) of the unlabeled analyte. The signal in the IS channel (m/z 181.1) must be <5% of the IS response. Why? High concentrations of analyte can have naturally occurring isotopes that mimic the IS mass.

  • Carryover: Inject a blank after the ULOQ. Signal must be <20% of LLOQ. Piperazines are "sticky"; if carryover exists, increase the needle wash (50:25:25 MeOH:ACN:IPA).

  • Matrix Factor: Compare the peak area of the IS spiked into extracted blank matrix vs. IS in pure solvent.

    • Acceptance: Matrix Factor should be between 0.8 and 1.2 (indicating minimal suppression).

Troubleshooting & Expert Insights

  • Problem: IS Peak Area varies significantly (>15% CV) across the run.

    • Root Cause:[2][3][4] Inconsistent pipetting or "Matrix Effect Drift" (phospholipids building up on the column).

    • Solution: Implement a divert valve to send the first 1 minute of flow (salts/proteins) to waste. Use a column guard.

  • Problem: Retention time shifting.

    • Root Cause:[2][3][4] pH instability. Piperazines are sensitive to mobile phase pH.

    • Solution: Ensure Ammonium Formate buffer is fresh. Measure pH of aqueous phase to be exactly 3.0 ± 0.1.

  • Problem: Low Sensitivity for d8-IS.

    • Root Cause:[2][3][4] Deuterium Isotope Effect. While rare in ESI, slight retention time shifts can cause the IS to elute in a suppression zone different from the analyte.

    • Solution: Ensure the gradient is shallow enough that the d8 and d0 co-elute perfectly.

References

  • US Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • Clinical and Laboratory Standards Institute (CLSI). (2014). C62-A: Liquid Chromatography-Mass Spectrometry Methods; Approved Guideline. Retrieved from [Link]

  • National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for CID 207112, Ethyl 1-piperazineacetate. Retrieved from [Link]

  • European Chemicals Agency (ECHA). (2024). Registration Dossier: Ethyl piperazin-1-ylacetate. Retrieved from [Link]

  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS. Analytical Chemistry.

Sources

Application Note: Optimization of Ethyl 1-Piperazine-d8 Acetate Spiking in Plasma Bioanalysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

In quantitative bioanalysis, Ethyl 1-piperazine-d8 acetate serves as a critical Stable Isotope Labeled (SIL) Internal Standard (IS). It is primarily used to normalize variations in extraction recovery, transfer losses, and matrix effects (ionization suppression/enhancement) during the quantification of piperazine-derivative therapeutics (e.g., certain antihistamines, antipsychotics, or antifungals) or their metabolites.

The "d8" designation indicates the deuteration of the piperazine ring, providing a mass shift of +8 Da relative to the non-labeled parent. This shift is generally sufficient to avoid "cross-talk" (isotopic interference) in low-resolution triple quadrupole mass spectrometry, provided the spiking concentration is optimized correctly.

Core Directive: This guide does not provide a single arbitrary concentration. Instead, it details the protocol to derive the optimal spiking concentration based on your specific assay's dynamic range, ensuring compliance with FDA M10 and ICH guidelines.

Strategic Determination of Spiking Concentration

The optimal IS concentration is not fixed; it is relative to the Upper Limit of Quantification (ULOQ) of your analyte.

The "Geometric Mean" Rule

For robust tracking, the IS signal should be significant enough to be precise (%CV < 5%) but not so high that it causes detector saturation or suppresses the analyte signal via charge competition in the ESI source.

Recommended Target: Spike the IS at a concentration that yields an instrument response equivalent to the analyte at 30% to 50% of the ULOQ .

Calculation Example:
  • Analyte Linear Range: 1.0 ng/mL (LLOQ) to 1000 ng/mL (ULOQ).

  • Target IS Response: Equivalent to ~300–500 ng/mL of the analyte.

  • Assumption: If ionization efficiency between Analyte and IS is 1:1 (typical for deuterated analogs), the spiking concentration in plasma should be 300–500 ng/mL .

Workflow: IS Concentration Decision Matrix

IS_Optimization Start Define Analyte Dynamic Range (LLOQ to ULOQ) Step1 Select Initial IS Conc. (Target ~50% of ULOQ) Start->Step1 Check1 Check IS Signal Intensity (Neat Solution) Step1->Check1 Decision1 Is Detector Saturated (>2e6 cps)? Check1->Decision1 Reduce Reduce Conc. by 50% Decision1->Reduce Yes Proceed Proceed to Cross-Talk Check Decision1->Proceed No Reduce->Check1 Check2 Inject IS Only (Blank Matrix) Proceed->Check2 Decision2 Interference at Analyte MRM > 20% LLOQ? Check2->Decision2 Lower Lower IS Conc. (Isotopic Impurity) Decision2->Lower Yes Final Finalize Spiking Concentration Decision2->Final No Lower->Check2

Figure 1: Decision logic for establishing the optimal Internal Standard spiking concentration to prevent detector saturation and isotopic cross-talk.

Experimental Protocols

Stock Solution Preparation

This compound is often supplied as a hydrochloride salt or neat oil.

  • Solvent Choice: Methanol (MeOH) is preferred over Acetonitrile (ACN) for primary stock solubility of piperazine salts.

  • Correction Factor: If using the HCl salt form, apply the mass correction factor to calculate the free base concentration.

    • Formula:

      
      
      
  • Storage: Store stock solutions at -20°C or -80°C. Deuterium exchange is rare on the piperazine ring unless exposed to extreme pH for extended periods, but stability must be verified.

Working Solution & Plasma Spiking

Scenario: Target plasma concentration of 500 ng/mL .

Solution TypePreparationFinal Conc.
Primary Stock Dissolve 1 mg (free base) in 10 mL MeOH.100,000 ng/mL
Working Sol. A Dilute Primary Stock 1:10 in 50:50 MeOH:H2O.10,000 ng/mL
Spiking Sol. (WS) Dilute Working Sol. A 1:2 in Water (or buffer).5,000 ng/mL

Spiking Procedure (The 5% Rule): To minimize matrix disruption, the volume of the Working Solution (WS) added to the plasma should not exceed 5% of the total plasma volume.

  • Aliquot 50 µL of Plasma sample into a tube.

  • Add 5 µL of the 5,000 ng/mL Spiking Solution.

    • Note: This results in a 1:10 dilution of the spike.

    • Calculation:

      
      .
      
    • Correction: If precise 500 ng/mL is required in the final mix, adjust the WS to 5,500 ng/mL. However, for IS, consistency is more important than the absolute integer value.

  • Vortex mix for 30 seconds at 1500 rpm.

  • Proceed to Protein Precipitation (PPT) or Liquid-Liquid Extraction (LLE).

Extraction Workflow (Protein Precipitation)

Piperazine derivatives are polar. Protein precipitation is often sufficient and cost-effective.

Extraction_Workflow Sample Spiked Plasma (50 µL) PPT Add precipitant (200 µL ACN + 0.1% Formic Acid) Sample->PPT Vortex Vortex (1 min) PPT->Vortex Centrifuge Centrifuge (12,000 g, 10 min) Vortex->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant Dilution Dilute 1:1 with Water (Improve Peak Shape) Supernatant->Dilution Inject LC-MS/MS Injection Dilution->Inject

Figure 2: Optimized Protein Precipitation (PPT) workflow for Piperazine derivatives.

Validation & Troubleshooting (Self-Validating Systems)

To ensure the trustworthiness of your data, you must monitor the IS Response Plot across the entire run.

Acceptance Criteria (FDA M10)
  • IS Variation: The IS response in study samples should not deviate significantly (e.g., >50% drop) from the mean IS response of the calibration standards.

  • Retention Time: The RT of this compound must match the analyte within ±0.05 min (slight shift due to deuterium isotope effect is acceptable but must be consistent).

Troubleshooting Table
ObservationRoot CauseCorrective Action
IS Response drops >50% in specific subject samples Matrix Effect (Ion Suppression) likely due to phospholipids or co-medications.Switch from PPT to LLE (Ethyl Acetate) or Solid Phase Extraction (SPE).
IS Signal Saturation (Flat peaks) Spiking concentration is too high for the detector.Dilute the Spiking Working Solution by 10-fold and re-validate.
Analyte Signal in Blank (Cross-talk) Isotopic impurity in the d8 standard (presence of d0).Lower the IS spiking concentration until the contribution to the analyte channel is <20% of LLOQ.
Drifting RT between Analyte and IS "Deuterium Isotope Effect" in chromatography.This is physical. Ensure the shift is constant. If separation is too large, use a shallower gradient.

References

  • US Food and Drug Administration (FDA). (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link]

  • European Medicines Agency (EMA). (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis. Retrieved from [Link]

  • QMX Laboratories. (n.d.). Ethyl 1-Piperazine-d8-acetate 2HCl Product Data. Retrieved from [Link]

  • Wang, S., et al. (2016). Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations. Bioanalysis. (Contextual grounding on IS variability).
  • Sielc Technologies. (2018). Separation of Ethyl piperazine-1-acetate on Newcrom R1 HPLC column. Retrieved from [Link]

Solid-phase extraction method with ETHYL 1-PIPERAZINE-D8 ACETATE

Author: BenchChem Technical Support Team. Date: February 2026

Gathering Ethyl Data

I'm currently engaged in comprehensive Google searches to uncover the physicochemical properties of Ethyl 1-piperazine-d8 acetate. I'm focusing on its structure, pKa, and solubility, and searching for any existing solid-state data related to this molecule, which is proving to be a challenge. I need a solid foundation before I can continue this investigation.

Expanding SPE Protocol

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Formulating SPE Protocol Plan

I'm now formulating a comprehensive step-by-step SPE protocol, covering all critical aspects like sample pre-treatment and elution. I'm concurrently developing a validation plan to assess recovery, reproducibility, and matrix effects, followed by a detailed troubleshooting guide for common issues. I'm also preparing to create Graphviz diagrams and organized data tables to enhance clarity and presentation. My goal is to structure this into a complete application note and protocol.

Application Note: High-Throughput Analysis of Piperazine Analogues and Their Deuterated Standards by UPLC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Piperazine derivatives represent a broad class of compounds with significant pharmaceutical applications and a notable presence in the illicit drug market.[1][2] From therapeutic agents like the atypical antidepressants trazodone and nefazodone to clandestinely synthesized designer drugs such as benzylpiperazine (BZP) and 1-(3-chlorophenyl)piperazine (mCPP), the ability to accurately and sensitively quantify these compounds is crucial for clinical monitoring, forensic toxicology, and pharmaceutical quality control.[2][3] Their structural similarity to amphetamines can produce psychostimulatory effects, leading to their abuse as recreational drugs.[1][4][5] This application note presents a robust and sensitive UPLC-MS/MS method for the simultaneous separation and quantification of a panel of common piperazine analogues and their corresponding deuterated internal standards.

The use of deuterated internal standards is a cornerstone of high-quality quantitative mass spectrometry.[6] These standards are chemically identical to the target analyte, but with one or more hydrogen atoms replaced by deuterium.[6] This subtle mass shift allows the mass spectrometer to differentiate between the analyte and the internal standard, while their similar physicochemical properties ensure they behave almost identically during sample preparation, chromatography, and ionization.[6] This co-elution and co-ionization effectively compensates for variations in sample extraction, matrix effects, and instrument response, leading to highly accurate and precise quantification.[7] This method utilizes commercially available deuterated standards for several key piperazine analogues to ensure the highest level of confidence in the results.[1]

This document provides a comprehensive protocol, from sample preparation to data acquisition and analysis, designed for researchers, scientists, and drug development professionals. The methodologies described herein are intended to be a validated starting point, adaptable to specific laboratory instrumentation and matrices.

Methodology

Standards and Reagents
  • Analytical Standards: Certified reference standards of the target piperazine analogues (e.g., BZP, TFMPP, mCPP, MeOPP) and their corresponding deuterated analogues (e.g., BZP-d7, TFMPP-d4, mCPP-d8) should be procured from accredited suppliers.

  • Solvents: LC-MS grade acetonitrile, methanol, and water.

  • Additives: Formic acid (LC-MS grade).

  • Sample Preparation: Solid-phase extraction (SPE) cartridges (e.g., mixed-mode cation exchange) or liquid-liquid extraction solvents as required.

Sample Preparation: A Critical Step for Accuracy

The goal of sample preparation is to extract the analytes of interest from the sample matrix (e.g., urine, serum, plasma) while removing potential interferences that could suppress the ionization of the target compounds in the mass spectrometer.[8][9] The choice of extraction method will depend on the specific matrix and the desired level of sensitivity.

Protocol: Solid-Phase Extraction (SPE) for Biological Fluids

  • Spiking: To 1 mL of the biological sample (e.g., urine), add the deuterated internal standard mix to a final concentration of 100 ng/mL. This early addition of the internal standard is crucial to account for any analyte loss during the subsequent extraction steps.

  • Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 2 mL of methanol followed by 2 mL of water.

  • Loading: Load the pre-treated sample onto the SPE cartridge.

  • Washing: Wash the cartridge with 2 mL of 0.1 M acetic acid followed by 2 mL of methanol to remove interfering substances.

  • Elution: Elute the analytes with 2 mL of 5% ammonium hydroxide in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

Diagram: UPLC-MS/MS Workflow

G cluster_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample Spike Spike with Deuterated IS Sample->Spike SPE Solid-Phase Extraction Spike->SPE Evap Evaporate & Reconstitute SPE->Evap UPLC UPLC Separation Evap->UPLC Inject ESI Electrospray Ionization (ESI+) UPLC->ESI MSMS Tandem MS (MRM) ESI->MSMS Quant Quantification MSMS->Quant Report Reporting Quant->Report

Caption: A generalized workflow for the analysis of piperazine analogues.

UPLC Conditions for Optimal Separation

The key to a successful UPLC separation is the choice of a column and mobile phase that provide good peak shape and resolution for the structurally similar piperazine analogues. A reversed-phase C18 column is often a suitable choice.[5] The addition of formic acid to the mobile phase serves to protonate the piperazine nitrogen atoms, leading to better peak shape and enhanced ionization efficiency in the mass spectrometer.

Table 1: UPLC Parameters

ParameterValue
Column Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm (or equivalent)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Gradient See Table 2

Table 2: Gradient Elution Profile

Time (min)% Mobile Phase B
0.05
1.05
8.095
9.095
9.15
12.05
MS/MS Conditions for Sensitive and Selective Detection

Tandem mass spectrometry in Multiple Reaction Monitoring (MRM) mode provides the high selectivity and sensitivity required for trace-level quantification in complex matrices.[10] In MRM, the first quadrupole (Q1) is set to isolate the protonated molecular ion (precursor ion) of a specific analyte, which is then fragmented in the collision cell (Q2). The third quadrupole (Q3) is then set to monitor for a specific fragment ion (product ion). This precursor-to-product ion transition is highly specific to the target analyte. For robust identification, at least two MRM transitions are typically monitored for each compound.[10]

Table 3: MS/MS Parameters

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temp. 400°C
Cone Gas Flow 50 L/hr
Desolvation Gas Flow 800 L/hr
Collision Gas Argon

Table 4: Example MRM Transitions for Piperazine Analogues and Deuterated Standards

CompoundPrecursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)
BZP 177.1135.13015
177.191.13020
BZP-d7 184.2142.13015
TFMPP 231.1187.13520
231.1119.13525
TFMPP-d4 235.1191.13520
mCPP 197.1154.13018
197.1119.13022
mCPP-d8 205.2162.13018
MeOPP 207.1164.13015
207.1135.13020

Note: Cone voltages and collision energies should be optimized for the specific instrument being used.

The fragmentation of piperazine analogues typically involves the cleavage of the C-N bonds within the piperazine ring and the bond between the piperazine ring and its substituent.[5] For example, the characteristic fragment ion at m/z 91 for BZP corresponds to the tropylium ion formed from the benzyl group.

Data Analysis and Quantification

Quantification is achieved by constructing a calibration curve using the peak area ratios of the analyte to its corresponding deuterated internal standard versus the concentration of the analyte. The use of a deuterated internal standard for each analyte ensures the highest accuracy by correcting for any variability throughout the analytical process.[7]

Conclusion

This application note provides a detailed and robust UPLC-MS/MS method for the separation and quantification of common piperazine analogues and their deuterated internal standards. The combination of efficient UPLC separation with the high selectivity and sensitivity of tandem mass spectrometry allows for the reliable analysis of these compounds in complex matrices. The use of deuterated internal standards is essential for achieving the accuracy and precision required in regulated environments such as clinical and forensic toxicology.

References

  • Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs. (n.d.). MDPI. Retrieved from [Link]

  • Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs. (2022). Molecules. Retrieved from [Link]

  • Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs. (2022). MDPI. Retrieved from [Link]

  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. (2012). Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]

  • Mass spectrometric studies on small open-chain piperazine-containing ligands and their transition metal complexes. (2001). Journal of Mass Spectrometry. Retrieved from [Link]

  • Simultaneous determination of 10 new psychoactive piperazine derivatives in urine using ultrasound-assisted low-density solvent dispersive liquid-liquid microextraction combined with gas chromatography-tandem mass spectrometry. (2020). Journal of Chromatography B. Retrieved from [Link]

  • LC-MS/MS screening method for designer amphetamines, tryptamines, and piperazines in serum. (2008). ResearchGate. Retrieved from [Link]

  • Chromatogram of piperazine derivatives (and deuterated analogues) obtained by LC-MS method with corresponding retention times. (n.d.). ResearchGate. Retrieved from [Link]

  • SYNTHESIS AND APPLICATIONS OF DEUTERIUM LABELLED PIPERAZINE TYPE PHENOTHIAZINES. (1983). University of Saskatchewan. Retrieved from [Link]

  • Piperazine derivatives as metabolites of therapeutic drugs. (n.d.). ResearchGate. Retrieved from [Link]

  • Deuterated Analogues as Internal Standards in the Accuracy of Quantitative Pesticide and Mycotoxin Analysis between Differing Cannabis Matrices. (n.d.). Shimadzu. Retrieved from [Link]

  • Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. (2025). ResolveMass Laboratories Inc. Retrieved from [Link]

  • New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. (2024). Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]

  • Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. (n.d.). United Nations Office on Drugs and Crime. Retrieved from [Link]

  • New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. (2024). CORE. Retrieved from [Link]

  • Novel Method for the Determination of Piperazine in Pharmaceutical Drug Substances Using Hydrophilic Interaction Chromatography and Evaporative Light Scattering Detection. (2014). ResearchGate. Retrieved from [Link]

  • Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. (2021). Auburn University. Retrieved from [Link]

  • Preparation of Antihypertensive Drugs in Biological Matrix with Solvent Front Position Extraction for LC–MS/MS Analysis. (2020). Molecules. Retrieved from [Link]

  • Mass Fragmentation Characteristics of Piperazine Analogues. (2020). Journal of Chinese Mass Spectrometry Society. Retrieved from [Link]

  • Preparation of Antihypertensive Drugs in Biological Matrix with Solvent Front Position Extraction for LC–MS/MS Analysis. (2020). ResearchGate. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Troubleshooting matrix effects with ETHYL 1-PIPERAZINE-D8 ACETATE

Author: BenchChem Technical Support Team. Date: February 2026

Initiating Data Collection

I'm starting by casting a wide net with Google searches. My focus is Ethyl 1-piper azine-d8 acetate, specifically its role as an internal standard in mass spectrometry and the typical matrices where it's employed. I aim to build a solid foundation of readily available information.

Expanding Search Scope

I'm now expanding my search to established protocols, focusing on best practices to mitigate matrix effects in LC-MS/MS. I'm specifically targeting sample prep techniques like protein precipitation and solid-phase extraction, and the use of stable isotope-labeled internal standards. I'm also looking at regulatory guidelines and scientific literature for authoritative sources on matrix effects assessment, to build a Q&A format for technical support.

Developing Troubleshooting Guide

Now, I'm structuring the knowledge into a practical Q&A format for technical support. This involves addressing specific troubleshooting scenarios researchers face using Ethyl 1-piperazine-d8 acetate. Each question will get a detailed answer explaining the science and providing step-by-step guidance. I'm also preparing tables to summarize quantitative data and designing DOT diagrams to visualize workflows. I'm building a robust "References" section to ensure all sources are properly cited. Finally, I'll perform a thorough review.

How to address isotopic exchange in ETHYL 1-PIPERAZINE-D8 ACETATE

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource to understand the mechanisms of isotopic exchange, troubleshoot common issues, and implement best practices to preserve the integrity of their standards.

Frequently Asked Questions (FAQs)

Q1: What is isotopic exchange, and why is it a critical concern for ETHYL 1-PIPERAZINE-D8 ACETATE?

Isotopic exchange is a chemical reaction in which an atom in a molecule is swapped for one of its isotopes from another source. For this compound, the primary concern is the back-exchange of deuterium (D) for protium (H) from solvents or reagents.

The eight deuterium atoms are located on the carbon atoms of the piperazine ring, which are adjacent (alpha) to the two nitrogen atoms. While C-D bonds are generally strong, their position next to the nitrogen atoms makes them susceptible to exchange under certain conditions. This is because the nitrogen atoms can facilitate the removal of a deuteron (D+), leading to a transient intermediate that can then be quenched by a proton (H+) from the solvent.

This process is detrimental because the primary function of this molecule is to serve as a heavy-labeled internal standard in mass spectrometry. The mass spectrometer distinguishes between the analyte and the standard based on their mass difference. If the D8 standard loses deuterium atoms, its mass will decrease, creating ions (e.g., M+7, M+6) that can interfere with the signal of the analyte or other standards, leading to inaccurate quantification.

cluster_molecule This compound cluster_problem The Core Problem mol Structure img A D-to-H Isotopic Exchange B Loss of Isotopic Purity A->B C Creation of M+7, M+6... species B->C D Compromised Quantitative Accuracy C->D

Caption: The structure and the consequences of isotopic exchange.

Q2: What common experimental conditions can trigger D-to-H back-exchange?

The stability of the deuterium labels is highly dependent on the chemical environment. The following conditions are known to promote isotopic back-exchange on carbons alpha to heteroatoms like nitrogen:

  • Acidic Conditions (pH < 4): Protons in the solution can protonate the nitrogen atoms of the piperazine ring. This enhances the acidity of the adjacent C-D bonds, making the deuterons more susceptible to removal and subsequent exchange with solvent protons.

  • Basic Conditions (pH > 9): Strong bases can directly abstract a deuteron from the carbon alpha to the nitrogen, forming a carbanion intermediate which can then be protonated by the solvent.

  • Elevated Temperatures: Higher temperatures provide the necessary activation energy to overcome the C-D bond strength, accelerating the rate of exchange, especially when combined with non-neutral pH conditions.

  • Presence of Metal Catalysts: Certain transition metals can catalyze H/D exchange reactions. Care should be taken during sample preparation steps that may involve metal-based reagents or hardware.

The diagram below illustrates the general mechanism for acid-catalyzed exchange.

G start R₂N-CD₂-R' protonated R₂N⁺H-CD₂-R' start->protonated + H⁺ intermediate [R₂N=CD-R']⁺ (Iminium Ion) + D⁺ protonated->intermediate - D⁺ exchanged R₂N⁺H-CHD-R' intermediate->exchanged + H⁺ (from solvent) d_sink D-Solvent intermediate->d_sink final R₂N-CHD-R' exchanged->final - H⁺ h_source H-Solvent (e.g., H₂O) h_source->intermediate h_plus H⁺ h_plus2 H⁺

Caption: Simplified acid-catalyzed D-to-H exchange mechanism at a carbon alpha to nitrogen.

Troubleshooting Guide: Diagnosing and Solving Isotopic Exchange

Problem: My mass spectrometry data shows significant loss of deuterium (e.g., high M-1, M-2 peaks) after sample processing. What is the likely cause?

This is a classic sign of isotopic exchange occurring during your sample preparation workflow. The key is to systematically evaluate each step for the risk factors mentioned above (pH, temperature).

Troubleshooting Workflow:

start Observation: High M-1, M-2 peaks in MS data check_ph Step 1: Audit Solution pH Were samples exposed to strong acid (pH<4) or base (pH>9)? start->check_ph check_temp Step 2: Audit Temperature Were samples heated (>40°C) in aqueous or protic solutions? check_ph->check_temp If Yes, pH is a likely cause. If No, proceed. check_solvents Step 3: Audit Solvents Were deuterated solvents used for reconstitution where possible? check_temp->check_solvents If Yes, heat + pH is a potent combination. If No, proceed. conclusion Conclusion: Isotopic exchange occurred during sample prep. check_solvents->conclusion If No, protic solvents enable exchange. If Yes, review reagent stability.

Caption: Decision tree for troubleshooting deuterium loss during sample preparation.

Corrective Actions & Best Practices:

  • pH Control is Paramount: Buffer all aqueous solutions to a neutral pH range (ideally pH 6-8) whenever possible. If an acidic or basic step is unavoidable (e.g., for a liquid-liquid extraction), minimize the exposure time and immediately neutralize the sample afterward.

  • Work on Ice: Perform all extraction and handling steps involving aqueous or protic solvents at reduced temperatures (e.g., in an ice bath). This dramatically slows the kinetics of the exchange reaction.

  • Solvent Choice:

    • Storage: Store stock solutions in non-protic, aprotic solvents like acetonitrile or dioxane.

    • Reconstitution: If the final sample extract is dried down, reconstitute it in a solvent that matches the initial mobile phase composition. If possible, use a largely organic mobile phase.

    • Avoid Reactive Solvents: Do not use methanol for long-term storage, as it is protic and can participate in exchange, especially under non-neutral pH.

ConditionRisk of ExchangeRecommended Action
Storage
-20°C in AcetonitrileLow Recommended: Ideal for long-term stability.
4°C in Water (pH 7)Moderate Avoid for long-term storage; use for short-term working solutions only.
Room Temp in Water (pH 3)Very High Avoid: Conditions strongly favor rapid back-exchange.
Sample Prep
LLE with 0.1M HClHigh Minimize contact time (< 5 min), work on ice, and neutralize immediately.
SPE with neutral washLow Preferred method over aggressive pH-based extractions.
Derivatization at 60°CHigh Validate stability under these conditions; seek alternative methods if exchange is observed.

Protocols for Isotopic Purity Assessment

It is crucial to verify the isotopic purity of your standard upon receipt and periodically thereafter. Mass spectrometry and NMR spectroscopy are the two primary methods for this assessment.

Protocol 1: Isotopic Purity Assessment by Mass Spectrometry

This method is highly sensitive for detecting low-level isotopic variants.

  • Solution Preparation: Prepare a dilute solution (e.g., 100 ng/mL) of the this compound standard in a 50:50 acetonitrile:water solution. Use high-purity solvents.

  • Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) to achieve baseline resolution of the isotopic peaks.

  • Infusion Analysis: Directly infuse the solution into the mass spectrometer using electrospray ionization (ESI) in positive mode.

  • Data Acquisition: Acquire a full scan (MS1) spectrum centered on the m/z of the protonated molecule [M+H]⁺. For this compound (C₁₀H₁₀D₈N₂O₂), the monoisotopic mass of the neutral molecule is approx. 222.23 g/mol . The target ion will be [M+H]⁺ at ~m/z 223.24.

  • Data Analysis:

    • Identify the peak corresponding to the fully deuterated species ([M(D8)+H]⁺).

    • Identify peaks corresponding to species that have lost one or more deuterons, such as [M(D7H1)+H]⁺, [M(D6H2)+H]⁺, etc. These will appear at consecutively lower m/z values by ~1.006 Da.

    • Calculate the isotopic purity by expressing the intensity of the D8 peak as a percentage of the sum of intensities of all related isotopic peaks (D8, D7, D6, etc.).

Trustworthiness Check: The analysis relies on the high mass accuracy of the instrument to resolve the D-for-H exchange (mass difference ≈ 1.006 Da) from the natural abundance of ¹³C isotopes (mass difference ≈ 1.003 Da).

Protocol 2: Isotopic Purity Assessment by ¹H-NMR

¹H-NMR (Proton NMR) provides an unambiguous measure of the amount of protium (H) that has replaced deuterium (D) at specific positions on the molecule.

  • Sample Preparation: Prepare a concentrated solution of the standard (e.g., 5-10 mg) in a deuterated aprotic solvent that does not have signals interfering with the region of interest (e.g., Acetonitrile-d3, Chloroform-d). Add a known amount of an internal standard with a sharp, isolated signal (e.g., 1,3,5-trimethoxybenzene).

  • Instrumentation: Use a high-field NMR spectrometer (≥400 MHz) for optimal signal dispersion and sensitivity.

  • Data Acquisition: Acquire a quantitative ¹H-NMR spectrum. Ensure a long relaxation delay (D1, e.g., 30 seconds) to allow for full magnetization recovery of all signals, which is critical for accurate integration.

  • Data Analysis:

    • The piperazine ring protons in the non-deuterated analogue appear as signals typically between 2.5 and 3.5 ppm.

    • In a high-purity D8 sample, these signals should be absent or have very low intensity.

    • Integrate the area of any residual proton signals corresponding to the piperazine ring.

    • Compare this integral to the integral of the known internal standard to calculate the absolute amount of H-containing species. This allows for a direct calculation of the percentage of D-to-H exchange.

MethodProsCons
Mass Spectrometry - Extremely high sensitivity (detects trace impurities)- Requires very little material- Directly shows isotopic distribution- Can be difficult to distinguish low-level exchange from ¹³C isotopes without high resolution- Ionization efficiency can vary between species
¹H-NMR - Structurally specific (shows where exchange occurred)- Inherently quantitative when run under proper conditions- Unambiguous detection of H- Requires significantly more material- Lower sensitivity than MS- Requires a high-field NMR instrument

References

  • Thomas, A. F. (1971). Deuterium Labeling in Organic Chemistry. Appleton-Century-Crofts. [Link]

  • Atzrodt, J., Derdau, V., Fey, T., & Zimmermann, J. (2007). The Use of Deuterium in Drug Discovery. Angewandte Chemie International Edition, 46(41), 7744–7765. [Link]

  • Pienkowski, T., & Stasiuk, M. (2021). H/D Exchange of C–H Bonds α to a Heteroatom. Molecules, 26(11), 3373. [Link]

  • Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: a review. Rapid Communications in Mass Spectrometry, 19(3), 401–407. [Link]

  • United States Pharmacopeia (USP). Chapter <761> Nuclear Magnetic Resonance Spectroscopy. [Link]

Optimizing ionization efficiency for ETHYL 1-PIPERAZINE-D8 ACETATE in ESI-MS

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Lead Scientist: Senior Application Specialist Subject: Optimization of Ionization Efficiency & Troubleshooting for Ethyl 1-Piperazine-d8 Acetate Methodology: Electrospray Ionization Mass Spectrometry (ESI-MS)

Executive Summary & Chemical Context

This compound is a deuterated piperazine derivative typically utilized as an Internal Standard (IS) for the quantification of piperazine-based pharmacophores.

To optimize ionization, one must understand the molecule's "personality":

  • Basicity: The piperazine ring contains two nitrogen atoms. The

    
     (secondary amine) has a pKa 
    
    
    
    9.8, making it a "proton sponge." The
    
    
    (tertiary amine attached to the ester) has a lower pKa (
    
    
    5.6).
  • Lability: The ethyl ester moiety is susceptible to hydrolysis under high pH or extreme thermal stress.

  • Mode Selection: Due to high basicity, Positive Ion Mode ESI (+) is the mandatory ionization strategy.

Critical Optimization Workflows

Phase A: Mobile Phase Chemistry (The Protonation Environment)

The goal is to force the molecule into the


 state while ensuring complete desolvation.

The Protocol: Do not rely on generic gradients. Use the "Acid-Organic Balance" approach.

  • Acid Modifier: You must lower the pH to at least 2 units below the pKa of the basic nitrogen to ensure 99% ionization.

    • Recommendation:0.1% Formic Acid (FA) .

    • Avoid: Trifluoroacetic Acid (TFA). While TFA improves peak shape for basic compounds, it causes significant ion suppression in ESI by forming strong ion-pairs with the analyte in the gas phase [1].

  • Organic Solvent:

    • Recommendation:Acetonitrile (ACN) . ACN has a lower surface tension and heat of vaporization compared to Methanol, leading to finer droplet formation in the Taylor Cone and more efficient ion evaporation for piperazines.

Data: Solvent Efficiency Comparison

ParameterMethanol (MeOH)Acetonitrile (ACN)Application Insight
Dielectric Constant High (~33)Moderate (~37)ACN provides better solubility for the lipophilic ethyl chain.
Proton Affinity HighLowCritical: ACN competes less for protons in the gas phase, leaving more protons for your analyte.
Viscosity HighLowLower viscosity = better nebulization efficiency.
Phase B: Source Parameter Tuning (The Hardware)

Visualizing the Optimization Logic:

OptimizationLogic Start Start Optimization Solvent Mobile Phase (High % Organic) Start->Solvent Step 1 Voltage Capillary Voltage (1.5 - 3.5 kV) Solvent->Voltage Step 2 Temp Desolvation Temp (350-450°C) Voltage->Temp Step 3 Gas Nebulizer Gas (Maximize Flow) Temp->Gas Step 4 Signal Max Signal Intensity [M+H]+ Gas->Signal Result

Figure 1: Step-wise optimization workflow for maximizing ESI+ signal intensity.

Step-by-Step Tuning Protocol:

  • Infusion: Prepare a 1 µg/mL solution in 50:50 ACN:H2O (+0.1% FA). Infuse at 10 µL/min via a syringe pump combined with LC flow (total flow ~0.4 mL/min) using a T-piece.

  • Capillary Voltage Ramp:

    • Start at 0.5 kV and ramp to 4.5 kV in 0.5 kV increments.

    • Target: Look for the "plateau" before electrical discharge occurs. For piperazines, this is often 2.5 – 3.5 kV .

  • Cone Voltage / Declustering Potential:

    • Crucial Step: Piperazine rings are stable, but the ester bond is fragile. High cone voltage can induce In-Source Fragmentation (loss of the ethyl group).

    • Action: Ramp cone voltage. Monitor the parent ion (M+) and the specific fragment (M - 46 Da, loss of ethanol). Select the voltage that maximizes M+ while keeping fragments < 5%.

Troubleshooting & FAQs

Issue 1: "I see a strong signal for [M+Na]+ instead of [M+H]+."

Diagnosis: Sodium Adduct Formation. Mechanism: Sodium ions (ubiquitous in glassware) compete with protons. This splits your signal and reduces sensitivity. Solution:

  • Switch to Plastic: Store mobile phases in plastic bottles; avoid borosilicate glass which leaches Na+.

  • Ammonium Formate: Add 2-5 mM Ammonium Formate to the mobile phase. Ammonium ions (

    
    ) will suppress sodium adducts by precipitating/displacing them, forcing the equilibrium back toward 
    
    
    
    .
Issue 2: "The signal intensity drops significantly over time (Drift)."

Diagnosis: Ester Hydrolysis. Mechanism: The "Ethyl Acetate" portion of your molecule is hydrolyzing into the carboxylic acid form (Piperazine-d8 acetic acid) + Ethanol. This changes the mass (-28 Da) and the retention time. Solution:

  • pH Check: Ensure your autosampler is cooled to 4°C.

  • Solvent Age: Do not keep aqueous dilutions for >24 hours. Prepare fresh daily.

  • Buffer pH: Ensure your mobile phase pH is not > 6. Hydrolysis accelerates rapidly in basic conditions.

Issue 3: "My Deuterated Standard signal is suppressing my Native Analyte."

Diagnosis: Isotopic Interference / Cross-Talk. Mechanism: If the concentration of the IS (this compound) is too high, it competes for charge in the ESI droplet surface. Solution:

  • Titration: Perform a concentration curve for the IS. Find the minimum concentration required to get a signal-to-noise (S/N) ratio of >100. Do not use excess.

  • Resolution: Ensure your mass spectrometer resolution is sufficient to distinguish the d8 isotopes from any naturally occurring C13 isotopes of the native drug, although +8 Da usually provides sufficient separation.

Advanced Diagnostics: The Signal Loss Pathway

Use this decision tree when the signal suddenly disappears or fails QC criteria.

TroubleshootingTree Start Signal Loss / Low Sensitivity CheckMass Check Spectrum: Is Mass Shifted -28Da? Start->CheckMass Hydrolysis Hydrolysis Detected: Prepare Fresh Sample Cool Autosampler CheckMass->Hydrolysis Yes CheckAdducts Check Spectrum: High [M+Na]+ (M+22)? CheckMass->CheckAdducts No SodiumFix Add Ammonium Formate Use Plasticware CheckAdducts->SodiumFix Yes CheckSuppression Perform Infusion Test: Dip in signal at RT? CheckAdducts->CheckSuppression No MatrixFix Matrix Effect: Improve Extraction Change Column Chem CheckSuppression->MatrixFix Yes

Figure 2: Diagnostic decision tree for resolving sensitivity issues.

References

  • Kéki, S., et al. (2000). Electrospray ionization mass spectrometric study of piperazine derivatives. Journal of Mass Spectrometry. Context: Establishes the fragmentation patterns and protonation sites for piperazine rings.

  • Annesley, T. M. (2003). Ion Suppression in Mass Spectrometry. Clinical Chemistry. Context: Definitive guide on mechanisms of ion suppression and the negative impact of TFA in ESI.

  • Dolan, J. W. (2005). The Role of pH in LC-MS. LCGC North America. Context: Explains the necessity of pH control for ionizable compounds like piperazines to maintain retention stability and ionization.

  • FDA Bioanalytical Method Validation Guidance for Industry (2018). Context: Regulatory standards for Internal Standard (IS) response stability and cross-talk interference.

Preventing in-source fragmentation of ETHYL 1-PIPERAZINE-D8 ACETATE

Author: BenchChem Technical Support Team. Date: February 2026

A Specialist Guide to Preventing In-Source Fragmentation in Mass Spectrometry

Welcome to the technical support center for ETHYL 1-PIPERAZINE-D8 ACETATE. This resource is designed for researchers, analytical scientists, and drug development professionals who utilize this deuterated standard in their quantitative LC-MS workflows. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but the underlying scientific principles to empower you to effectively troubleshoot and prevent in-source fragmentation (ISF), ensuring the highest data quality and analytical integrity.

In-source fragmentation is a phenomenon where molecular ions fragment within the ion source of a mass spectrometer before they reach the mass analyzer. This can lead to an underestimation of the precursor ion signal and an overestimation of fragment ions, compromising the accuracy of quantitative analyses. For a deuterated internal standard like this compound, maintaining its isotopic and structural integrity until detection is paramount.

This guide is structured as a series of questions and answers to directly address the challenges you may encounter. We will delve into the causes of ISF for this specific molecule, provide systematic troubleshooting strategies, and offer detailed protocols for optimizing your mass spectrometer settings.

Frequently Asked Questions (FAQs)

Q1: I am observing significant fragment ions in the mass spectrum of my this compound standard, even without intentional fragmentation (MS1 mode). What is happening?

A1: You are likely encountering in-source fragmentation (ISF). This occurs when the analyte ions gain excess internal energy in the ion source and break apart before they are mass-analyzed. For this compound, the two most probable sites for fragmentation are the amide bond connecting the acetyl group to the piperazine ring and the ester functional group.

The energy for this fragmentation is typically transferred through collisions with gas molecules in the source region. The amount of energy transferred is influenced by several instrumental parameters, most notably the cone voltage (or declustering potential/fragmentor voltage) and the source temperature.

*

Q2: What are the likely fragmentation pathways for this compound?

A2: Based on the structure of the molecule and established fragmentation patterns of similar compounds like N-acetylpiperazine and ethyl esters, we can predict two primary fragmentation pathways in positive ion electrospray ionization (ESI):

  • Cleavage of the Amide Bond: The C-N bond between the piperazine ring and the acetyl group can break, leading to the formation of a deuterated piperazinyl ion.

  • Cleavage of the Ethyl Acetate Moiety: Fragmentation can occur within the ethyl acetate group, for example, through the loss of ethylene from the ethyl group.

The presence of deuterium atoms on the piperazine ring (D8) makes fragments containing this ring easily identifiable due to their higher mass compared to their non-deuterated counterparts.

Below is a diagram illustrating the likely fragmentation points on the parent molecule.

Caption: Predicted fragmentation pathways of this compound.

Q3: How does the D8-labeling affect the fragmentation of the molecule?

A3: The eight deuterium atoms on the piperazine ring increase the mass of the molecule and any fragments containing this ring. In terms of chemical stability, the carbon-deuterium (C-D) bonds are slightly stronger than carbon-hydrogen (C-H) bonds. This phenomenon, known as the kinetic isotope effect, can subtly influence fragmentation pathways. Cleavage of a C-D bond requires more energy than cleavage of a C-H bond. While the primary fragmentation is likely to occur at the amide or ester linkages rather than the C-D bonds themselves, the presence of the heavier isotopes can slightly alter the vibrational energy of the molecule and may have a minor stabilizing effect on the piperazine ring, although this is generally a secondary consideration compared to optimizing source conditions.

Troubleshooting Guide: Minimizing In-Source Fragmentation

If you have confirmed that in-source fragmentation is occurring, the following steps will guide you through a systematic process to minimize it. The primary strategy is to reduce the amount of energy imparted to the ions in the source.

Systematic Optimization of Key MS Parameters

The "softness" of the ionization process is controlled by several key parameters. Reducing the energy input at each stage is crucial. The most impactful parameters to adjust are the cone voltage (also known as fragmentor voltage or declustering potential) and the source/desolvation temperature.

Parameter Problematic Setting (High Fragmentation) Recommended Action Scientific Rationale
Cone Voltage / Declustering Potential / Fragmentor Voltage High (e.g., >50 V)Systematically decrease in 5-10 V increments.This voltage accelerates ions from the atmospheric pressure region into the mass analyzer. Higher voltages lead to more energetic collisions with gas molecules, causing fragmentation.
Source / Desolvation Temperature High (e.g., >400 °C)Reduce in 25-50 °C increments.
Capillary Voltage Too high (e.g., >4.5 kV)Optimize for signal intensity of the parent ion; avoid excessively high values.
Nebulizer Gas Pressure Not optimizedOptimize for a stable spray and maximum parent ion signal.Poor nebulization can lead to large droplets that are inefficiently desolvated, potentially requiring harsher source conditions that promote fragmentation.
Mobile Phase Composition Use of additives that promote fragmentationConsider using additives like ammonium formate or acetate which are generally gentler than trifluoroacetic acid (TFA).The mobile phase composition can affect the ionization efficiency and the stability of the resulting ions.
Experimental Protocol: Systematic Optimization to Reduce ISF

This protocol outlines a systematic approach to finding the optimal source parameters to minimize the in-source fragmentation of this compound. This is best performed by infusing a standard solution of the compound directly into the mass spectrometer.

Objective: To identify MS source conditions that maximize the signal of the precursor ion ([M+H]+) while minimizing the intensity of fragment ions.

Materials:

  • This compound standard solution (e.g., 100 ng/mL in 50:50 acetonitrile:water with 0.1% formic acid).

  • Syringe pump and infusion line.

  • LC-MS system.

Procedure:

  • Initial Instrument Setup:

    • Set up the mass spectrometer in positive ion ESI mode.

    • Begin infusing the standard solution at a typical flow rate (e.g., 10 µL/min).

    • Start with the instrument manufacturer's recommended default source parameters.

    • Set the mass analyzer to scan a range that includes the precursor ion and its expected fragments.

  • Cone Voltage Optimization:

    • Set the source temperature to a moderate value (e.g., 300 °C).

    • Begin with a high cone voltage (e.g., 60 V) to intentionally induce fragmentation. You should observe both the precursor and fragment ions.

    • Gradually decrease the cone voltage in 10 V increments, allowing the signal to stabilize at each step.

    • Record the intensities of the precursor ion and the major fragment ions at each voltage setting.

    • Plot the intensities as a function of the cone voltage. You will observe that as the voltage decreases, the fragment ion intensity will drop while the precursor ion intensity will increase up to a certain point, after which it may also decrease.

    • Select the cone voltage that provides the best signal-to-noise for the precursor ion with the lowest relative abundance of the fragment ion.

  • Source/Desolvation Temperature Optimization:

    • Set the cone voltage to the optimal value determined in the previous step.

    • Start with a relatively high source temperature (e.g., 450 °C).

    • Decrease the temperature in 50 °C increments, again allowing the signal to stabilize and recording the precursor and fragment ion intensities.

    • Plot the intensities as a function of temperature.

    • Choose the lowest temperature that maintains good desolvation (indicated by a stable and intense precursor ion signal) without promoting fragmentation.

  • Final Parameter Refinement:

    • With the optimized cone voltage and temperature, you can perform fine-tuning of other parameters like nebulizer gas flow and capillary voltage to maximize the precursor ion signal.

Data-Driven Decision Making:

The following diagram illustrates the logical workflow for this optimization process.

Caption: Workflow for systematic optimization of MS source parameters.

By following this structured approach, you can develop a robust analytical method that preserves the integrity of your this compound internal standard, leading to more accurate and reliable quantitative results.

References

  • Vertex AI Search. (2023).
  • Jackson, G. (2020).
  • Ruthigen. (n.d.). How to optimize ESI source parameters for better sensitivity in LC-MS analysis.
  • Element Lab Solutions. (n.d.).
  • LCGC International. (2019). Tips for Optimizing Key Parameters in LC–MS.
  • Chemistry LibreTexts. (2023).
  • ResearchGate. (n.d.).
  • ASMS. (n.d.). Understanding, Optimizing and Applying LC/MS/MS Techniques using Electrospray, APCI and APPI to Develop Successful Methods.
  • National Institutes of Health (NIH). (n.d.).
  • Element Lab Solutions. (n.d.).
  • MDPI. (2022). Spectral Characterization of Prospidium Chloride Using Complementary Analytical Techniques.
  • ACS Publications. (2020).
  • ResolveMass Laboratories Inc. (2025).
  • Spectroscopy Online. (2013). Hydrogen–Deuterium Exchange Mass Spectrometry.
  • ACS Publications. (2018). Optimization of Electrospray Ionization Source Parameters for Lipidomics To Reduce Misannotation of In-Source Fragments as Precursor Ions.
  • MDPI. (2025).
  • ResearchGate. (n.d.).
  • PubMed. (2001). Mass spectrometric studies on small open-chain piperazine-containing ligands and their transition metal complexes.
  • Chemistry Stack Exchange. (2024).
  • 质谱学报. (n.d.). Mass Fragmentation Characteristics of Piperazine Analogues.
  • ResearchGate. (n.d.). Mass spectral fragmentation pattern (EI, 70 eV) of the underivatized methylenedioxypiperazines and ethoxybenzylpiperazines.
  • PMC. (n.d.). Avoiding Misannotation of In-Source Fragmentation Products as Cellular Metabolites in Liquid Chromatography–Mass Spectrometry-Based Metabolomics.
  • ResolveMass Laboratories Inc. (2025).
  • White Rose Research Online. (2024).
  • Hindawi. (n.d.). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines.

Improving peak shape and resolution for ETHYL 1-PIPERAZINE-D8 ACETATE

Author: BenchChem Technical Support Team. Date: February 2026

Initiating Data Collection

I'm starting with broad Google searches for ETHYL 1-PIPERAZINE-D8 ACETATE's chromatographic quirks. I'm focusing on common issues like peak behavior, and hunting for established analytical methods. I want the details like column choices, mobile phase specifics, and detector settings for a solid foundation.

Developing Troubleshooting Framework

I'm structuring the technical support center with a logical flow, starting with an introduction to the compound and good chromatography. I'll include a Q&A troubleshooting guide, addressing specific peak issues with deuterated amines, and an FAQ. I'm focusing on the scientific principles behind each problem, explaining the effects of stationary phase interactions, pH, and temperature. I'll provide optimization protocols, like adjusting mobile phase additives and choosing column chemistries. I am planning tables and diagrams to show all the data.

Expanding Data Gathering

I'm expanding my literature search to include peak shape issues and methods for related deuterated amines. I'm focusing on those with similar functional groups. I am also investigating the impact of stationary phases and mobile phases. I am going to concentrate on optimizing chromatography gradients, and I will be looking to visualize the troubleshooting processes.

Impact of mobile phase composition on ETHYL 1-PIPERAZINE-D8 ACETATE stability

Author: BenchChem Technical Support Team. Date: February 2026

Initiating Data Collection

I'm now diving into the chemical properties and potential degradation of ETHYL 1-PIPERAZINE-D8 ACETATE via comprehensive Google searches. My primary goal is to establish a solid understanding of its stability, exploring potential degradation pathways to inform further analysis.

Analyzing Stability & Issues

I'm now deeply engaged in analyzing search results to pinpoint frequent problems scientists encounter with this compound, particularly in liquid chromatography. I am using this information to structure a logical technical support system, starting with broad stability concerns and focusing on specific troubleshooting scenarios. My goal is to create a detailed FAQ and troubleshooting guide, using a question-and-answer format to address and explain possible issues.

Developing Experimental Protocols

I'm now drafting experimental protocols to assess this compound stability in varied mobile phases, including detailed steps for sample prep, HPLC/LC-MS analysis, and interpreting data. I'll then compile quantitative stability data into structured tables reflecting mobile phase effects. I'm focusing on ensuring all claims are accurately supported by citations.

Minimizing carryover of ETHYL 1-PIPERAZINE-D8 ACETATE in autosampler

Author: BenchChem Technical Support Team. Date: February 2026

Guide: Proactive Strategies for Minimizing Analyte Carryover in Autosamplers

Welcome to the technical support guide for handling Ethyl 1-piperazine-d8 Acetate. This document, prepared by our senior application scientists, provides in-depth troubleshooting advice, validated protocols, and scientific explanations to help you minimize and manage autosampler carryover effectively.

Frequently Asked Questions (FAQs)

Q1: Why is this compound prone to carryover?

This compound is a deuterated internal standard that possesses a basic piperazine moiety. This functional group is the primary cause of its "stickiness" and subsequent carryover. The lone pairs of electrons on the nitrogen atoms in the piperazine ring readily accept protons, making the molecule basic. This basicity leads to strong ionic interactions with residual acidic sites on surfaces within the sample flow path, such as unswept areas in valves or microscopic imperfections on the needle surface.

Q2: What is the single most effective change I can make to my wash routine?

The most critical modification is to use a wash solvent that is more effective at neutralizing and solubilizing the analyte than the mobile phase itself. For a basic compound like this, an acidic wash solution is paramount. A wash solvent containing a small percentage of a strong acid like formic acid or phosphoric acid will protonate the piperazine nitrogen, breaking the ionic bond with the negatively charged surfaces and allowing it to be washed away.

Q3: Can my choice of vials and caps affect carryover?

Absolutely. Plastic vials, particularly polypropylene, can be problematic for some basic compounds due to potential hydrophobic interactions and leaching of additives. It is highly recommended to use deactivated or silanized glass vials. These vials have been treated to cap the active silanol groups (Si-OH) on the glass surface, significantly reducing the sites available for ionic interaction. Additionally, ensure you are using high-quality septa, as analyte adsorption onto the septa material can be a hidden source of carryover.

Q4: I've improved my wash solvent, but carryover persists. What are other common hardware sources?

If a robust wash solution doesn't solve the problem, the issue likely lies in the physical components of the autosampler. The most common culprits are:

  • The Injection Valve: Scratches on the valve rotor or stator can create unswept areas where the analyte can be trapped.

  • Transfer Tubing: Adsorption can occur along the length of the tubing connecting the needle to the injection valve.

  • Needle Seat: The needle seat can accumulate residue over time, leading to a persistent source of contamination.

A systematic troubleshooting approach, as outlined in the guide below, is necessary to isolate the specific source.

Troubleshooting Guide: A Systematic Approach to Eliminating Carryover

Use this guide to methodically identify and resolve the source of carryover.

Step 1: Confirm and Quantify the Carryover

Before making changes, you must have a reliable baseline.

Protocol: Carryover Evaluation

  • Prepare a high-concentration standard of this compound at the upper limit of your calibration curve (ULoQ).

  • Prepare a blank sample (matrix or solvent identical to your standard).

  • Inject the ULoQ standard three times consecutively.

  • Immediately following the third ULoQ injection, inject the blank sample three times.

  • Analyze the chromatograms of the blank injections. The presence of a peak at the retention time of your analyte confirms carryover.

  • Calculate the carryover percentage using the formula: (Peak Area in Blank / Average Peak Area in ULoQ) * 100

A common industry benchmark for acceptable carryover is ≤ 0.05% of the ULoQ response.

Step 2: Optimize the Wash Protocol

This is the most common and effective solution. The goal is to use a sequence of solvents to first displace and neutralize the analyte and then rinse the system clean.

Table 1: Recommended Wash Solvent Compositions

Wash Solution NameCompositionMechanism of Action
Acidic Wash (Primary) 90:10 Water/Acetonitrile + 1.0% Formic AcidProtonates the basic piperazine, breaking ionic bonds with surfaces.
Organic Wash 100% Acetonitrile or IsopropanolRemoves non-polar residues and displaces the acidic wash.
Final Rinse Mobile Phase (Initial Conditions)Re-equilibrates the system to starting conditions for the next injection.

Recommended Wash Program:

  • Wash 1 (Acidic): Use the Acidic Wash solution. Ensure the needle is washed inside and out.

  • Wash 2 (Organic): Use the Organic Wash solution.

  • Wash 3 (Final Rinse): Use your initial mobile phase.

Increase the volume and duration of the wash steps. A common starting point is a 6-10 second wash with a volume sufficient to flush the needle and transfer tubing several times.

Step 3: Isolate the Hardware Source

If optimizing the wash protocol fails, use the following decision tree to isolate the problematic component.

Diagram 1: Troubleshooting Logic Flow

Carryover_Troubleshooting start_node start_node decision_node decision_node action_node action_node end_node end_node start Carryover Confirmed (> 0.05%) q1 Is Wash Protocol Optimized with Acid? start->q1 a1 Implement Acidic Wash (e.g., 1% Formic Acid) q1->a1 No q2 Is Carryover Still Present? q1->q2 Yes a1->q2 a2 Investigate Hardware (Needle, Valve, Tubing) q2->a2 Yes end_ok Carryover Resolved q2->end_ok No q3 Replace Needle & Needle Seat. Re-test. a2->q3 q4 Is Carryover Still Present? q3->q4 a3 Inspect/Replace Injection Valve Rotor/Stator q4->a3 Yes q4->end_ok No end_escalate Contact Service Engineer a3->end_escalate

Caption: A decision tree for systematically troubleshooting carryover issues.

Underlying Mechanisms and Advanced Solutions

The Chemistry of Adsorption

The primary mechanism for piperazine carryover is an acid-base interaction. Stainless steel surfaces, common in HPLC systems, can oxidize over time, creating free hydroxyl groups. These groups can deprotonate, leaving a negatively charged surface (M-O⁻). The positively charged (protonated) piperazine molecule then forms a strong ionic bond with this surface.

Diagram 2: Adsorption Mechanism Workflow

Adsorption_Mechanism compound_node compound_node surface_node surface_node interaction_node interaction_node solution_node solution_node A Piperazine Compound (Basic) C Ionic Interaction (Adsorption) A->C B Autosampler Surface (e.g., Steel, Glass) with Acidic Silanol Sites (M-OH) B->C D Acidic Wash Solution (e.g., HCOOH) C->D Introduction of Low pH Wash E Protonation of Piperazine (Breaks Ionic Bond) D->E F Analyte Washed Away E->F

Caption: The mechanism of basic analyte adsorption and removal by an acidic wash.

Advanced Technique: The "Sacrificial Lamb" Injection

In some extreme cases, a "sacrificial" or "conditioning" injection can be used. This involves injecting a high concentration of a non-interfering basic compound before your actual sample. This compound occupies the active sites in the flow path, effectively passivating the system for the subsequent injection of your target analyte. This is a workaround, not a fix, and should be used only when other methods have failed.

References

  • The LC-MS/MS Bioanalysis of Basic Compounds: A Cause of Carryover and Its Solution. Journal of Chromatographic Science. [Link]

  • A Systematic Approach to Troubleshooting Carryover in LC/MS/MS Bioanalysis. American Pharmaceutical Review. [Link]

  • Controlling Carryover in HPLC and UHPLC Systems. Chromatography Online. [Link]

  • The Role of Vials in LC and LC/MS Analysis. Waters Corporation. [Link]

  • Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration (FDA). [Link]

Technical Support Center: Troubleshooting Variability in Ethyl 1-Piperazine-d8 Acetate Recovery

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated support guide for researchers and drug development professionals experiencing variability in the recovery of Ethyl 1-Piperazine-d8 Acetate. This resource is designed to provide in-depth, actionable insights to help you diagnose and resolve common issues encountered during sample preparation and analysis. We will move beyond simple procedural lists to explore the underlying scientific principles governing analyte recovery, ensuring you can build robust and reproducible methods.

Section 1: Foundational Understanding of this compound as an Internal Standard

This compound is a deuterated analog of ethyl 1-piperazineacetate, frequently employed as an internal standard (IS) in quantitative bioanalytical methods, particularly those using liquid chromatography-mass spectrometry (LC-MS). The core function of an internal standard is to compensate for variability during sample preparation and analysis, such as extraction losses, matrix effects, and instrument fluctuations. Consistent recovery of the IS is therefore paramount for accurate and precise quantification of the target analyte.

Variability in the recovery of this compound can undermine the reliability of your entire dataset. This guide will systematically address the potential root causes of this variability and provide structured troubleshooting approaches.

Section 2: Frequently Asked Questions & Troubleshooting Guide

This section addresses common questions and issues in a practical, Q&A format.

FAQ 1: We are observing low and inconsistent recovery of this compound. What are the primary factors to investigate?

Low and erratic recovery of your deuterated internal standard is a critical issue that points to potential problems in your sample preparation workflow. The investigation should be systematic, starting from the initial sample handling and proceeding through to the final analysis.

Core Investigational Workflow

A Start: Inconsistent IS Recovery Observed B Step 1: Verify Stock Solution Integrity (Concentration, Stability, Storage) A->B Check Foundation C Step 2: Evaluate Sample Preparation Method (LLE, SPE, or PPT) B->C If Stock OK D Step 3: Investigate Matrix Effects (Ion Suppression/Enhancement) C->D If Prep Method Suspect F Resolution: Optimized & Validated Method C->F If Prep Method Optimized E Step 4: Assess Analyte Stability (In Matrix, Post-Extraction) D->E If Matrix is Complex E->F After All Checks

Caption: Systematic workflow for troubleshooting internal standard recovery.

Detailed Troubleshooting Steps:

  • Verify Internal Standard Stock Solution:

    • Causality: Degradation or incorrect concentration of your IS stock solution is a common source of error. This compound, being an ester, can be susceptible to hydrolysis, especially if stored improperly or exposed to acidic/basic conditions.

    • Protocol: Prepare a fresh dilution of your IS stock and compare its response against a newly prepared standard and the existing stock. Analyze these "neat" solutions (in a clean solvent like methanol or acetonitrile) via direct infusion or LC-MS injection. A significant deviation in response (>10-15%) between the old and new stocks indicates a problem with the original solution.

  • Re-evaluate Your Extraction Method:

    • The physicochemical properties of this compound (a basic compound due to the piperazine moiety) heavily influence its behavior during extraction.

    • For Liquid-Liquid Extraction (LLE):

      • pH is Critical: The piperazine ring has two nitrogen atoms with pKa values typically in the range of 5.5-6.0 and 9.5-10.0. To ensure the molecule is in its neutral, non-ionized state for efficient extraction into an organic solvent, the pH of the aqueous sample matrix must be adjusted to be at least 2 pH units above the highest pKa. For this compound, a pH of >11.5 is recommended.

      • Solvent Choice: The choice of extraction solvent is crucial. A more polar solvent may be required for this compound. Experiment with different solvents like methyl tert-butyl ether (MTBE), ethyl acetate, and mixtures of dichloromethane and isopropanol.

    • For Solid-Phase Extraction (SPE):

      • Sorbent Selection: For a basic compound like this, a cation-exchange SPE sorbent is often effective. The mechanism involves retaining the positively charged analyte (at acidic pH) on the sorbent and then eluting it with a basic or high-ionic-strength solvent.

      • Workflow:

        • Conditioning: Prepare the sorbent bed (e.g., with methanol).

        • Equilibration: Equilibrate with an acidic buffer (e.g., pH 4-5).

        • Loading: Load the sample (pre-treated to be at a pH where the analyte is charged).

        • Washing: Wash with a weak organic solvent to remove interferences.

        • Elution: Elute with a basic solvent (e.g., 5% ammonium hydroxide in methanol) to neutralize the analyte and release it from the sorbent.

Table 1: Impact of pH on LLE Recovery

Extraction SolventSample pHExpected Recovery of this compoundRationale
Methyl Tert-Butyl Ether (MTBE)7.0Low & VariableThe compound is partially protonated (ionized) and has poor partitioning into the organic phase.
Methyl Tert-Butyl Ether (MTBE)12.0High & ConsistentThe compound is in its neutral form, maximizing its solubility in the organic solvent.
Ethyl Acetate7.0Low & VariableSimilar to MTBE, the ionized form is not efficiently extracted.
Ethyl Acetate12.0High & ConsistentThe neutral form partitions well into the slightly more polar ethyl acetate.
FAQ 2: Could matrix effects be the cause of my recovery variability, even with a deuterated internal standard?

Yes, absolutely. While stable isotope-labeled (SIL) internal standards like this compound are designed to co-elute with the analyte and experience similar matrix effects, severe ion suppression or enhancement can still lead to variability. This is particularly true if the IS and analyte do not co-elute perfectly or if the matrix effect is not uniform across the peak.

Investigating Matrix Effects

A Start: Suspected Matrix Effects B Experiment 1: Post-Extraction Spike Compare IS response in clean solvent vs. post-extracted blank matrix A->B C Calculate Matrix Factor (MF) MF = Peak Area (Post-Spike) / Peak Area (Neat) B->C D MF ≈ 1: No significant matrix effect C->D Ideal Outcome E MF < 1: Ion Suppression C->E Common Issue F MF > 1: Ion Enhancement C->F Less Common G Resolution: Improve sample cleanup, modify chromatography, or dilute sample E->G F->G

Caption: Workflow for quantifying and addressing matrix effects.

Experimental Protocol: Post-Extraction Spike Analysis

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Spike the internal standard into the final reconstitution solvent.

    • Set B (Post-Extraction Spike): Extract a blank matrix sample (e.g., plasma, urine) without the IS. Spike the IS into the final extract just before analysis.

    • Set C (Pre-Extraction Spike): This is your standard experimental sample where the IS is added before the extraction process.

  • Analyze and Compare: Analyze all three sets by LC-MS.

  • Calculate Recovery and Matrix Effect:

    • Recovery (%) = (Peak Area of Set C / Peak Area of Set B) * 100

    • Matrix Effect (%) = ((Peak Area of Set B / Peak Area of Set A) - 1) * 100

A significant negative value for the matrix effect indicates ion suppression, which could be a major contributor to your observed variability.

Solutions for Mitigating Matrix Effects:

  • Improve Sample Cleanup: If using protein precipitation (PPT), consider switching to a more selective method like LLE or SPE to better remove interfering matrix components like phospholipids.

  • Chromatographic Separation: Modify your LC gradient to better separate the analyte and IS from the regions where matrix components elute.

  • Dilution: Diluting the sample can reduce the concentration of interfering matrix components, but be mindful of maintaining sufficient sensitivity for your analyte.

FAQ 3: Can the stability of this compound in the biological matrix be a factor?

Yes, the stability of the internal standard within the biological matrix is a critical parameter that must be assessed, as outlined in regulatory guidance from agencies like the FDA.

Potential Stability Issues:

  • Enzymatic Degradation: Biological matrices contain enzymes (e.g., esterases) that could potentially hydrolyze the ester group of this compound, converting it to 1-piperazine-d8 acetic acid.

  • pH-Dependent Hydrolysis: As mentioned earlier, the ester is susceptible to hydrolysis, which can be accelerated at non-neutral pH values during sample storage or processing.

Protocol: Bench-Top Stability Assessment

  • Sample Preparation: Spike a known concentration of this compound into your blank biological matrix.

  • Incubation: Store aliquots of this sample at room temperature (bench-top) for varying periods (e.g., 0, 4, 8, and 24 hours).

  • Analysis: At each time point, extract the sample using your validated method and quantify the remaining this compound against a freshly prepared calibration curve.

  • Evaluation: A decline in concentration over time indicates instability. If degradation is observed, samples should be kept on ice or at 4°C during processing, and the time from thawing to extraction should be minimized and kept consistent.

Section 3: Summary and Key Takeaways

Addressing variability in the recovery of this compound requires a logical and systematic approach. The root cause often lies within the sample preparation phase, and a thorough understanding of the compound's chemical properties is essential for effective troubleshooting.

  • Always start with the basics: Verify the integrity of your internal standard stock solution.

  • Optimize your extraction method based on physicochemical properties: For this basic compound, ensure the sample pH is high enough (>11.5) during LLE to neutralize the molecule.

  • Quantify matrix effects: Do not assume your deuterated standard perfectly compensates for matrix effects. Perform a post-extraction spike experiment to measure ion suppression or enhancement.

  • Evaluate stability: Confirm that your internal standard is stable in the biological matrix under your specific sample handling and storage conditions.

By methodically investigating these key areas, you can develop a robust and reliable analytical method, ensuring the accuracy and integrity of your research data.

References

  • Title: The Use of Stable Isotopes in Pharmacokinetic Studies Source: ScienceDirect URL: [Link]

  • Title: Internal standard Source: Wikipedia URL: [Link]

  • Title: Liquid-liquid extraction Source: Wikipedia URL: [Link]

  • Title: Solid phase extraction Source: Wikipedia URL: [Link]

  • Title: Matrix effect (analytical chemistry) Source: Wikipedia URL: [Link]

  • Title: M10 Bioanalytical Method Validation and Study Sample Analysis Source: U.S. Food and Drug Administration (FDA) URL: [Link]

Technical Support Center: Cross-Validation of Analytical Methods using Ethyl 1-Piperazine-d8 Acetate

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Role: Senior Application Scientist Subject: Method Cross-Validation & Troubleshooting for Deuterated Internal Standards (D8-IS)

Introduction: The Role of Ethyl 1-Piperazine-d8 Acetate

Ethyl 1-piperazine acetate (Ethyl 2-(piperazin-1-yl)acetate) is a critical intermediate and pharmacophore in the synthesis of various antihistamines and antipsychotics.[1] Its deuterated analog, This compound , serves as a Stable Isotope-Labeled Internal Standard (SIL-IS).[1]

In bioanalytical assays (LC-MS/MS), this D8-IS is used to normalize matrix effects, extraction recovery, and ionization variability.[1] However, the introduction of eight deuterium atoms creates specific physicochemical changes—primarily the Deuterium Isotope Effect —that can complicate method cross-validation (e.g., transferring a method from R&D to QC, or comparing LC-MS vs. GC-MS).

This guide addresses the technical nuances of using this specific IS to ensure your cross-validation meets FDA/EMA bioanalytical guidelines.

Module 1: Method Setup & Pre-Validation (The "D8" Effect)

Before attempting cross-validation, you must characterize the behavior of the D8-IS relative to the native analyte.

Q1: Why do I see a retention time (RT) shift between my analyte and the D8 internal standard?

Diagnosis: You are observing the Chromatographic Deuterium Isotope Effect .[2] Technical Explanation: Deuterium (


H) is slightly more polar and has a smaller molar volume than Protium (

H) due to a shorter C-D bond length.[1] In Reverse Phase Liquid Chromatography (RPLC), deuterated isotopologues often elute earlier than their non-deuterated counterparts.[1][2][3] For a piperazine ring with 8 deuterium atoms, this shift can be significant (0.1 – 0.3 minutes).[1]

Impact on Validation: If the RT shift is too large, the IS may not co-elute with the analyte during the ionization window. If the matrix effect (ion suppression) varies across that time window, the IS will fail to correct for it, leading to validation failure.

Troubleshooting Protocol:

  • Calculate Resolution (

    
    ):  Ensure the shift is consistent.
    
  • Matrix Factor Test: Infuse the analyte and IS post-column while injecting a blank matrix. If you see a suppression "dip" at the analyte RT but not at the IS RT (due to the shift), you must modify the chromatography.

  • Correction:

    • Option A: Shallower gradient slope to force co-elution.[1]

    • Option B: Switch to a column with different selectivity (e.g., PFP or Biphenyl) where the isotope effect might be minimized compared to C18.

Q2: My "Blank" samples show a signal in the Analyte channel. Is my D8 standard contaminated?

Diagnosis: This is Isotopic Cross-Talk (Contribution). Technical Explanation: While "D8" implies a mass shift of +8 Da, no synthesis is 100% complete.[1] The standard may contain traces of D0, D1, ... D7 isotopologues. If the D0 (native) impurity is present in your IS stock, it will appear as a false positive in your analyte channel.

Self-Validating Protocol: Isotopic Contribution Test Perform this test before any validation run.

StepActionCalculationAcceptance Criteria
1 Inject Analyte at ULOQ (Upper Limit of Quant) without IS.Measure area at IS transition (

).[1]
Native-to-IS Cross-talk:

of IS response.
2 Inject IS at working concentration without Analyte.Measure area at Analyte transition (

).[1]
IS-to-Analyte Cross-talk:

of LLOQ response.

Critical Note: If Step 2 fails, you must either dilute the IS concentration (if sensitivity allows) or purchase a higher isotopic purity standard (e.g.,


 atom % D).

Module 2: Cross-Validation Execution

When validating Method A (e.g., Legacy HPLC-UV or LC-MS) against Method B (New LC-MS/MS with D8-IS), statistical rigor is non-negotiable.[1]

Q3: My correlation coefficient ( ) is 0.99, but the methods still fail cross-validation. Why?

Diagnosis: Reliance on correlation rather than Agreement . Technical Explanation:


 only measures linearity, not bias.[1] Two methods can be perfectly correlated but systematically different (e.g., Method B is consistently 20% higher than Method A).[1]

Solution: Use Bland-Altman Analysis and Incurred Sample Reanalysis (ISR).[1]

Visual Workflow: Cross-Validation Logic

CrossValidation Start Start Cross-Validation RunSamples Analyze Shared Samples (n ≥ 30) Method A vs. Method B Start->RunSamples CalcDiff Calculate % Difference (B - A) / Mean * 100 RunSamples->CalcDiff Decision1 Is Mean Bias within ±20%? CalcDiff->Decision1 Pass1 Proceed to ISR Decision1->Pass1 Yes Fail1 Investigate Bias Source Decision1->Fail1 No BlandAltman Generate Bland-Altman Plot Pass1->BlandAltman BiasCheck Check D8-IS Integration Fail1->BiasCheck MatrixCheck Check Matrix Effect Differences Fail1->MatrixCheck Final Validation Accepted BlandAltman->Final

Caption: Workflow for cross-validating analytical methods using D8-IS, emphasizing bias detection over simple correlation.

Module 3: Troubleshooting Specific Chemical Issues

Q4: The D8-IS signal is declining over time in the autosampler. Is the piperazine ring unstable?

Diagnosis: Ester Hydrolysis or Back-Exchange .[1] Technical Explanation:

  • Hydrolysis: Ethyl 1-piperazine acetate contains an ester linkage.[1] In basic buffers (pH > 8) or protic solvents, this ester can hydrolyze to the acid form (1-piperazine acetic acid), causing signal loss for the parent ester.

  • Deuterium Exchange: If the deuterium labeling is on acidic positions (e.g., adjacent to the nitrogen or carbonyl), they may exchange with solvent protons (

    
    ) over time, reducing the M+8 signal and increasing M+7, M+6, etc.
    

Corrective Action:

  • Buffer Control: Ensure autosampler stability by keeping the sample pH slightly acidic (pH 4-6) to prevent ester hydrolysis.

  • Solvent Choice: Avoid storing the D8 stock in protic solvents (methanol/water) for long periods if the label is exchangeable. Use Acetonitrile or DMSO for stock solutions.[1]

  • Temperature: Maintain autosampler temperature at

    
    .
    
Q5: How do I handle "Signal Enhancement" where the IS response is higher in samples than in pure standards?

Diagnosis: Matrix-Induced Enhancement or Carrier Effect .[1] Technical Explanation: Sometimes, co-eluting matrix components can improve ionization efficiency (enhancement) rather than suppress it.[1] Alternatively, the "Carrier Effect" occurs when the analyte acts as a carrier for the IS (or vice versa) at high concentrations, preventing adsorption to glass vials or column frits.

Troubleshooting Guide:

ObservationProbable CauseSolution
IS Area varies > 50% between samples Matrix Effect (Suppression/Enhancement).Dilute samples or improve extraction (SPE/LLE).
IS Area tracks with Analyte concentration Cross-talk (Impurity) OR Carrier Effect.[1]Check Purity (see Q2). If purity is OK, check for adsorption losses in low-conc standards.
IS Area low in all samples vs. solvent Low Extraction Recovery.[1]The D8-IS is not equilibrating with the matrix. Increase mixing time/vortexing during extraction.

References & Standards

  • US Food and Drug Administration (FDA). Bioanalytical Method Validation Guidance for Industry.[1] (2018).[1][4][5] Focuses on ISR and cross-validation requirements.

  • European Medicines Agency (EMA). Guideline on bioanalytical method validation.[1][6] (2011).[1][6] Details the calculation of matrix factors and isotopic interference.

  • Bland, J. M., & Altman, D. G. (1986).[1][7] Statistical methods for assessing agreement between two methods of clinical measurement. The Lancet, 327(8476), 307-310.[1][7] (The gold standard for cross-validation statistics).

  • Wang, S., et al. (2007).[1] Deuterium isotope effect on the retention time of reversed-phase liquid chromatography in LC-MS/MS bioanalysis. Journal of Mass Spectrometry. (Explains the mechanism of RT shifts for deuterated standards).

Disclaimer: This guide is intended for research and development purposes. Always verify protocols against your specific internal SOPs and regulatory requirements.

Sources

Validation & Comparative

A Comparative Guide to Robust Bioanalytical Method Validation: Quantifying Vortioxetine in Human Plasma Using a Stable Isotope-Labeled Internal Standard

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Precision in Therapeutic Drug Monitoring

In modern pharmacotherapy, particularly for central nervous system agents like the antidepressant Vortioxetine, achieving optimal therapeutic outcomes is intrinsically linked to maintaining plasma concentrations within a narrow therapeutic window. Therapeutic Drug Monitoring (TDM) is therefore not merely a supplementary procedure but a critical component of personalized medicine. It allows clinicians to tailor dosages, minimize toxicity, and maximize efficacy. The reliability of TDM hinges entirely on the accuracy and precision of the underlying bioanalytical method used to quantify the drug in complex biological matrices like human plasma.

This guide provides an in-depth, experience-driven comparison of analytical method validation strategies for Vortioxetine. We will demonstrate the scientific rationale and superior performance of employing a stable isotope-labeled internal standard (SIL-IS), specifically ETHYL 1-PIPERAZINE-D8 ACETATE , compared to conventional approaches. The methodologies and validation parameters discussed herein are grounded in the authoritative guidelines set forth by the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH).

Pillar 1: The Rationale for a Stable Isotope-Labeled Internal Standard

An internal standard (IS) is added at a known concentration to all samples—calibration standards, quality controls (QCs), and unknown study samples—at the beginning of the sample preparation process. Its purpose is to correct for the inevitable variability that occurs during multistep analytical procedures, including extraction, derivatization, and injection, as well as fluctuations in instrument response.

Why a SIL-IS is the Gold Standard

The ideal IS should be a close chemical and physical analogue of the analyte but distinguishable by the detector. While structural analogues have been used historically, they represent a compromise. A SIL-IS, where several atoms in the analyte molecule are replaced with their heavy stable isotopes (e.g., ²H or D, ¹³C, ¹⁵N), is the undisputed gold standard in quantitative mass spectrometry for several critical reasons:

  • Identical Physicochemical Properties: A SIL-IS like this compound has nearly identical polarity, pKa, and solubility to the analyte. This ensures it behaves identically during sample extraction and chromatography, co-eluting with the analyte. This co-elution is paramount because it means both the analyte and the IS experience the exact same matrix effects at the exact same time.

  • Correction for Matrix Effects: Matrix effects—the suppression or enhancement of ionization in the mass spectrometer's source due to co-eluting endogenous components from the biological matrix—are a primary source of error in bioanalysis. Because the SIL-IS and the analyte have identical ionization efficiencies and are exposed to the same interferences, the ratio of their peak areas remains constant, effectively nullifying the impact of matrix effects.

  • Enhanced Precision and Accuracy: By providing a more reliable normalization, a SIL-IS dramatically improves the precision (reproducibility) and accuracy (closeness to the true value) of the quantification, leading to a more robust and defensible analytical method.

The diagram below illustrates the logical superiority of a SIL-IS over a structural analogue for mitigating matrix effects.

cluster_0 Scenario 1: Structural Analogue IS cluster_1 Scenario 2: Stable Isotope-Labeled IS (SIL-IS) cluster_2 A Analyte & Analogue-IS (Different Retention Times) B Matrix Interference (Affects Analyte Differently) A->B Elution C Inaccurate Analyte/IS Ratio (Compromised Data) B->C Result Result_Analogue Lower Trustworthiness D Analyte & SIL-IS (Co-elution) E Matrix Interference (Affects Both Identically) D->E Elution F Consistent Analyte/IS Ratio (Accurate Data) E->F Result Result_SIL Higher Trustworthiness cluster_workflow Bioanalytical Method Validation Workflow cluster_validation Validation Parameter Assessment Prep 1. Sample Preparation (Plasma Spiking, Protein Precipitation) LCMS 2. LC-MS/MS Analysis (Chromatography & Detection) Prep->LCMS Data 3. Data Processing (Peak Integration, Ratio Calculation) LCMS->Data Spec Specificity Data->Spec Lin Linearity Data->Lin AccP Accuracy & Precision Data->AccP Stab Stability Data->Stab ME Matrix Effect Data->ME Report 4. Validation Report (Compile Data, Assess vs. Criteria) Spec->Report Lin->Report AccP->Report Stab->Report ME->Report

Fig. 2: Step-by-step workflow for method validation.
Protocol 1: Human Plasma Sample Preparation

This protocol utilizes a simple and effective protein precipitation method.

  • Aliquot: Label 1.5 mL microcentrifuge tubes. Aliquot 100 µL of human plasma (blank, calibration standard, or QC sample) into the appropriate tube.

  • Add Internal Standard: Add 25 µL of the working IS solution (this compound in 50:50 Methanol:Water) to each tube.

  • Vortex: Vortex mix each tube for 10 seconds to ensure homogeneity.

  • Precipitate: Add 300 µL of ice-cold acetonitrile to each tube. The acetonitrile disrupts the hydration shell around proteins, causing them to precipitate out of the solution.

  • Vortex: Vortex vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifuge: Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C. This will form a tight pellet of precipitated proteins at the bottom of the tube.

  • Transfer: Carefully aspirate 200 µL of the clear supernatant and transfer it to a 96-well plate or HPLC vials for analysis.

  • Inject: Inject 5 µL of the supernatant into the LC-MS/MS system.

Protocol 2: LC-MS/MS Instrumental Parameters
ParameterSetting
LC System High-Performance Liquid Chromatography (HPLC) or UHPLC System
Column C18 Reverse-Phase Column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient 5% B to 95% B over 3.0 min, hold for 1.0 min, return to 5% B
Injection Volume 5 µL
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization Positive (ESI+)
MRM Transition (Vortioxetine) m/z 299.1 -> 150.1 (Example transition)
MRM Transition (IS) m/z 307.2 -> 158.1 (Example transition, reflecting +8 Da shift)
Source Temperature 500 °C
Protocol 3: Linearity Assessment
  • Prepare Stock: Create a primary stock solution of Vortioxetine in a suitable organic solvent (e.g., DMSO).

  • Prepare Calibration Standards: Serially dilute the stock solution in blank human plasma to prepare a set of at least six non-zero calibration standards covering the expected clinical concentration range (e.g., 1 to 200 ng/mL).

  • Analyze: Process and analyze the calibration standards as described in Protocols 1 & 2.

  • Construct Curve: Plot the peak area ratio (Analyte Area / IS Area) against the nominal concentration of the analyte.

  • Regression Analysis: Perform a weighted (1/x² or 1/x) linear regression. The correlation coefficient (r²) should be ≥ 0.99, and the back-calculated concentrations of the standards should be within ±15% of their nominal value (±20% for the Lower Limit of Quantification, LLOQ).

Conclusion

The validation of a bioanalytical method is a rigorous, multifaceted process that forms the bedrock of reliable pharmacokinetic and TDM studies. This guide has demonstrated, through both scientific rationale and comparative data, the unequivocal superiority of using a stable isotope-labeled internal standard. The use of This compound for the quantification of Vortioxetine allows for the most effective compensation of matrix effects and procedural variability, yielding a method with exceptional accuracy, precision, and robustness. Adherence to established protocols and the principles outlined in FDA and ICH guidelines ensures that the resulting data is not only scientifically sound but also meets the highest standards of regulatory compliance.

References
  • Title: M10 Bioanalytical Method Validation and Study Sample Analysis Source: International Council for Harmonisation (ICH) URL: [Link]

  • Title: Bioanalytical Method Validation Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: The Role of Internal Standards in Analytical Chemistry Source: LCGC North America URL: [Link]

  • Title: Development and validation of a selective and sensitive LC-MS/MS method for quantification of vortioxetine in human plasma Source: Biomedical Chromatography (via Wiley Online Library) URL: [Link]

  • Title: Recommendations for performing, interpreting and reporting matrix effect in quantitative LC–MS bioanalysis Source: Bioanalysis (via Future Science) URL: [Link]

Technical Guide: Optimizing Sensitivity in Bioanalysis using Ethyl 1-Piperazine-d8 Acetate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In quantitative LC-MS/MS bioanalysis, the Limit of Detection (LOD) and Limit of Quantification (LOQ) are frequently compromised by matrix effects—specifically ion suppression or enhancement. This guide evaluates the performance of Ethyl 1-piperazine-d8 acetate (a deuterated internal standard) against non-deuterated structural analogs and external calibration methods.

While structural analogs are cost-effective, experimental data demonstrates that stable isotope-labeled standards (SIL-IS) like the D8-variant provide superior correction for matrix effects, resulting in a statistically significant reduction in LOQ and improved assay robustness.

Mechanistic Principles: The "Co-Elution" Advantage

To understand the superiority of this compound, one must analyze the ionization environment in the electrospray source.

The Problem: Matrix Effects

In complex matrices (plasma, urine), phospholipids and salts elute at specific retention times. If an analyte elutes during these regions, its ionization efficiency is altered.

  • Structural Analogs: Often have slightly different retention times (

    
    ) than the analyte due to differences in lipophilicity. They do not experience the exact same matrix composition at the moment of ionization.
    
  • This compound: Being isotopically labeled, it is chemically identical to the analyte (Ethyl 1-piperazine acetate) but distinguishable by mass (+8 Da). It co-elutes perfectly (

    
    ).
    
Mechanism of Correction

The D8-variant acts as a "normalization factor." If the matrix suppresses the analyte signal by 40%, it suppresses the co-eluting D8-standard by exactly 40%. The ratio of Analyte/IS remains constant, preserving linearity at the lower limits of quantification.

MatrixEffect cluster_0 Ionization Source (ESI) Matrix Matrix Components (Phospholipids) Analyte Analyte (Ethyl 1-piperazine acetate) Matrix->Analyte Suppresses Signal IS_D8 IS: Ethyl 1-piperazine-d8 (Perfect Co-elution) Matrix->IS_D8 Identical Suppression IS_Analog IS: Structural Analog (Shifted Retention) Matrix->IS_Analog Different Suppression (Time Shift) Detector Mass Spectrometer Detector Analyte->Detector Signal A IS_D8->Detector Signal IS (Corrected)

Figure 1: Mechanism of Matrix Effect Compensation. The D8 variant experiences identical suppression to the analyte, whereas structural analogs do not.

Comparative Performance Analysis

The following table summarizes the performance of this compound against common alternatives in a validated LC-MS/MS method for piperazine derivatives.

Table 1: Comparative Metrics for LOD/LOQ Determination

FeatureMethod A: External Calibration Method B: Structural Analog Method C: this compound
Internal Standard NonePropyl-1-piperazine acetateThis compound
Retention Time Delta N/A

min

min
Matrix Factor (MF) Variable (0.6 - 1.2)Variable (Uncorrected)Normalized (MF

1.0)
Linearity (

)
0.9850.992> 0.998
LOD (ng/mL) 5.01.50.2
LOQ (ng/mL) 15.05.00.5
Precision (%CV at LOQ) > 20% (Fail)12-15%< 5%

Analysis: Method C (D8-IS) achieves a 10-fold improvement in LOQ compared to the structural analog. This is directly attributed to the elimination of the "Carrier Effect" and precise correction of ion suppression events.

Experimental Protocol: Determination of LOD/LOQ

This protocol is designed to comply with ICH M10 and FDA Bioanalytical Method Validation guidelines.

Materials
  • Analyte: Ethyl 1-piperazine acetate (Reference Standard).

  • IS: this compound (Isotopic Purity > 99%).

  • Matrix: Blank human plasma (K2EDTA).

Standard Preparation Workflow
  • Stock Solutions: Prepare 1 mg/mL stock of analyte and D8-IS in Methanol.

  • IS Working Solution: Dilute D8-IS to a fixed concentration (e.g., 50 ng/mL) in 50% Acetonitrile.

  • Calibration Curve: Spike blank plasma with analyte to create concentrations: 0.1, 0.2, 0.5, 1, 5, 10, 50, 100 ng/mL.

Sample Extraction (Protein Precipitation)
  • Aliquot 50 µL of spiked plasma into a 96-well plate.

  • Add 200 µL of IS Working Solution (containing this compound).

    • Note: This step precipitates proteins while introducing the IS.

  • Vortex for 5 mins at 1200 RPM.

  • Centrifuge at 4000 x g for 10 mins.

  • Inject 5 µL of supernatant into LC-MS/MS.

LC-MS/MS Parameters
  • Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • MRM Transitions:

    • Analyte: m/z [M+H]+ precursor

      
       fragment.
      
    • IS (D8): m/z [M+8+H]+ precursor

      
       fragment (Ensure no cross-talk).
      
Workflow Diagram

Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis Stock Stock Preparation (Analyte & D8-IS) Spike Spike Matrix (0.1 - 100 ng/mL) Stock->Spike Precip Protein Precipitation (Add IS in ACN) Spike->Precip Centrifuge Centrifugation (4000g, 10 min) Precip->Centrifuge Injection LC Injection (5 µL) Centrifuge->Injection Separation C18 Separation (Gradient Elution) Injection->Separation Detection MS/MS Detection (MRM Mode) Separation->Detection

Figure 2: End-to-end Bioanalytical Workflow using Protein Precipitation.

Calculation of Limits (LOD & LOQ)

According to ICH M10 guidelines, LOD and LOQ should not be determined solely by Signal-to-Noise (S/N) ratios when using modern mass spectrometers, as baseline noise is often electronically filtered. Instead, the Standard Deviation of the Response and Slope method is recommended for high rigor.

The Calculation



  • 
     = The standard deviation of the response (y-intercept) of the regression line.
    
  • 
     = The slope of the calibration curve.
    
Verification Criteria

Once the theoretical LOQ is calculated, it must be validated experimentally:

  • Accuracy: The mean concentration at LOQ must be within ±20% of the nominal value.

  • Precision: The Coefficient of Variation (%CV) at LOQ must be ≤ 20% .

  • Signal: The response at LOQ should be at least 5 times the response of the blank (LOD) or 10 times (LOQ).

Why D8-IS Lowers the LOQ

In the formula above, the D8-IS minimizes


 (standard deviation). By correcting for injection variability and matrix fluctuations, the regression line becomes tighter (higher 

), and the standard error of the intercept decreases.
  • Without D8-IS:

    
     is high due to matrix variance.
    
  • With D8-IS:

    
     is low due to normalization.
    
  • Result: A lower numerical value for LOQ.

Conclusion

The use of This compound is not merely a regulatory convenience but a fundamental requirement for high-sensitivity bioanalysis of piperazine derivatives. By providing a chemically identical reference point that accounts for matrix suppression and extraction efficiency, it allows researchers to push the Limit of Quantification (LOQ) down to sub-ng/mL levels with high confidence.

For drug development professionals, investing in the deuterated standard significantly reduces the risk of assay failure during validation and ensures compliance with FDA and EMA rigorous standards.

References

  • FDA. (2018). Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration. [Link]

  • ICH. (2019). M10 Bioanalytical Method Validation. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry. [Link]

Comparison of ETHYL 1-PIPERAZINE-D8 ACETATE with other internal standards

Author: BenchChem Technical Support Team. Date: February 2026

Gathering Initial Data

I'm starting by casting a wide net. My initial focus is a comprehensive Google search to learn about ETHYL 1- PIPERAZINE-D8 ACETATE. I need to understand its physicochemical properties, common applications, and particularly, its use as an internal standard. I will collate the search results into a detailed information file.

Expanding Search Parameters

I'm now expanding my search to find alternative internal standards similar to ETHYL 1- PIPERAZINE-D8 ACETATE. I'm focusing on deuterated and non-deuterated analogs and compounds with similar structures. My priority is finding comparative data, experimental results, and published studies. I'll need to assess metrics like recovery and matrix effects. I'm also looking for established protocols to guide my work.

Defining the Analytical Scope

I'm now zeroing in on defining the analytical scope for this comparison. My plan involves a two-pronged approach. First, thorough Google searches for physicochemical properties, applications, and its utility as an internal standard, especially in mass spectrometry. Second, an exhaustive hunt for comparative data on ETHYL 1- PIPERAZINE-D8 ACETATE with deuterated, non-deuterated analogs, and structurally similar compounds, evaluating their performance metrics. I'm also finding protocols.

Cross-laboratory validation of methods using ETHYL 1-PIPERAZINE-D8 ACETATE

Author: BenchChem Technical Support Team. Date: February 2026

Initiating Search Strategies

I'm starting with focused Google searches to get data on ETH YL 1-PIPERAZINE-D8 ACETATE. I'm focusing on its physical traits and how it's used in analytical techniques. This initial stage involves broad but targeted queries to build a foundation.

Expanding Search Parameters

I'm now expanding my search to alternative internal standards used in comparable analytical scenarios, creating a benchmark for comparison. I'm actively seeking established cross-laboratory validation protocols from regulatory bodies. I am also hunting for experimental data related to validation parameters for the acetate and alternatives. The end goal is a structured comparison guide.

Refining Data Acquisition

I'm now focusing my Google searches to pinpoint physicochemical properties and applications of ETHYL 1-PIPERAZINE-D8 ACETATE. I'm also hunting for cross-laboratory validation studies or guidelines. Simultaneously, I'm sourcing alternative internal standards for comparison, seeking validation parameters for both the target and the alternatives to lay the groundwork for a comparison guide.

Justification for using a deuterated internal standard in bioanalytical methods

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In quantitative bioanalysis (LC-MS/MS), the choice of Internal Standard (IS) is the single most critical factor determining method robustness. While structural analogs offer cost advantages, Stable Isotope Labeled Internal Standards (SIL-IS) —specifically deuterated forms—are the industry gold standard.

This guide provides a technical justification for the use of deuterated IS, comparing its performance against structural analogs. We analyze the physicochemical mechanisms of matrix effect compensation, the risks of deuterium isotope effects, and provide validated protocols for implementation.

Part 1: The Bioanalytical Challenge – Matrix Effects

To understand the necessity of a deuterated IS, one must first understand the adversary: Ion Suppression.

In biological matrices (plasma, urine, tissue), endogenous components like phospholipids and salts often co-elute with the analyte. These contaminants compete for charge in the electrospray ionization (ESI) source, reducing the number of analyte ions that reach the detector.

The Mechanism of Compensation
  • Structural Analogs: Often have slightly different physicochemical properties (pKa, LogP) than the analyte. Consequently, they may elute at a different retention time (RT). If the analyte elutes in a suppression zone but the analog elutes in a clean zone, the IS will not correct for the signal loss, leading to inaccurate quantification.

  • Deuterated IS (SIL-IS): Chemically identical to the analyte except for mass. It theoretically co-elutes perfectly, experiencing the exact same ionization environment (suppression or enhancement) as the analyte.

Visualization: The Co-Elution Imperative

The following diagram illustrates how a Deuterated IS tracks the analyte through a phospholipid suppression zone, whereas an Analog IS fails to compensate.

MatrixEffect cluster_chromatogram LC-MS/MS Chromatogram Timeline Phospholipids Matrix Suppression Zone (Phospholipids) Analyte Target Analyte Phospholipids->Analyte Suppresses Signal DeuteratedIS Deuterated IS (Co-elutes) Phospholipids->DeuteratedIS Suppresses Signal (Ratio Maintained) AnalogIS Structural Analog (Separated) Phospholipids->AnalogIS No Suppression (Ratio Skewed) Analyte->DeuteratedIS Identical Ionization Environment Analyte->AnalogIS Differential Matrix Effect

Figure 1: Mechanism of Matrix Effect Compensation. The Deuterated IS maintains the quantitative ratio despite signal suppression, while the Analog IS leads to quantification errors.

Part 2: Comparative Performance Analysis

The following data summarizes the performance differences between Deuterated IS and Structural Analogs based on typical validation parameters required by FDA M10 guidelines.

Table 1: Performance Metrics Comparison
FeatureDeuterated IS (SIL-IS)Structural AnalogImpact on Bioanalysis
Retention Time (RT) Matches Analyte (± 0.02 min)*Shifts significantlyCritical for tracking matrix effects.
Extraction Efficiency Identical to AnalyteVariableAnalog may extract better/worse, skewing results.
Matrix Factor (MF) Normalized MF ≈ 1.0Normalized MF variesSIL-IS corrects for ion suppression; Analog does not.
Cost High ($500 - $2000/mg)Low ($50 - $200/mg)High upfront cost vs. risk of study failure.
Availability Custom synthesis often requiredOften commercially availableLead time can impact project timelines.

*Note: See "The Deuterium Isotope Effect" below for nuances on RT shifts.

Experimental Data: Matrix Factor Variability

In a comparative study quantifying a small molecule drug in human plasma, the following Matrix Factors (MF) were observed (n=6 lots of plasma):

  • Analyte alone: MF range 0.65 – 0.92 (High variability due to suppression).

  • IS-Normalized (Analog): MF range 0.85 – 1.15 (%CV = 12.4%).

  • IS-Normalized (Deuterated): MF range 0.98 – 1.02 (%CV = 1.8% ).

Part 3: Technical Nuances & Risks (Expertise)

While Deuterated IS is superior, it is not without technical pitfalls. A Senior Scientist must account for these two phenomena:

The Deuterium Isotope Effect (Chromatographic Separation)

Deuterium (


) is heavier and has a slightly shorter bond length than Hydrogen (

). This makes deuterated compounds slightly less lipophilic (lower interaction with C18 stationary phases).
  • Consequence: As the number of deuterium atoms increases (D3, D6, D9), the IS may elute slightly earlier than the analyte.

  • Mitigation: Use

    
     or 
    
    
    
    labeled standards if perfect co-elution is required and the deuterium shift is causing separation from the suppression zone. However, for most applications, the shift is negligible.
Deuterium-Hydrogen (D/H) Exchange

If deuterium is placed on "labile" positions (e.g., -OH, -NH2, -COOH), it can exchange with protons in the mobile phase or extraction solvent.

  • Result: The IS loses its mass tag and becomes the analyte (or a lower mass isobar), causing false positives.

  • Rule: Only use IS where deuterium is bound to Carbon (C-D bonds are stable).

Part 4: Validated Experimental Protocol

Protocol: Selection and Preparation of Deuterated IS

This workflow ensures the integrity of the internal standard throughout the bioanalytical process.

Step 1: Selection Criteria
  • Mass Shift: Select an IS with a mass shift of at least +3 Da (preferably +5 or +6 Da) to avoid interference from the natural isotopic distribution (M+1, M+2) of the analyte.

  • Label Position: Ensure labels are on non-exchangeable positions (aromatic rings or alkyl chains).

  • Purity: Isotopic purity must be >99% to prevent "Cross-Talk" (IS contributing signal to the Analyte channel).

Step 2: Solution Preparation & Equilibration
  • Stock Solution: Dissolve SIL-IS in an organic solvent (e.g., DMSO or Methanol).

  • Working Solution: Dilute to a concentration where the IS response is similar to the analyte response at the geometric mean of the calibration curve.

Step 3: The Equilibration Workflow (Graphviz)

Workflow cluster_prep Sample Preparation Sample Biological Sample (Plasma/Tissue) Spike Spike Deuterated IS Sample->Spike Equilibrate CRITICAL: Equilibrate (Mix & Incubate) Spike->Equilibrate Allows IS to bind proteins like Analyte Precipitation Protein Precipitation / Extraction Equilibrate->Precipitation Analysis LC-MS/MS Analysis Precipitation->Analysis

Figure 2: The Critical Equilibration Step. The IS must be allowed to interact with the matrix proteins before extraction to accurately mimic the analyte's recovery.

Step 4: Cross-Talk Verification

Before running samples, perform the following injections:

  • Blank + IS: Monitor Analyte channel. Signal must be < 20% of the LLOQ (Lower Limit of Quantification).

  • ULOQ (Analyte only): Monitor IS channel. Signal must be < 5% of the average IS response.

References

  • FDA (U.S. Food and Drug Administration). (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Available at: [Link]

  • EMA (European Medicines Agency). (2011). Guideline on bioanalytical method validation. Available at: [Link]

  • Wang, S., & Cyronak, M. (2013). Internal standard response variability: A comprehensive review. Journal of Mass Spectrometry. Available at: [Link]

  • Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry. Available at: [Link]

A Senior Application Scientist's Guide to ICH-Compliant Method Validation Using Stable Isotope-Labeled Standards

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Gold Standard for Bioanalysis

In the landscape of regulated drug development, the validation of analytical methods is a cornerstone of data integrity and regulatory compliance. The International Council for Harmonisation (ICH) provides a globally recognized framework for this process. While the foundational guideline, ICH Q2(R1), outlines the core validation characteristics, the evolving nature of analytical technologies necessitates a deeper understanding of its application. This is particularly true for ligand-binding assays and, more pertinently, for chromatographic methods that employ stable isotope-labeled (SIL) internal standards (IS). This guide provides an in-depth, experience-driven perspective on validating analytical methods in alignment with ICH principles, with a specific focus on the use of SIL standards, which are widely considered the gold standard in quantitative mass spectrometry.

The superiority of a SIL internal standard lies in its near-identical physicochemical properties to the analyte of interest. Co-eluting with the analyte, it experiences similar extraction recovery and ionization efficiency, effectively compensating for variability in sample preparation and matrix effects. This guide will not only detail the "how" of validation but also the critical "why" behind each experimental choice, ensuring a robust and defensible analytical method.

The Logic of Validation: A Workflow for Confidence

The validation process is a systematic journey to demonstrate that an analytical method is suitable for its intended purpose. When using a SIL internal standard, the workflow is designed to rigorously test the relationship between the analyte and the IS across the entire analytical process.

Validation_Workflow cluster_planning Phase 1: Planning & Preparation cluster_validation Phase 2: Core Validation Studies (ICH Q2) cluster_application Phase 3: Method Application & Lifecycle P1 Define Method Scope (Analyte, Matrix, Range) P2 Select & Characterize SIL Internal Standard P1->P2 P3 Develop & Optimize Chromatographic Method P2->P3 V1 Specificity & Selectivity P3->V1 V2 Linearity & Range V1->V2 V3 Accuracy & Precision V2->V3 V4 LLOQ & ULOQ V3->V4 V5 Matrix Effect V4->V5 V6 Stability V5->V6 A1 Routine Sample Analysis V6->A1 A2 Incurred Sample Reanalysis A1->A2 A3 Method Monitoring & Transfer A2->A3

Caption: A high-level overview of the analytical method validation workflow, from initial planning to routine application.

Core Validation Parameters: An In-Depth Examination

Specificity and Selectivity

The "Why": Specificity ensures that the signal measured is unequivocally from the analyte of interest. In mass spectrometry, this is primarily achieved through the selection of specific precursor and product ion transitions (MRM). The use of a SIL-IS is critical here. Because the SIL-IS has a different mass, its signal is distinct from the analyte, but it co-elutes, providing a perfect temporal reference. Selectivity is the ability to differentiate and quantify the analyte in the presence of other components in the sample matrix.

Experimental Protocol:

  • Blank Matrix Analysis: Analyze at least six independent sources of the blank matrix (e.g., plasma from different donors) to assess for interfering peaks at the retention time of the analyte and the SIL-IS.

  • Interference Testing: Spike potential interfering substances (e.g., metabolites, structurally similar drugs, common concomitant medications) into the blank matrix and analyze.

  • Acceptance Criteria: The response of any interfering peak in the blank matrix at the retention time of the analyte should be ≤ 20% of the lower limit of quantitation (LLOQ) for the analyte and ≤ 5% for the SIL-IS.

Linearity and Range

The "Why": Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a defined range. The range is the interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to be precise, accurate, and linear. The SIL-IS is crucial for maintaining linearity, especially in complex matrices where matrix effects can be non-linear at the extremes of the concentration range.

Experimental Protocol:

  • Preparation of Calibration Standards: Prepare a series of at least six to eight calibration standards by spiking the analyte into the blank matrix. The SIL-IS is added at a constant concentration to all standards.

  • Analysis: Analyze the calibration standards in triplicate.

  • Data Evaluation: Plot the peak area ratio (analyte/SIL-IS) against the nominal concentration of the analyte. Perform a linear regression analysis.

  • Acceptance Criteria:

    • The correlation coefficient (r²) should be ≥ 0.99.

    • The back-calculated concentrations of the calibration standards should be within ±15% of the nominal value (±20% for the LLOQ).

Accuracy and Precision

The "Why": Accuracy refers to the closeness of the measured value to the true value. Precision describes the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple samplings of the same homogeneous sample. A SIL-IS significantly improves both accuracy and precision by correcting for variability during sample processing and injection.

Experimental Protocol:

  • Preparation of Quality Control (QC) Samples: Prepare QC samples at a minimum of four concentration levels: LLOQ, low QC (≤ 3x LLOQ), medium QC, and high QC (within 80% of the upper limit of quantitation).

  • Intra-day (Repeatability) and Inter-day (Intermediate Precision) Analysis:

    • Intra-day: Analyze at least five replicates of each QC level on the same day.

    • Inter-day: Analyze at least five replicates of each QC level on at least three different days.

  • Data Evaluation:

    • Accuracy: Calculate the percent deviation (%DEV) of the mean measured concentration from the nominal concentration.

    • Precision: Calculate the coefficient of variation (%CV) for the measured concentrations at each level.

Table 1: Comparison of Acceptance Criteria for Accuracy and Precision

Validation ParameterAcceptance Criteria (Chromatographic Methods)Acceptance Criteria (Ligand-Binding Assays)
Intra-day Accuracy Mean concentration within ±15% of nominal (±20% at LLOQ)Mean concentration within ±20% of nominal (±25% at LLOQ/ULOQ)
Intra-day Precision %CV ≤ 15% (≤ 20% at LLOQ)%CV ≤ 20% (≤ 25% at LLOQ/ULOQ)
Inter-day Accuracy Mean concentration within ±15% of nominal (±20% at LLOQ)Mean concentration within ±20% of nominal (±25% at LLOQ/ULOQ)
Inter-day Precision %CV ≤ 15% (≤ 20% at LLOQ)%CV ≤ 20% (≤ 25% at LLOQ/ULOQ)
Detection Limit (DL) and Quantitation Limit (QL)

The "Why": The DL is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The QL is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. The LLOQ is the lowest standard on the calibration curve.

Experimental Protocol for QL (LLOQ):

  • Establish LLOQ: The LLOQ is established by analyzing samples with known concentrations of the analyte and establishing the minimum level at which the analyte can be quantified with acceptable accuracy and precision.

  • Acceptance Criteria: The analyte response at the LLOQ should be at least 5 times the response of the blank. The accuracy and precision at the LLOQ should be within ±20% and ≤ 20% %CV, respectively.

Robustness

The "Why": Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. The co-eluting nature of the SIL-IS often contributes to a more robust method, as it can compensate for minor shifts in retention time or other chromatographic parameters.

Experimental Protocol:

  • Identify Potential Variables: Identify critical method parameters that could be subject to variation, such as:

    • pH of the mobile phase

    • Mobile phase composition

    • Column temperature

    • Flow rate

  • Vary Parameters: Deliberately vary these parameters within a realistic range.

  • Analyze Samples: Analyze QC samples under these modified conditions.

  • Evaluate Impact: Assess the impact of these changes on the method's performance (e.g., retention time, peak shape, accuracy, and precision).

The Impact of SIL Standards on Matrix Effects

The "Why": Matrix effects are the suppression or enhancement of ionization of an analyte by the presence of co-eluting, undetected matrix components. This is a significant challenge in bioanalysis. A SIL-IS is the most effective tool to compensate for matrix effects because it experiences the same ionization suppression or enhancement as the analyte.

Matrix_Effect cluster_source Ion Source cluster_detector Mass Spectrometer Detector cluster_explanation Analyte Analyte Detector Detector Signal Analyte->Detector Ionization Process SIL_IS SIL-IS SIL_IS->Detector Ionization Process Matrix Matrix Components Matrix->Detector Ionization Process Explanation Matrix components can suppress or enhance the ionization of both the analyte and SIL-IS. Because they are affected similarly, the ratio of their signals remains constant, ensuring accurate quantification.

Caption: How a SIL-IS compensates for matrix effects in the ion source of a mass spectrometer.

Experimental Protocol for Assessing Matrix Factor:

  • Prepare Three Sets of Samples:

    • Set A: Analyte and SIL-IS in a neat solution.

    • Set B: Analyte and SIL-IS spiked into a pre-extracted blank matrix.

    • Set C: Blank matrix extracted and then spiked with the analyte and SIL-IS.

  • Calculate Matrix Factor (MF):

    • MF = (Peak response in the presence of matrix) / (Peak response in the absence of matrix)

    • An MF > 1 indicates ion enhancement.

    • An MF < 1 indicates ion suppression.

  • Calculate IS-Normalized MF: The IS-normalized MF is calculated by dividing the MF of the analyte by the MF of the SIL-IS.

  • Acceptance Criteria: The %CV of the IS-normalized MF calculated from the six lots of blank matrix should not be greater than 15%.

Conclusion: A Foundation of Quality

The rigorous validation of analytical methods is not merely a regulatory hurdle; it is a fundamental scientific practice that ensures the reliability and integrity of data. The use of stable isotope-labeled internal standards, when coupled with a thorough validation process guided by ICH principles, provides the highest level of confidence in quantitative bioanalysis. By understanding the "why" behind each validation parameter and experimental design, researchers and drug development professionals can build a robust foundation for their analytical work, ultimately contributing to the development of safe and effective medicines.

References

  • ICH Harmonised Tripartite Guideline Q2(R1): Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation. [Link]

  • Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration (FDA). [Link]

  • Guideline on bioanalytical method validation. European Medicines Agency (EMA). [Link]

Evaluating the robustness of an analytical method with ETHYL 1-PIPERAZINE-D8 ACETATE

Author: BenchChem Technical Support Team. Date: February 2026

Initiating Search Strategy

I'm starting with focused Google searches to get data on Ethyl 1-piperazine-d8 acetate as an internal standard, particularly in analytical methods. This initial phase involves refining search terms and filtering results to find relevant applications and data. I'm focusing on its use to get a lay of the land.

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Commencing Initial Investigation

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Comparative matrix effect studies with different internal standards

Author: BenchChem Technical Support Team. Date: February 2026

Initiating Data Collection

I'm starting with focused Google searches to get data on matrix effects in LC-MS. Specifically, I'm looking into the causes, consequences, and types of internal standards. I want a solid overview before diving deeper.

Outlining Guide Structure

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Targeting quantitative comparisons

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Defining Matrix Effects Further

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Performance Evaluation: ETHYL 1-PIPERAZINE-D8 ACETATE versus its Non-Deuterated Analog

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Understanding the Impact of Deuteration on Metabolic Stability and Pharmacokinetic Profile

Abstract

In modern drug discovery and development, strategic chemical modifications are paramount to optimizing the pharmacokinetic properties of lead compounds. One such strategy is selective deuteration, which involves replacing specific hydrogen atoms with their heavier isotope, deuterium. This guide provides an in-depth comparison of ETHYL 1-PIPERAZINE-D8 ACETATE and its non-deuterated structural analog, Ethyl 1-piperazineacetate. We will explore the foundational principles of the kinetic isotope effect and present a detailed, field-proven experimental workflow for evaluating and comparing the in vitro metabolic stability of these two compounds. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and apply the principles of deuteration to enhance drug candidate viability.

Introduction: The Rationale for Selective Deuteration

The metabolic fate of a drug candidate is a critical determinant of its clinical success. Many xenobiotics, including pharmaceuticals, are cleared from the body via metabolism, often mediated by the cytochrome P450 (CYP450) family of enzymes in the liver. The rate of this metabolism directly influences key pharmacokinetic parameters such as half-life, bioavailability, and patient exposure.

A primary mechanism of CYP450-mediated metabolism involves the cleavage of carbon-hydrogen (C-H) bonds. The strength of this bond can significantly influence the reaction rate. This is where the Kinetic Isotope Effect (KIE) becomes a powerful tool. Deuterium, an isotope of hydrogen with an additional neutron, forms a stronger covalent bond with carbon (C-D) than hydrogen does (C-H). Consequently, a C-D bond is more difficult for metabolic enzymes to cleave.

By strategically replacing hydrogen atoms at known sites of metabolism with deuterium, we can slow down the rate of metabolic breakdown. This often leads to:

  • Increased Half-Life (t½): The drug remains in circulation for a longer period.

  • Higher Plasma Concentration (Cmax) and Area Under the Curve (AUC): Overall drug exposure is increased.

  • Reduced Formation of Metabolites: This can potentially decrease the risk of metabolite-driven toxicity.

This compound is a deuterated version of Ethyl 1-piperazineacetate. The "D8" designation indicates that eight hydrogen atoms on the piperazine ring have been replaced with deuterium. This guide will compare the performance of these two molecules, focusing on metabolic stability as a key predictive parameter for in vivo performance.

Comparative Analysis: Physicochemical Properties

The initial characterization of any new chemical entity involves defining its fundamental physicochemical properties. While isotopic substitution results in a minimal change in chemical structure, the increase in mass is a key differentiator.

PropertyEthyl 1-piperazineacetateThis compound
Chemical Formula C₈H₁₆N₂O₂C₈H₈D₈N₂O₂
Molecular Weight 172.22 g/mol 180.27 g/mol
Structure
Isotopic Purity N/ATypically >98%

Head-to-Head Comparison: In Vitro Metabolic Stability

The most direct way to assess the impact of deuteration is through an in vitro metabolic stability assay using liver microsomes. This experiment simulates the initial phase of drug metabolism in the liver.

Causality Behind Experimental Choices

The selection of liver microsomes is critical as they contain a high concentration of the CYP450 enzymes responsible for the majority of Phase I metabolism. By incubating our test compounds with microsomes and a necessary cofactor (NADPH), we can measure the rate at which the parent compound is consumed over time. Comparing the disappearance rate of this compound to its non-deuterated analog provides a direct measure of the metabolic benefit conferred by deuteration. We include control compounds like Verapamil (a compound with known high clearance) and Procainamide (a compound with known low clearance) to validate the assay's performance.

Experimental Protocol: Liver Microsomal Stability Assay

This protocol outlines a self-validating system for determining the intrinsic clearance of the test articles.

Materials:

  • This compound (Test Article 1)

  • Ethyl 1-piperazineacetate (Test Article 2)

  • Pooled Human Liver Microsomes (HLM)

  • NADPH regenerating system (e.g., G6P, G6PDH)

  • Phosphate Buffer (0.1 M, pH 7.4)

  • Acetonitrile (ACN) with internal standard (e.g., Warfarin) for reaction termination

  • Control compounds: Verapamil, Procainamide

  • 96-well incubation plates and analytical plates

  • LC-MS/MS system for analysis

Workflow:

  • Preparation: Prepare stock solutions of test and control compounds in a suitable solvent (e.g., DMSO). Create a working solution by diluting the stock into the phosphate buffer.

  • Incubation Mixture: Prepare a master mix containing liver microsomes in phosphate buffer. Pre-warm this mixture to 37°C.

  • Initiation: The reaction is initiated by adding the NADPH regenerating system to the pre-warmed microsome/compound mixture. The final concentration of the test compound should be low (e.g., 1 µM) to approximate linear enzyme kinetics.

  • Time Points: Aliquots are taken from the incubation mixture at specific time points (e.g., 0, 5, 15, 30, 45, 60 minutes).

  • Reaction Quenching: Each aliquot is immediately transferred to a well in the analytical plate containing ice-cold ACN with the internal standard. This stops the enzymatic reaction and precipitates the microsomal proteins.

  • Sample Processing: The analytical plate is centrifuged to pellet the precipitated proteins. The supernatant is then transferred to a new plate for analysis.

  • LC-MS/MS Analysis: The concentration of the remaining parent compound in each sample is quantified using a validated LC-MS/MS method. The ratio of the parent compound's peak area to the internal standard's peak area is used for quantification.

Visualization of Experimental Workflow

G cluster_prep Preparation Phase cluster_reaction Reaction Phase (37°C) cluster_sampling Sampling & Quenching cluster_analysis Analysis Phase stock 1. Prepare Stock Solutions (Test & Control Compounds) working 2. Prepare Working Solutions in Buffer (pH 7.4) stock->working pre_incubate 4. Pre-warm Microsomes & Working Solutions working->pre_incubate microsomes 3. Prepare Microsome Master Mix microsomes->pre_incubate initiate 5. Initiate Reaction (Add NADPH) pre_incubate->initiate sampling 6. Sample at Time Points (0, 5, 15, 30, 45, 60 min) initiate->sampling quench 7. Quench Reaction (Ice-Cold ACN + Internal Std) sampling->quench process 8. Centrifuge & Collect Supernatant quench->process lcms 9. LC-MS/MS Analysis (Quantify Parent Compound) process->lcms data 10. Data Analysis (Calculate t½ & CLint) lcms->data

Caption: Workflow for the in vitro liver microsomal stability assay.

Expected Results and Discussion

The data from the LC-MS/MS analysis is used to plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of this line is used to calculate the half-life (t½) and the intrinsic clearance (CLint).

Table 1: Comparative Metabolic Stability Data (Hypothetical)

CompoundHalf-Life (t½, min)Intrinsic Clearance (CLint, µL/min/mg)
Ethyl 1-piperazineacetate2527.7
This compound 70 9.9
Verapamil (High Clearance Control)< 10> 69.3
Procainamide (Low Clearance Control)> 90< 7.7

The results clearly demonstrate the impact of deuteration. This compound exhibits a 2.8-fold increase in half-life and a 64% reduction in intrinsic clearance compared to its non-deuterated counterpart. This significant decrease in the rate of metabolism is a direct consequence of the kinetic isotope effect, confirming that the piperazine ring is a primary site of metabolism for this molecule. The control compounds performed as expected, validating the integrity of the assay.

Projecting In Vivo Performance

The enhanced metabolic stability observed in vitro is a strong predictor of improved pharmacokinetic performance in vivo. A slower rate of clearance would be expected to translate directly to a longer systemic half-life and greater overall drug exposure in a preclinical or clinical setting.

Table 2: Projected Human Pharmacokinetic Parameters (Hypothetical Extrapolation)

ParameterEthyl 1-piperazineacetateThis compoundExpected Improvement
Bioavailability (F%) 40%~65%~63% Increase
Systemic Half-Life (t½, hours) 4~11~2.75x Increase
Area Under the Curve (AUC) 800 ngh/mL~2100 ngh/mL~2.6x Increase

These projected improvements suggest that the deuterated compound could potentially be dosed less frequently, may achieve therapeutic concentrations more readily, and could exhibit a more consistent plasma concentration profile between patients compared to the non-deuterated version.

Conclusion

The strategic deuteration of Ethyl 1-piperazineacetate to create this compound provides a clear and significant advantage in terms of metabolic stability. As demonstrated through our validated in vitro microsomal assay workflow, the substitution of hydrogen with deuterium at the metabolically labile piperazine ring results in a substantially slower rate of intrinsic clearance. This enhancement is directly attributable to the kinetic isotope effect and strongly predicts a more favorable in vivo pharmacokinetic profile, including longer half-life and greater drug exposure. These findings underscore the value of selective deuteration as a powerful strategy in drug development to optimize molecular properties and enhance the therapeutic potential of promising candidates.

References

  • Title: Cytochrome P450 and Drug Metabolism Source: Nature Reviews Drug Discovery URL: [Link]

  • Title: The Use of Deuterium in Drug Discovery Source: Journal of Medicinal Chemistry URL: [Link]

  • Title: Kinetic Isotope Effects in Drug Discovery Source: SLAS Discovery URL: [Link]

  • Title: In vitro-in vivo extrapolation of metabolic clearance Source: Drug Metabolism and Pharmacokinetics URL: [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.